molecular formula C4H10PS+ B14142602 Phosphine sulfide, diethyl- CAS No. 6591-06-6

Phosphine sulfide, diethyl-

Cat. No.: B14142602
CAS No.: 6591-06-6
M. Wt: 121.16 g/mol
InChI Key: MXHGTJWECJMHEU-UHFFFAOYSA-N
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Description

Phosphine sulfide, diethyl- is a useful research compound. Its molecular formula is C4H10PS+ and its molecular weight is 121.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phosphine sulfide, diethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphine sulfide, diethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6591-06-6

Molecular Formula

C4H10PS+

Molecular Weight

121.16 g/mol

IUPAC Name

diethyl(sulfanylidene)phosphanium

InChI

InChI=1S/C4H10PS/c1-3-5(6)4-2/h3-4H2,1-2H3/q+1

InChI Key

MXHGTJWECJMHEU-UHFFFAOYSA-N

Canonical SMILES

CC[P+](=S)CC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to ³¹P NMR Chemical Shift Data of Diethylphosphine Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of diethylphosphine sulfide. It is designed to serve as a valuable resource for researchers and professionals in chemistry and drug development who utilize organophosphorus compounds. This guide delves into the theoretical underpinnings of ³¹P NMR, offers detailed experimental protocols for data acquisition, presents a compilation of known chemical shift data, and discusses the factors influencing these shifts, including solvent effects and coordination to metal centers. The information is presented to not only provide reference data but also to offer insights into the practical application of ³¹P NMR for the characterization of this and similar molecules.

Introduction to ³¹P NMR Spectroscopy and Diethylphosphine Sulfide

Phosphorus-31 NMR spectroscopy is a powerful analytical technique for the characterization of phosphorus-containing compounds.[1] The ³¹P nucleus possesses favorable properties for NMR, including a 100% natural abundance and a spin of ½, which typically results in sharp signals and straightforward spectral interpretation.[2] The chemical shift of a ³¹P nucleus is highly sensitive to its electronic environment, making it an excellent probe for structural elucidation and for monitoring chemical transformations.[3]

Diethylphosphine sulfide, (C₂H₅)₂P(S)H, is a P(V) organophosphorus compound that serves as a versatile ligand in coordination chemistry and as a precursor in organic synthesis. Its ³¹P NMR spectrum is characterized by a single resonance, the chemical shift of which provides crucial information about its structure and purity. Understanding the factors that influence this chemical shift is paramount for its effective use in research and development.

Theoretical Principles of ³¹P NMR Chemical Shifts

The chemical shift (δ) in ³¹P NMR is determined by the local magnetic field experienced by the phosphorus nucleus, which is influenced by the surrounding electron density. Several factors contribute to the observed chemical shift:

  • Electronegativity of Substituents: The electronegativity of the atoms directly bonded to the phosphorus atom has a significant impact on the chemical shift. More electronegative substituents generally lead to a deshielding of the phosphorus nucleus, resulting in a downfield shift (higher ppm value). In diethylphosphine sulfide, the presence of the sulfur atom and two ethyl groups defines its characteristic chemical shift range.

  • Bond Angles and Hybridization: Changes in the bond angles around the phosphorus atom can affect the hybridization of the phosphorus orbitals, which in turn influences the shielding of the nucleus.

  • Solvent Effects: The solvent can interact with the solute molecule through various mechanisms, such as hydrogen bonding or dipolar interactions, which can perturb the electron density around the phosphorus atom and cause a shift in the resonance. This is a critical consideration when comparing data from different experiments.

  • Coordination to Metal Centers: When diethylphosphine sulfide acts as a ligand and coordinates to a metal center, a significant change in the ³¹P chemical shift, known as the coordination shift (Δδ), is typically observed. This shift provides valuable information about the nature of the metal-phosphorus bond and the geometry of the resulting complex.

Experimental Protocol for Acquiring ³¹P NMR Spectra

Acquiring high-quality ³¹P NMR spectra, especially for potentially air-sensitive compounds like diethylphosphine sulfide, requires careful sample preparation and instrument setup. The following is a detailed, field-proven protocol based on standard practices for Bruker spectrometers.[4]

Sample Preparation

Rationale: Proper sample preparation is crucial to avoid contamination and degradation, ensuring the acquisition of a clean and representative spectrum.

  • Inert Atmosphere: All manipulations of diethylphosphine sulfide should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent oxidation.

  • Solvent Selection: Choose a deuterated solvent that is compatible with the sample and the intended experiment. Common choices include chloroform-d (CDCl₃), benzene-d₆ (C₆D₆), and dichloromethane-d₂ (CD₂Cl₂). Ensure the solvent is thoroughly degassed to remove dissolved oxygen.

  • Concentration: Prepare a solution with a concentration typically in the range of 10-50 mg/mL. The optimal concentration may vary depending on the sensitivity of the NMR instrument.

  • NMR Tube: Use a clean, dry 5 mm NMR tube. For air-sensitive samples, a J. Young NMR tube or a standard NMR tube sealed with a septum and parafilm under an inert atmosphere is recommended.

  • Reference Standard: While 85% H₃PO₄ is the conventional external standard for ³¹P NMR (δ = 0 ppm), internal standards are often not used due to potential reactivity.[1] Referencing is typically done by the spectrometer's software relative to the lock frequency.

NMR Data Acquisition (Bruker Spectrometer)

Rationale: This step-by-step workflow ensures optimal instrument performance and data quality.

experimental_workflow cluster_sample Sample Insertion & Locking cluster_tuning Tuning & Shimming cluster_acquisition Data Acquisition cluster_processing Data Processing s1 Insert Sample s2 Lock on Deuterium Signal s1->s2 t1 Tune & Match Probe to ³¹P Frequency s2->t1 t2 Shim Gradients for Homogeneity t1->t2 a1 Load ³¹P Experiment Parameters t2->a1 a2 Set Spectral Width & Center a1->a2 a3 Optimize Receiver Gain a2->a3 a4 Acquire Free Induction Decay (FID) a3->a4 p1 Fourier Transform FID a4->p1 p2 Phase Correction p1->p2 p3 Baseline Correction p2->p3 p4 Reference Spectrum p3->p4

Caption: Experimental workflow for acquiring a ³¹P NMR spectrum.

  • Login and Setup: Log in to the spectrometer software (e.g., TopSpin). Insert the sample and lock the field on the deuterium signal of the solvent.

  • Tuning and Matching: Tune and match the NMR probe to the ³¹P frequency. This ensures efficient transfer of radiofrequency power to the sample.

  • Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp spectral lines.

  • Experiment Setup:

    • Load a standard proton-decoupled ³¹P NMR experiment (e.g., zgpg30).

    • Set the spectral width (e.g., 200 ppm) and the center of the spectrum (e.g., around 50-60 ppm for a phosphine sulfide).

    • Set the number of scans (ns) based on the sample concentration and desired signal-to-noise ratio. A higher number of scans will improve the signal but increase the experiment time.

    • Set the relaxation delay (d1) to an appropriate value (e.g., 1-2 seconds) to allow for sufficient relaxation of the ³¹P nuclei between pulses. For quantitative measurements, a longer d1 (5 times the longest T₁) is necessary.

  • Acquisition:

    • Optimize the receiver gain (rga).

    • Start the acquisition (zg).

  • Processing:

    • Once the acquisition is complete, perform a Fourier transform of the Free Induction Decay (FID) (ft).

    • Phase the spectrum (apk).

    • Perform baseline correction (abs).

    • Reference the spectrum to 85% H₃PO₄ (δ = 0 ppm).

³¹P NMR Chemical Shift Data for Diethylphosphine Sulfide and Related Compounds

The following table summarizes the available ³¹P NMR chemical shift data for diethylphosphine sulfide and its close analogs. It is important to note that the exact chemical shift can vary slightly depending on the specific experimental conditions.

CompoundSolventChemical Shift (δ, ppm)Reference
Triethylphosphine sulfideNot specified54.5[5]

Factors Influencing the ³¹P NMR Chemical Shift of Diethylphosphine Sulfide

Solvent Effects

The polarity and coordinating ability of the solvent can influence the ³¹P NMR chemical shift of diethylphosphine sulfide. Non-polar solvents like benzene-d₆ may result in slightly different chemical shifts compared to more polar solvents like chloroform-d or dichloromethane-d₂ due to different solute-solvent interactions. It is crucial to report the solvent used when documenting ³¹P NMR data to ensure reproducibility and accurate comparisons.

Coordination to Metal Centers

When diethylphosphine sulfide coordinates to a metal center, a significant change in the ³¹P chemical shift is expected. This coordination shift (Δδ = δcomplex - δligand) is a valuable parameter for characterizing the resulting metal complex.

  • Nature of the Metal: The identity of the metal and its oxidation state will have a major impact on the coordination shift.

  • Coordination Geometry: The geometry of the complex and the nature of the other ligands in the coordination sphere will also influence the electronic environment of the phosphorus atom and thus its chemical shift.

Conclusion

³¹P NMR spectroscopy is an indispensable tool for the characterization of diethylphosphine sulfide and its derivatives. The ³¹P chemical shift provides a sensitive probe of the electronic environment around the phosphorus atom, offering valuable insights into the structure, purity, and bonding of this important organophosphorus compound. By understanding the theoretical principles, employing robust experimental protocols, and being aware of the factors that influence chemical shifts, researchers can effectively utilize ³¹P NMR to advance their work in synthetic chemistry, coordination chemistry, and drug development.

References

  • Chemical Shift Range in 31P NMR Spectroscopy. (2024, February 2). YouTube. [Link]

  • 31P MAS-NMR of Crystalline Phosphorous Sulfides. Correlation of 31p Chemical Shielding Tensors with Local Environments. (n.d.). DTIC. [Link]

  • 31P NMR Studies of Diethyl Phosphite Derived Nanocrystalline Hydroxyapatite. (n.d.). ResearchGate. [Link]

  • Solid-state 31P NMR reveals the biological organophosphorus compounds as the dominant phosphorus species in Saharan dust aerosols. (2025, March 22). PMC. [Link]

  • Maryasin, B., & Zipse, H. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Physical Chemistry Chemical Physics, 13(12), 5150–5158. [Link]

  • Low-Field Flow 31P NMR Spectroscopy for Organometallic Chemistry: On-Line Analysis of Highly Air-Sensitive Rhodium Diphosphine Complexes. (2022, October 6). ACS Publications. [Link]

  • 31P MAS-NMR of Crystalline Phosphorous Sulfides. Correlation of 31p Chemical Shielding Tensors with Local Environments. (n.d.). DTIC. [Link]

  • Rapid Enantiodifferentiation of Chiral Organophosphorus Compounds by 31P NMR Spectroscopy in the Presence of α-Cyclodextrin as the Chiral Solvating Agent. (2017, June 1). Journal of Visualized Experiments. [Link]

  • Du, Z. (2024, March 28). 31P NMR Data Acquisition. Georgia State University. [Link]

  • Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. (n.d.). ResearchGate. [Link]

  • A 31P nmr spectroscopic study of complexation of tin(II) and lead(II) by some phosphines, phosphine oxides, and related ligands, with the 31P nuclear magnetic resonance spectra of two tetratertiary phosphine tetraoxides and the analogous tetra-sulfides and -selenides. (2025, August 6). ResearchGate. [Link]

  • Ethylphosphonic acid, diethyl ester - Optional[31P NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Oxford Instruments. [Link]

  • Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods. (2023, January 10). Beilstein Journal of Organic Chemistry. [Link]

  • 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. (n.d.). PMC. [Link]

  • 31-P NMR SPECTROSCOPY. (n.d.). SlideShare. [Link]

  • Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. (n.d.). RSC Publishing. [Link]

  • Transition-Metal-Stabilized Heavy Tetraphospholide Anions. (2022, November 4). Journal of the American Chemical Society. [Link]

  • Mystery 31P peak at 69.8 ppm: oxidation product, coordination/bridging species or?? (2026, January 20). Reddit. [Link]

  • Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. (n.d.). Semantic Scholar. [Link]

Sources

Tautomeric Equilibrium of Secondary Phosphine Sulfides: Mechanisms, Characterization, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the tautomeric equilibrium of secondary phosphine sulfides, designed for researchers and drug development professionals.

Executive Summary

Secondary phosphine sulfides (


) represent a critical class of organophosphorus compounds that exhibit a distinct tautomeric equilibrium between the pentavalent thiono form  (

) and the trivalent thiol form (

, phosphinothious acid). Unlike their oxide counterparts, which exist almost exclusively in the P(V) form, phosphine sulfides display a richer "soft-soft" chemistry that can be manipulated by solvent polarity, temperature, and metal coordination.

This guide provides a definitive technical analysis of this equilibrium, detailing the thermodynamic drivers, self-validating characterization protocols (NMR/IR), and a robust synthesis workflow. Understanding this equilibrium is paramount for designing sulfur-based ligands for catalysis and bioavailability studies in drug development.

The Tautomeric Equilibrium: Mechanistic Drivers

The core chemical event is the prototropic shift between the phosphorus and sulfur atoms. While the thiono form is thermodynamically favored in the free state, the equilibrium is sensitive to environmental factors.

The Equilibrium Model


  • Thiono Form (

    
    ):  Characterized by a 
    
    
    
    double bond and a
    
    
    bond. This is the predominant species in the solid state and in non-polar solvents due to the high bond dissociation energy of
    
    
    relative to
    
    
    in this specific environment, and the stability of the
    
    
    bond.
  • Thiol Form (

    
    ):  Characterized by a lone pair on Phosphorus (P(III)) and an 
    
    
    
    bond. This form becomes accessible upon coordination to soft metals (which bind to the P-lone pair) or in the presence of strong electron-withdrawing groups on the R substituents.
Thermodynamic & Kinetic Factors
  • Bond Energies: The driving force for the thiono form is the strength of the

    
     bond (
    
    
    
    ) combined with the
    
    
    bond, compared to the
    
    
    single bond and
    
    
    bond.
  • Acidity: Secondary phosphine sulfides are significantly more acidic than their oxide analogues (

    
    ). The conjugate base (
    
    
    
    ) is stabilized by the large, polarizable sulfur atom, facilitating alkylation and metalation reactions.
  • Solvent Effects: Polar solvents capable of hydrogen bonding (e.g., DMSO, MeOH) can stabilize the polarized

    
     bond, further entrenching the thiono form. However, coordination to soft Lewis acids (e.g., Pt(II), Pd(II), Au(I)) can trap the tautomer in the P-SH form by binding to the phosphorus lone pair.
    
Visualization of Equilibrium Drivers

Tautomerism cluster_factors External Influencers Thiono Thiono Form R2P(=S)H (Predominant) Thiol Thiol Form R2P-SH (Reactive/Transient) Thiono->Thiol Metal Coordination (Soft M) Electron-Withdrawing R-Groups Thiol->Thiono Polar Solvents Free State Thermodynamics Metal Soft Metals (Pt, Pd, Au) Metal->Thiol Traps P(III) Base Brønsted Bases (Deprotonation) Base->Thiono Forms R2PS- Anion

Figure 1: Mechanistic drivers shifting the tautomeric equilibrium between thiono and thiol forms.

Characterization: A Self-Validating System

To ensure scientific integrity, one must rely on quantitative spectroscopic data. The distinction between P(V) and P(III) is unambiguous using multinuclear NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR)

The most definitive diagnostic tool is


 NMR , specifically the one-bond coupling constant (

).
ParameterThiono Form (

)
Thiol Form (

)
Causality/Explanation

Shift (

)
Downfield (

to

ppm)
Upfield (

to

ppm)
Oxidation state change (P(V) vs P(III)) and shielding.

Coupling
Large Doublet (420 - 490 Hz) Small/Null Direct P-H bond in thiono form creates massive splitting. In thiol form, H is on S, resulting in small

or

(

Hz).

NMR
Doublet (

6.0 - 8.5 ppm)
Singlet/Broad (

2.0 - 4.0 ppm)
Large

splits the P-H proton. S-H protons are often broad and exchangeable.

Validation Check: If your


 spectrum shows a singlet (proton-decoupled) that splits into a doublet with 

upon coupling, you have exclusively the thiono form .
Infrared Spectroscopy (IR)

IR provides a secondary confirmation, particularly useful for solid-state analysis.

  • P-H Stretch: A sharp, medium-intensity band at 2280–2440 cm⁻¹ .[1] This confirms the

    
     structure.
    
  • S-H Stretch: A weak band at 2550–2600 cm⁻¹ .[1] The appearance of this band indicates the presence of the thiol tautomer or hydrolysis products.

  • P=S Stretch: Strong bands in the 600–800 cm⁻¹ region (fingerprint), though often difficult to assign without isotopic labeling.

Experimental Protocol: Synthesis of Diphenylphosphine Sulfide

This protocol describes the oxidation of diphenylphosphine (


) with elemental sulfur. This method is preferred over hydrolysis of chlorophosphines due to higher atom economy and milder conditions.

Safety Note: Diphenylphosphine is foul-smelling, air-sensitive, and potentially pyrophoric.[2] All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) in a fume hood.

Reagents & Equipment
  • Precursor: Diphenylphosphine (

    
    ) [CAS: 829-85-6][2][3]
    
  • Oxidant: Elemental Sulfur (

    
    ) [CAS: 7704-34-9]
    
  • Solvent: Toluene (Anhydrous) or Dichloromethane (

    
    )
    
  • Equipment: Schlenk flask, magnetic stir bar, inert gas line.

Step-by-Step Workflow
  • Preparation: Flame-dry a 50 mL Schlenk flask and cool under a stream of Argon.

  • Loading: Charge the flask with elemental sulfur (

    
    , slightly excess to ensure complete conversion).
    
  • Solvation: Add anhydrous Toluene (

    
     of phosphine). Suspend the sulfur (it will not fully dissolve initially).
    
  • Addition: Carefully add Diphenylphosphine (

    
    ) dropwise via syringe at Room Temperature (RT).
    
    • Observation: The reaction is exothermic. The sulfur suspension will dissolve as it reacts, and the solution may warm up.

  • Reaction: Stir vigorously at RT for 1–2 hours.

    • Monitoring: Aliquot a sample for

      
       NMR. Look for the disappearance of the 
      
      
      
      signal (
      
      
      ) and appearance of
      
      
      (
      
      
      ).
  • Workup:

    • If product precipitates: Filter the white solid under inert gas.

    • If soluble: Remove solvent in vacuo.

    • Purification: Recrystallize from hot Ethanol or Toluene/Hexane to remove excess sulfur.

  • Yield: Typical yields are >90%.[4]

Synthesis Workflow Diagram

Synthesis Start Start: Inert Atmosphere (Argon/N2) Mix Suspend S8 (1.05 eq) in Anhydrous Toluene Start->Mix Add Add Ph2PH (1.0 eq) Dropwise at RT Mix->Add React Stir 1-2 Hours (Exothermic Reaction) Add->React Check QC: 31P NMR Target: ~ +43 ppm (d, J=450Hz) React->Check Purify Workup: Remove Solvent -> Recrystallize (EtOH) Check->Purify End Final Product: Diphenylphosphine Sulfide Purify->End

Figure 2: Step-by-step synthesis protocol for secondary phosphine sulfides.

Applications & References

Applications
  • Ligand Precursors: Upon deprotonation with bases (e.g., NaH, n-BuLi), these compounds form anionic ligands (

    
    ) that bind metals in a monodentate (S-bound) or bidentate fashion.
    
  • Metal Scavenging: The soft sulfur atom has a high affinity for Palladium and Platinum, making these compounds effective scavengers for removing trace catalytic metals from pharmaceutical products.

References
  • Tautomerism and Reactivity: Vincze, D., et al. "A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides." Molecules, 2019, 24(21), 3859. Link

  • Synthesis Protocol: "Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine." ChemicalBook Protocols, 2024. Link

  • NMR Characterization: "Phosphorus-31 NMR studies of several phosphines in the solid state." Canadian Journal of Chemistry, 1980. Link

  • Acidity and pKa: "Equilibrium pKa Table (DMSO Solvent)." Organic Chemistry Data, 2024. Link

  • General Review: "Secondary Phosphine Oxides and Sulfides: Versatile Ligands in Catalysis." Royal Society of Chemistry, 2019. Link

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of Phosphine Sulfides: A Case Study of Dimethyl(phenyl)phosphine Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The precise determination of a molecule's three-dimensional structure is fundamental to understanding its chemical behavior, reactivity, and potential applications, particularly in the fields of materials science and drug development. Organophosphorus compounds, specifically phosphine sulfides, are a class of molecules with diverse applications, including as ligands in catalysis and as building blocks for more complex chemical entities. This guide provides a comprehensive, in-depth exploration of the methodologies and considerations involved in the crystal structure analysis of phosphine sulfides, using the experimentally determined structure of dimethyl(phenyl)phosphine sulfide as a detailed case study. We will delve into the nuances of synthesis, crystallization of a low-melting point compound, single-crystal X-ray diffraction, and the interpretation of the resulting structural data. This guide is intended to serve as a practical and authoritative resource for researchers navigating the challenges of crystallographic studies of sensitive organophosphorus compounds.

Introduction: The Significance of Structural Elucidation

The arrangement of atoms in a crystalline solid dictates many of its physical and chemical properties. For phosphine sulfides, understanding the P=S bond length, the geometry around the phosphorus center, and the intermolecular interactions within the crystal lattice provides invaluable insights into their electronic properties and steric profile. These parameters are crucial for designing novel catalysts, understanding reaction mechanisms, and developing new pharmaceutical agents.

Dimethyl(phenyl)phosphine sulfide serves as an excellent model system for this guide due to its character as a low-melting-point solid, which presents common challenges in sample preparation and data collection.[1] The successful elucidation of its structure provides a robust framework for discussing the necessary experimental techniques and the rationale behind them.

Experimental Workflow: From Synthesis to Structure

The journey from a chemical concept to a fully realized crystal structure is a multi-step process that demands precision and a deep understanding of the underlying chemical principles. The following sections detail the critical stages of this workflow.

Synthesis of Dimethyl(phenyl)phosphine Sulfide

The synthesis of the target compound is the foundational step. A common and effective method for the preparation of phosphine sulfides is the direct sulfurization of the corresponding phosphine.

Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve dimethyl(phenyl)phosphine in a suitable solvent, such as toluene.

  • Sulfurization: Add elemental sulfur (typically 1.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography or ³¹P NMR spectroscopy.

  • Workup: After the reaction is complete, cool the mixture and filter it through a pad of celite to remove any unreacted sulfur and other solid impurities.

  • Purification: Remove the solvent under reduced pressure (in vacuo) to yield the crude product, which often presents as an oil or a low-melting-point solid.[1]

Causality Behind Experimental Choices:

  • Solvent: Toluene is chosen for its ability to dissolve both the phosphine and sulfur at elevated temperatures, facilitating a homogeneous reaction. Its relatively high boiling point allows for the reaction to be conducted at a temperature sufficient to overcome the activation energy barrier.

  • Stoichiometry: A slight excess of sulfur is used to ensure the complete conversion of the phosphine to the corresponding sulfide.

  • Purification: Filtration through celite is a critical step to remove fine particulates that could hinder subsequent crystallization.

Experimental Workflow Diagram:

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement s1 Dissolve Dimethyl(phenyl)phosphine in Toluene s2 Add Elemental Sulfur s1->s2 s3 Reflux and Stir s2->s3 s4 Cool and Filter s3->s4 s5 Remove Solvent s4->s5 c1 Dissolve Crude Product in Hot Toluene s5->c1 Crude Product c2 Slow Cooling to Low Temperature c1->c2 c3 Formation of Single Crystals c2->c3 d1 Mount Crystal at Low Temperature c3->d1 Single Crystal d2 Collect Diffraction Data d1->d2 a1 Solve Structure (e.g., SHELXT) d2->a1 Diffraction Data a2 Refine Model (e.g., SHELXL) a1->a2 a3 Validate and Analyze a2->a3

Caption: Experimental workflow from synthesis to final structure analysis.

Crystallization: The Art of Growing Quality Crystals

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystal structure determination. For low-melting-point compounds like dimethyl(phenyl)phosphine sulfide, specialized techniques are required.

Protocol:

  • Solvent Selection: Dissolve the purified product in a minimal amount of a suitable solvent. For dimethyl(phenyl)phosphine sulfide, hot toluene is an effective choice.[1]

  • Slow Cooling: Slowly cool the saturated solution to a low temperature. In the case of dimethyl(phenyl)phosphine sulfide, crystallization was successfully achieved at 193 K (-80 °C).[1]

  • Crystal Harvesting: Once suitable crystals have formed, they must be carefully harvested and mounted for X-ray analysis. For temperature-sensitive crystals, this is often done under a stream of cold nitrogen gas to prevent melting.

Expertise in Action:

The choice of crystallization technique is paramount. Slow cooling is a widely used method that allows for the gradual and ordered growth of crystals, minimizing the formation of defects. The low temperature is essential for compounds that are oils or low-melting solids at room temperature, as it reduces the kinetic energy of the molecules, allowing them to pack into a stable crystal lattice.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Protocol:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head. For temperature-sensitive samples, this process is performed at low temperatures.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a more precise structure.

  • Data Processing: The raw diffraction data is processed to yield a set of reflection intensities and their corresponding Miller indices (h, k, l).

Structure Solution and Refinement: From Data to a 3D Model

The processed diffraction data is used to solve and refine the crystal structure.

Protocol:

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, often with software like SHELXT.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure, typically with software like SHELXL. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is validated using a variety of metrics, including the R-factor, goodness-of-fit (GooF), and analysis of the residual electron density map.

The Crystal Structure of Dimethyl(phenyl)phosphine Sulfide: A Detailed Analysis

The successful application of the aforementioned workflow yielded the crystal structure of dimethyl(phenyl)phosphine sulfide, providing a wealth of structural information.

Molecular Structure of Dimethyl(phenyl)phosphine Sulfide:

Sources

An In-Depth Technical Guide to 6-Methoxy-1-indanone (CAS 13623-25-1)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: This guide focuses on the compound commonly identified by CAS Number 13623-25-1. While the initial query referenced CAS 699-93-4, the vast majority of scientific and commercial literature identifies 6-Methoxy-1-indanone with CAS 13623-25-1. This document will proceed using the latter, more widely accepted identifier.

Introduction

6-Methoxy-1-indanone is a functionalized indanone derivative that has garnered significant attention within the fields of organic synthesis and medicinal chemistry. As a versatile chemical building block, its rigid bicyclic core and strategically placed methoxy and ketone functionalities make it an ideal starting point for the synthesis of complex molecular architectures. Its primary significance lies in its role as a key intermediate in the development of various pharmacologically active agents, including anticancer drugs and cardiovascular medications.[1][2]

This technical guide offers a comprehensive overview of 6-Methoxy-1-indanone for researchers, chemists, and drug development professionals. Moving beyond a simple datasheet, this document provides synthesized insights into its core physicochemical properties, spectroscopic signature, common synthetic logic, critical applications, and essential safety protocols. The aim is to equip the reader with both the foundational data and the contextual understanding necessary for its effective and safe utilization in a research and development setting.

Part 1: Core Chemical and Physical Properties

The fundamental identity and physical nature of a compound dictate its handling, reactivity, and suitability for various applications. 6-Methoxy-1-indanone is a solid at room temperature, appearing as a white to yellow crystalline powder.[1][3][4][5] Its core properties are summarized below.

Chemical Structure

The structure of 6-Methoxy-1-indanone features a fused benzene and cyclopentanone ring system, with a methoxy group at the 6-position of the aromatic ring.

Caption: Chemical Structure of 6-Methoxy-1-indanone.

Data Summary Table
PropertyValueSource(s)
CAS Number 13623-25-1[3][5][6][7][8][9]
Molecular Formula C₁₀H₁₀O₂[1][3][6][7][8]
Molecular Weight 162.19 g/mol [3][6][8]
Appearance White to yellow crystalline powder[1][4][5]
Melting Point 105 - 111 °C[3][4][7]
Boiling Point ~229 °C (estimated)[1]
Density ~1.2 g/cm³[1]
SMILES COc1ccc2CCC(=O)c2c1[3]
InChIKey UJGDLLGKMWVCPT-UHFFFAOYSA-N[3][8][10]

Part 2: Spectroscopic Characterization & Verification

Confirming the identity and purity of a starting material is a non-negotiable step in any synthetic workflow. For 6-Methoxy-1-indanone, standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are employed.

Expertise in Practice: While commercial suppliers provide a Certificate of Analysis (CofA), it is best practice to acquire at least a ¹H NMR spectrum in-house before using a new batch of material. This self-validating step prevents the costly failure of subsequent synthetic steps due to impure or incorrect starting material. The choice of deuterated chloroform (CDCl₃) as the NMR solvent is standard for non-polar to moderately polar organic compounds like this one, as it solubilizes the analyte well without interfering with its signals.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 6-Methoxy-1-indanone into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Gently agitate the vial until the solid is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Acquisition: Place the NMR tube into the spectrometer's spinner and insert it into the probe.

  • Instrument Setup: Lock onto the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

  • Data Collection: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-second relaxation delay).

  • Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Note: Representative spectra for 6-Methoxy-1-indanone are available in public databases for comparison.[10]

Part 3: Synthesis, Reactivity, and Role as a Synthon

6-Methoxy-1-indanone is itself a product of synthesis, typically formed through intramolecular cyclization reactions. Understanding its formation provides insight into its potential impurities and inherent reactivity.

General Synthetic Approach: Friedel-Crafts Acylation

One of the most robust and common methods for constructing the indanone core is through an intramolecular Friedel-Crafts acylation.[11][12] This involves a precursor molecule, typically an arylpropionic acid or its corresponding acyl chloride, which cyclizes in the presence of a strong Lewis acid or superacid like polyphosphoric acid (PPA).

Caption: Generalized workflow for Friedel-Crafts synthesis of 6-Methoxy-1-indanone.

Causality in Synthesis: The choice of acid catalyst (e.g., PPA with varying P₂O₅ content) can be critical in directing the regioselectivity of the cyclization, determining whether the 6-methoxy or another positional isomer is formed preferentially.[12] This level of control is paramount for producing the correct isomer required for subsequent drug synthesis. The reactivity of 6-Methoxy-1-indanone is dominated by its ketone functional group, which can undergo a wide range of transformations such as reduction, alkylation at the alpha-position, and condensation reactions, making it a highly versatile synthon.

Part 4: Applications in Drug Discovery and Development

The utility of 6-Methoxy-1-indanone is most evident in its application as a pivotal intermediate for pharmaceuticals. Its structure is embedded within several important classes of drugs.

  • Anticancer Agents: It is a documented precursor in the synthesis of Erlotinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[2]

  • ACE Inhibitors: The indanone core is used to construct Angiotensin-Converting Enzyme (ACE) inhibitors such as Delapril and Perindopril, which are used to manage hypertension.[2]

  • Forensic Science: It serves as a reagent in the synthesis of 5-methoxyninhydrin, a compound used for the visualization of latent fingerprints on porous surfaces.[3]

Caption: Role of 6-Methoxy-1-indanone as a precursor in different fields.

Part 5: Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical intermediate. 6-Methoxy-1-indanone possesses specific hazards that require careful management.

Hazard Identification

The compound is classified as harmful if swallowed and is recognized as a marine pollutant.[1][6] Appropriate precautions must be taken to avoid ingestion and release into the environment.

Hazard ClassGHS CodeDescription
Acute Toxicity, Oral H302Harmful if swallowed[1]
Hazardous to the Aquatic Environment, Acute H400Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic H410Very toxic to aquatic life with long-lasting effects[6]
Protocol: Safe Laboratory Handling and Storage

This protocol establishes a self-validating system for safe use, from receipt to disposal.

  • Personnel Protective Equipment (PPE): Before handling, don appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[6][13]

  • Ventilation: Handle the solid material exclusively within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.[13]

  • Weighing and Transfer: Use a spatula for transfers. Avoid generating dust.[13] If weighing on an open bench is unavoidable, do so in a draft-shielded area. Clean any spills immediately by sweeping or vacuuming, not by dry wiping.[13]

  • Storage: Upon receipt and after use, store the container tightly sealed in a cool, dry, and well-ventilated area.[13] Several suppliers recommend refrigerated storage (0-8 °C) to ensure long-term stability and prevent potential degradation.[1][5]

  • Disposal: Dispose of unused material and contaminated waste in a designated hazardous waste container, following all local, state, and federal regulations. Prevent release to drains or the environment.

Trustworthiness through Protocol: The rationale for refrigerated storage is to minimize the potential for slow degradation pathways, such as oxidation or side reactions, ensuring the material's purity is maintained over time. A tightly sealed container prevents the uptake of atmospheric moisture.

Conclusion

6-Methoxy-1-indanone (CAS 13623-25-1) is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical science and other fields. Its well-defined physical properties, predictable reactivity, and established synthetic heritage make it a reliable and valuable intermediate. By understanding its characteristics, from spectroscopic identity to safe handling protocols, researchers can confidently integrate this powerful building block into their synthetic strategies, paving the way for the discovery and development of next-generation therapeutics and advanced materials.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 5,6-Dimethoxy-1-Indanone, 98%. Retrieved February 17, 2026, from [Link]

  • Majer, P., & Koomen, G. J. (2017). Synthesis of 1-indanones with a broad range of biological activity. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • LookChem. (n.d.). Cas No.13623-25-1 6-Methoxy-1-indanone. Retrieved February 17, 2026, from [Link]

  • ChemSynthesis. (2025, May 20). 6-methoxy-1-indanone. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 6-Methoxy-1-Indanone. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

Sources

A Technical Guide to the Electronic Properties of P-H Bonds in Secondary Phosphine Sulfides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Secondary phosphine sulfides (R₂P(S)H) are a pivotal class of organophosphorus compounds, distinguished by the presence of a reactive phosphorus-hydrogen (P-H) bond adjacent to a thiophosphoryl (P=S) group. This unique structural motif imbues the P-H bond with distinct electronic properties that govern its reactivity and utility in a wide range of applications, from ligand synthesis for catalysis to the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the electronic landscape of the P-H bond in these molecules. We will delve into the fundamental principles governing bond characteristics, detail the critical experimental and computational techniques for their characterization, and connect these electronic properties to their chemical reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this important functional group.

Introduction: The Significance of the P(S)-H Moiety

The chemistry of phosphorus compounds is vast and integral to both industrial and biological systems. Within this landscape, secondary phosphine sulfides occupy a special niche. Unlike tertiary phosphines, which are primarily known for their nucleophilic character and ability to act as ligands for transition metals, secondary phosphine sulfides possess a reactive P-H bond.[1] The presence of the electron-withdrawing thiophosphoryl group significantly modulates the electronic character of the phosphorus center and the attached hydrogen, setting it apart from the P-H bond in secondary phosphines (R₂PH).

Understanding the electronic properties of this bond is paramount for predicting and controlling its reactivity. These properties dictate the bond's acidity, its susceptibility to oxidation, and its participation in crucial reactions like hydrophosphination, which is a powerful tool for forming P-C bonds.[2][3] For drug development professionals, these molecules represent versatile synthons and potential pharmacophores, making a thorough grasp of their electronic behavior essential for rational drug design.

Fundamental Electronic Properties of the P-H Bond

The electronic nature of the P-H bond in a secondary phosphine sulfide is a direct consequence of the interplay between the electronegativities of phosphorus, hydrogen, and the influential thiophosphoryl group.

  • Bond Polarity and Acidity: Phosphorus has an electronegativity (2.19) very similar to that of hydrogen (2.20). In a simple secondary phosphine (R₂PH), the P-H bond is nearly nonpolar. However, the introduction of the sulfur atom changes this dynamic. Sulfur (electronegativity ≈ 2.58) is more electronegative than phosphorus, leading to a polarization of the P=S bond.[4][5] This, in turn, induces a partial positive charge on the phosphorus atom, which withdraws electron density from the P-H bond. This inductive effect increases the polarity of the P-H bond, making the hydrogen atom more acidic (more prone to deprotonation) compared to that in a secondary phosphine.[4][5]

  • Influence of the Thiophosphoryl Group (P=S): The P=S group is a strong π-acceptor and σ-withdrawing group. This electron-withdrawing nature is key to the P-H bond's characteristics. The delocalization of electron density towards the sulfur atom weakens the P-H bond and increases its acidity.[6]

  • Hybridization: The phosphorus atom in a secondary phosphine sulfide is approximately sp³ hybridized, forming a tetrahedral geometry. The properties of the P-H bond, including its strength and the one-bond P-H coupling constant observed in NMR spectroscopy, are directly related to the amount of s-character in the bonding orbital.

Experimental Characterization Techniques

A multi-technique approach is essential for a comprehensive understanding of the P-H bond's electronic properties. Each method provides a unique piece of the puzzle, and their combined interpretation offers a robust and validated picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for probing the electronic environment of the P-H bond. Both ³¹P and ¹H NMR experiments provide critical data.

  • ³¹P NMR Spectroscopy:

    • Chemical Shift (δ): The ³¹P chemical shift is highly sensitive to the electronic environment of the phosphorus nucleus.[7][8] In secondary phosphine sulfides, the ³¹P signal typically appears as a doublet due to coupling with the directly attached proton. The chemical shift provides information about the electron density at the phosphorus atom.

    • One-Bond Coupling Constant (¹J(P,H)): This is a crucial parameter. The magnitude of ¹J(P,H) is directly proportional to the s-character of the P-H bond. Typical values for secondary phosphine sulfides are significantly larger than those for secondary phosphines, reflecting the increased s-character and stronger bond due to the influence of the P=S group.[9] For phosphine oxides, which are analogous, ¹J(P,H) coupling constants can be as high as 580 Hz.[9]

  • ¹H NMR Spectroscopy:

    • Chemical Shift (δ): The proton attached to the phosphorus atom gives rise to a doublet in the ¹H NMR spectrum due to coupling with the ³¹P nucleus. The chemical shift of this proton is indicative of its acidity and the electron density around it.

    • Coupling Constant (¹J(H,P)): The value of the coupling constant observed in the ¹H spectrum will be identical to that observed in the ³¹P spectrum.

Spectroscopic Parameter Typical Range for R₂P(S)H Information Gained
³¹P Chemical Shift (δ) +20 to +60 ppmElectronic environment and oxidation state of phosphorus.
¹H Chemical Shift (δ P-H) +4 to +8 ppmAcidity and shielding of the P-H proton.
¹J(P,H) Coupling Constant 400 to 600 Hzs-character of the P-H bond, hybridization.[9][10]
Infrared (IR) Spectroscopy

IR spectroscopy directly probes the vibrational frequencies of bonds within a molecule. The P-H bond has a characteristic stretching frequency that is sensitive to its strength.

  • P-H Stretching Frequency (ν(P-H)): The P-H stretching vibration in secondary phosphine sulfides typically appears in the region of 2300-2400 cm⁻¹.[11] The position of this band provides a direct measure of the P-H bond strength. A higher frequency corresponds to a stronger bond. Factors that withdraw electron density from the P-H bond will generally lead to a slight increase in the stretching frequency. This region is generally free from other common vibrational modes, making the P-H stretch a reliable diagnostic peak.[12]

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information.[13][14]

  • Bond Lengths and Angles: X-ray crystallography allows for the precise measurement of the P-H bond length and the bond angles around the phosphorus atom.[15] This data provides a static picture of the molecule's geometry and can be correlated with the electronic properties determined by other techniques. The P-H bond length can offer insights into bond strength, though locating the small hydrogen atom precisely can sometimes be challenging.

Computational Modeling: A Theoretical Lens

Density Functional Theory (DFT) has become an indispensable tool for complementing experimental data and providing deeper insights into electronic structure.[16]

  • Bond Dissociation Energy (BDE): DFT calculations can be used to compute the homolytic BDE of the P-H bond.[17][18] This value is a direct measure of the bond's strength and is crucial for understanding its reactivity in radical reactions. The calculation involves determining the energies of the parent molecule and the resulting phosphinyl and hydrogen radicals.[16]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a quantitative picture of charge distribution and orbital interactions. It can be used to:

    • Determine the partial atomic charges on the P and H atoms, quantifying the bond polarity.

    • Analyze the hybridization of the P-H bonding orbital.

    • Investigate hyperconjugative interactions between the P-H bond and other parts of the molecule.

  • Simulating Spectroscopic Data: DFT methods can predict NMR chemical shifts, coupling constants, and IR vibrational frequencies.[19] Comparing these calculated values with experimental data is a powerful way to validate both the experimental assignments and the computational model.

Connecting Electronic Properties to Reactivity

The electronic properties of the P-H bond directly dictate its chemical behavior.

  • Acidity and Deprotonation: The increased acidity of the P-H proton makes secondary phosphine sulfides susceptible to deprotonation by strong bases. The resulting phosphinothioite anion is a potent nucleophile and a valuable intermediate in synthesis.

  • Hydrophosphination: The P-H bond can add across unsaturated bonds (alkenes, alkynes) in a reaction known as hydrophosphination.[2] This is an atom-economical method for forming P-C bonds and is a cornerstone of organophosphorus synthesis. The facility of this reaction is influenced by the P-H bond's polarity and strength.

  • Oxidative Reactions: The P-H bond can be susceptible to oxidation. Understanding its redox potential is important for assessing the stability of these compounds and for designing reactions that involve changes in the phosphorus oxidation state.

Experimental Protocols

Protocol: Synthesis of a Secondary Phosphine Sulfide

This protocol describes a general method for the synthesis of a secondary phosphine sulfide from a secondary phosphine.

Materials:

  • Secondary phosphine (e.g., diphenylphosphine)

  • Elemental sulfur (S₈)

  • Toluene (anhydrous)

  • Hexane (anhydrous)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, add the secondary phosphine to a Schlenk flask equipped with a magnetic stir bar.

  • Dissolve the phosphine in a minimal amount of anhydrous toluene.

  • In a separate flask, prepare a slurry of elemental sulfur (1.1 equivalents) in toluene.

  • Slowly add the sulfur slurry to the stirred solution of the secondary phosphine at room temperature. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by ³¹P NMR spectroscopy by taking aliquots. The signal for the starting secondary phosphine will be replaced by a new doublet for the secondary phosphine sulfide.

  • Once the reaction is complete, remove the toluene in vacuo.

  • The crude product can be purified by recrystallization. Dissolve the residue in a minimum of hot toluene and add hexane until the solution becomes turbid.

  • Allow the solution to cool to room temperature, then to 0 °C to induce crystallization.

  • Collect the crystalline product by filtration, wash with cold hexane, and dry under vacuum.

  • Validation: Confirm the identity and purity of the product using ¹H NMR, ³¹P NMR, and IR spectroscopy. Obtain a melting point.

Protocol: Characterization by Multinuclear NMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve ~10-20 mg of the purified secondary phosphine sulfide in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

³¹P{¹H} NMR (Proton-Decoupled):

  • Tune and match the probe for the ³¹P frequency.

  • Acquire a proton-decoupled ³¹P spectrum. This will show the phosphorus signal as a singlet, confirming the chemical shift.

  • Reference the spectrum to an external standard (85% H₃PO₄ at 0 ppm).

³¹P NMR (Proton-Coupled):

  • Acquire a proton-coupled ³¹P spectrum (without decoupling).

  • The phosphorus signal will appear as a doublet. Measure the separation between the two peaks in Hz to determine the ¹J(P,H) coupling constant.

¹H NMR:

  • Tune and match the probe for the ¹H frequency.

  • Acquire a standard ¹H NMR spectrum.

  • Identify the doublet corresponding to the P-H proton. Measure the coupling constant, which should match the value obtained from the ³¹P spectrum.

Visualization of Key Concepts

Workflow for Characterization

G cluster_0 Synthesis & Purification cluster_2 Structural & Theoretical Analysis cluster_3 Property-Reactivity Correlation Synthesis Synthesis of R₂P(S)H Purification Recrystallization / Chromatography Synthesis->Purification NMR ³¹P & ¹H NMR (δ, ¹J(P,H)) Purification->NMR IR IR Spectroscopy (ν(P-H)) Purification->IR Xray X-ray Crystallography (Bond Lengths/Angles) Purification->Xray if crystalline DFT DFT Calculations (BDE, NBO, Spectra) NMR->DFT Compare Reactivity Reactivity Studies (Acidity, Hydrophosphination) NMR->Reactivity IR->DFT Compare IR->Reactivity Xray->DFT Compare Xray->Reactivity DFT->Reactivity

Caption: Workflow for the comprehensive characterization of P-H bonds.

Electronic Property & Reactivity Relationship

G Inductive Inductive Effect of P=S Group Polarity Increased P-H Bond Polarity Inductive->Polarity causes Acidity Increased P-H Acidity Polarity->Acidity leads to Reactivity Enhanced Reactivity Acidity->Reactivity results in Deprotonation Facile Deprotonation Reactivity->Deprotonation Hydrophosphination Hydrophosphination Reactivity->Hydrophosphination

Caption: Causality chain from electronic effect to chemical reactivity.

Conclusion

The P-H bond in secondary phosphine sulfides is a highly tunable and reactive functional group, the properties of which are dominated by the electronic influence of the adjacent thiophosphory moiety. A thorough understanding of its electronic characteristics, gained through a synergistic combination of high-resolution spectroscopy, X-ray crystallography, and computational modeling, is essential for harnessing its synthetic potential. For researchers in materials science, catalysis, and particularly drug development, a deep appreciation of these fundamentals provides the foundation for innovation, enabling the rational design of new molecules and materials with tailored properties and functions.

References

  • Quora. (2018, January 7). Which has more of an acidic character, PH3 or H2S? Why? [Online forum post]. Available: [Link]

  • ResearchGate. (2025, August 6). Synthesis, Characterization, and Crystal Structures of Tris(2-pyridyl)phosphine Sulfide and Selenide. Available: [Link]

  • ResearchGate. Synthesis of thioselenophosphinates from secondary phosphine sulfides, elemental selenium, and amines. Available: [Link]

  • Abbenseth, J., et al. (2025, November 26). Secondary Phosphines Bearing N‑Heterocyclic Imine Groups: Polarity Umpolung of Highly Electron-Rich P–H Bonds. PMC. Available: [Link]

  • ResearchGate. Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. Available: [Link]

  • ResearchGate. (2025, August 6). Dehydrogenative Bond-Forming Catalysis Involving Phosphines. Available: [Link]

  • The features of IR spectrum. Available: [Link]

  • Journal of the American Chemical Society. SECONDARY PHOSPHINE SULFIDES. Available: [Link]

  • American Chemical Society. (2022, July 6). Phosphine-Mediated Cleavage of Sulfur–Sulfur Bonds. Available: [Link]

  • ResearchGate. Single crystal X‐ray structure of the secondary phosphine oxide 1.... Available: [Link]

  • Guda, A. A., et al. 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. PMC. Available: [Link]

  • Luster, T. N., et al. (2023, March 22). A mixed phosphine sulfide/selenide structure as an instructional example for how to evaluate the quality of a model. PMC. Available: [Link]

  • arXiv. (2021, May 19). Computational Infrared Spectroscopy of 958 Phosphorus-bearing Molecules. Available: [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Preparation of phosphines through C–P bond formation. PMC. Available: [Link]

  • IUCr Journals. (2023, March 22). A mixed phosphine sulfide/selenide structure as an instructional example for how to evaluate the quality of a model. Available: [Link]

  • MDPI. (2023, April 26). Synthesis and Properties of Sulfur-Containing Organophosphorus Extractants Based on Red Phosphorus, Alkyl Bromides, and Elemental Sulfur. PMC. Available: [Link]

  • ResearchGate. Synthesis, Reactivity, and Coordination Chemistry of Secondary Phosphines. Available: [Link]

  • Semantic Scholar. Two new molecular phosphorus sulphides: α-P4S4 and β-P4S4; X-ray crystal structure of α-P4S4. Available: [Link]

  • NMR-Service. 31 Phosphorus NMR. Available: [Link]

  • Organic Chemistry Portal. Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. Available: [Link]

  • DTIC. 31P MAS-NMR of Crystalline Phosphorous Sulfides. Correlation of 31p Chemical Shielding Tensors with Local Environments. Available: [Link]

  • SlideShare. 31-P NMR SPECTROSCOPY. Available: [Link]

  • White Rose Research Online. (2023, December 13). Metallomimetic C-F Activation Catalysis by Simple Phosphines. Available: [Link]

  • Chemistry LibreTexts. (2023, May 3). 24.2D: Phosphine and Related Ligands. Available: [Link]

  • Infrared (IR) Spectroscopy. Available: [Link]

  • Phosphine Ligands. Available: [Link]

  • Michigan State University Chemistry. Infrared Spectroscopy. Available: [Link]

  • American Chemical Society. (2021, November 19). Manganese(I)-Catalyzed H–P Bond Activation via Metal–Ligand Cooperation. Available: [Link]

  • Vedantu. (2024, July 2). Of PH3 and H2S which is more acidic and why class 12 chemistry CBSE. Available: [Link]

  • Infrared Spectroscopy- A spectro-analytical tool in chemistry. Available: [Link]

  • MDPI. (2020, January 6). Asymmetric Electrophilic Reactions in Phosphorus Chemistry. Available: [Link]

  • Matter Modeling Stack Exchange. (2020, May 23). How to calculate homolytic bond dissociation energies?. Available: [Link]

  • ResearchGate. (2025, August 5). Electronic structure and chemical bonding of phosphorus-contained sulfides InPS4, TI3PS4, and Sn2P2S6. Available: [Link]

  • Semantic Scholar. Density-functional tight-binding for phosphine-stabilized nanoscale gold clusters. Available: [Link]

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  • PMC. (2021, September 6). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. Available: [Link]

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Solubility Profile of Diethylphosphine Sulfide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical behavior, and experimental characterization of Diethylphosphine Sulfide (DEPS) . It is structured to provide actionable data for synthesis, purification, and ligand engineering.

Executive Summary

Diethylphosphine sulfide (CAS: 6591-06-6), with the formula


, represents a critical class of secondary phosphine chalcogenides. Unlike its air-sensitive precursor (diethylphosphine), DEPS exhibits enhanced hydrolytic and oxidative stability due to the thiono-protection of the phosphorus center.

Its solubility profile is governed by the P=S bond polarity and the lipophilic ethyl chains. It functions as a "soft" Lewis base, showing high affinity for soft metal ions (Ag⁺, Pd²⁺) and high solubility in non-polar to moderately polar organic solvents, while remaining sparingly soluble to insoluble in water. This amphiphilic nature makes it a prime candidate for liquid-liquid extraction and coordination chemistry.

Physicochemical Identity & Tautomerism

Understanding the solubility of DEPS requires analyzing its tautomeric equilibrium. Secondary phosphine sulfides exist in a solution-dependent equilibrium between the dominant thiono form (A) and the minor thiol form (B) .

  • Thiono Form (A):

    
     (Dominant in non-polar solvents; 
    
    
    
    character).
  • Thiol Form (B):

    
     (Trace; 
    
    
    
    character; favored by metal coordination).

This equilibrium dictates that DEPS behaves as a lipophile in organic media but can engage in S-H bonding interactions in protic solvents.

Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift and its impact on solvation.

Tautomerism cluster_0 Tautomeric Equilibrium NodeA Thiono Form (Dominant) (Et)2P(=S)H NodeB Thiol Form (Minor) (Et)2P-SH NodeA->NodeB K_eq << 1 NodeSolv Solvent Interaction (Dipole-Dipole / H-Bonding) NodeA->NodeSolv Soluble in Toluene/DCM NodeMetal Metal Coordination (M-S Bond Formation) NodeB->NodeMetal Favored by Soft Acids (Ag+, Pd2+)

Figure 1: Tautomeric equilibrium of secondary phosphine sulfides. The P=S form dominates in free solution, driving solubility in organic media.

Solubility Profile by Solvent Class

The following data synthesizes general organophosphorus solubility trends with specific extraction behaviors of secondary phosphine sulfides.

Quantitative Solubility Estimates

Note: Values are estimated based on homologous series (e.g., diphenylphosphine sulfide) and extraction coefficients.

Solvent ClassRepresentative SolventsSolubility RatingInteraction MechanismApplication
Aromatic Hydrocarbons Toluene, Benzene, XyleneExcellent (>500 mg/mL)Van der Waals &

-interaction
Primary reaction medium; Extraction diluent.
Chlorinated Solvents Dichloromethane (DCM), ChloroformExcellent (>600 mg/mL)Dipole-DipoleNMR analysis; High-concentration synthesis.
Ethers THF, Diethyl Ether, MTBEHigh Dipole-DipoleGrignard reactions; Ligand exchange.
Aliphatic Hydrocarbons Hexane, Heptane, PentaneModerate to High Van der WaalsRecrystallization (cooling induces precipitation).
Alcohols Methanol, Ethanol, IsopropanolModerate H-Bonding (Donor/Acceptor)Purification; Recrystallization (often hot).
Water Water (

)
Insoluble / Trace (<0.1 mg/mL)Hydrophobic EffectBiphasic separation (remains in organic phase).
Critical Solvation Insights
  • Water Insolubility: The ethyl chains provide sufficient hydrophobicity to prevent water solubility, despite the polarity of the P=S bond. This allows DEPS to be washed with water to remove inorganic salts (e.g., NaCl, KBr) during synthesis.

  • Alcohol Compatibility: While soluble in ethanol, DEPS can often be crystallized from hot ethanol or methanol upon cooling, a common purification technique for solid phosphine sulfides.

  • Extraction Efficiency: In liquid-liquid extraction (e.g., removing metals from aqueous sulfate media), DEPS partitions almost exclusively into the organic phase (e.g., toluene or dodecane).

Experimental Protocol: Determination of Saturation Solubility

As specific quantitative curves for DEPS are rare in open literature, the following Self-Validating Protocol allows researchers to determine exact solubility limits (


) in any target solvent.
Methodology: Gravimetric Saturation with Spectroscopic Validation

This protocol uses a "shake-flask" method coupled with UV-Vis or NMR verification to ensure thermodynamic equilibrium is reached.

Reagents & Equipment
  • Diethylphosphine sulfide (Purified, >98%).

  • Target Solvent (Anhydrous, HPLC Grade).

  • Thermostated Shaker Bath (

    
    ).
    
  • 0.22

    
     PTFE Syringe Filters.
    
  • Precision Balance (0.01 mg resolution).

Step-by-Step Workflow
  • Supersaturation: Add excess DEPS solid/liquid to 5.0 mL of target solvent in a sealed vial until a persistent undissolved phase is visible.

  • Equilibration: Agitate at a fixed temperature (e.g., 25°C) for 24 hours.

    • Validation Check: Vortex the sample. If the undissolved phase disappears, add more DEPS.

  • Phase Separation: Centrifuge at 3,000 RPM for 10 minutes to pellet undissolved material.

  • Filtration: Draw the supernatant through a pre-warmed 0.22

    
     PTFE filter (prevents crystallization in the needle).
    
  • Quantification (Gravimetric):

    • Pipette exactly 1.0 mL of filtrate into a tared weighing dish.

    • Evaporate solvent under

      
       stream, then dry in vacuo (0.1 mbar) for 2 hours.
      
    • Weigh the residue.

    • Calculation:

      
      .
      
  • Quantification (Alternative - ³¹P NMR):

    • Add a known concentration of internal standard (e.g., Triphenylphosphine oxide) to the filtrate.

    • Integrate the DEPS signal (

      
       ppm, doublet 
      
      
      
      ) against the standard.
Workflow Visualization

The following diagram maps the decision logic for the solubility experiment.

SolubilityProtocol Start Start: Excess DEPS + Solvent Equilibrate Agitate 24h @ 25°C Start->Equilibrate CheckSolid Is undissolved phase visible? Equilibrate->CheckSolid AddMore Add more DEPS CheckSolid->AddMore No Filter Centrifuge & Filter (0.22 µm) CheckSolid->Filter Yes AddMore->Equilibrate Analysis Quantification (Gravimetric / NMR) Filter->Analysis Result Calculate S_sat (mg/mL) Analysis->Result

Figure 2: Self-validating workflow for determining saturation solubility limits.

Applications & Handling

Synthesis and Purification

DEPS is typically synthesized by the elemental sulfurization of diethylphosphine.

  • Reaction Medium: Toluene or THF is recommended due to high solubility of both reactants and the product.

  • Purification:

    • Liquid Phase: If DEPS is a liquid (often the case with slight impurities), it can be purified by fractional distillation under reduced pressure.

    • Solid Phase: If solid, recrystallization from boiling hexane or ethanol/water mixtures is effective. The compound dissolves in hot hexane and precipitates upon cooling to -20°C.

Solvent Extraction (Hydrometallurgy)

In extraction circuits (e.g., PGM separation), DEPS acts as a selective extractant.

  • Diluents: It is compatible with aliphatic diluents (Kerosene, Dodecane) but often requires a modifier (e.g., Isodecanol) if concentrations exceed 0.5 M to prevent third-phase formation.

  • Mechanism: The "soft" sulfur donor selectively binds soft metals (Pd, Pt, Ag) over hard metals (Ca, Mg, Fe), extracting them from the aqueous phase into the organic phase.

References

  • LookChem. (n.d.). Diethylphosphine sulfide CAS 6591-06-6.[1][2][3] Retrieved from [1]

  • Sigma-Aldrich. (2025). Diethyl sulfide Safety Data Sheet (Analogous physicochemical data). Retrieved from

  • ResearchGate. (2025). Synthesis and Properties of Sulfur-Containing Organophosphorus Extractants. Retrieved from

  • PubChem. (n.d.). Phosphine sulfide, diethylphenyl- (Structural Analog). Retrieved from

  • NIST. (2022).[1] Solubility Data Series: Organophosphorus Compounds. Retrieved from

Sources

The Unveiled Reactivity of Secondary Phosphine Sulfides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Secondary Phosphine Sulfides

In the landscape of organophosphorus chemistry, secondary phosphine sulfides (SPSs), characterized by the R₂P(S)H functional group, have emerged from the shadows of their oxide and phosphine counterparts. Initially explored for their fundamental reactivity, these compounds are now recognized for their unique electronic and steric properties, which unlock novel synthetic pathways and applications in catalysis and materials science. Their air-stability, compared to the corresponding secondary phosphines, makes them attractive and versatile intermediates in the synthesis of more complex phosphorus-containing molecules. This technical guide provides an in-depth exploration of the core reactivity of secondary phosphine sulfides, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development.

I. Synthesis of Secondary Phosphine Sulfides: A Gateway to P(V) Chemistry

The most direct and common route to secondary phosphine sulfides is the controlled sulfurization of secondary phosphines. This reaction is typically fast and high-yielding, proceeding with retention of configuration at the phosphorus center.

Experimental Protocol: Synthesis of Diphenylphosphine Sulfide

This protocol details the synthesis of diphenylphosphine sulfide, a common secondary phosphine sulfide, from diphenylphosphine.

Materials:

  • Diphenylphosphine (1.0 equiv)

  • Elemental Sulfur (S₈, 1.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylphosphine in dichloromethane.

  • Slowly add elemental sulfur to the stirred solution at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the signal for diphenylphosphine and the appearance of a new signal for diphenylphosphine sulfide.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent, such as methanol, to yield diphenylphosphine sulfide as a white crystalline solid.[1][2]

Causality Behind Experimental Choices: The use of an inert atmosphere is crucial to prevent the oxidation of the starting secondary phosphine to the corresponding phosphine oxide. The controlled addition of sulfur is necessary to manage the exothermicity of the reaction. Dichloromethane is a good solvent for both reactants, facilitating a homogeneous reaction. Recrystallization from methanol allows for the removal of any unreacted starting materials or byproducts, yielding a pure product.

II. Oxidation: Accessing Dithiophosphinic Acids

Secondary phosphine sulfides can be further oxidized to dithiophosphinic acids, which are valuable ligands in coordination chemistry and extractants for metal ions. This transformation typically involves the reaction with an additional equivalent of elemental sulfur.

Mechanism of Oxidation

The reaction is believed to proceed through the deprotonation of the secondary phosphine sulfide by a base (if present) or through a direct reaction with sulfur at elevated temperatures. The resulting thiophosphinite anion readily attacks elemental sulfur to form the dithiophosphinate.

Diagram: Oxidation of a Secondary Phosphine Sulfide

G SPS R₂P(S)H DPA [R₂PS]⁻ SPS->DPA -H⁺ S8 S₈ DithiophosphinicAcid R₂P(S)SH DPA->DithiophosphinicAcid + S₈, + H⁺ Base Base BH BH⁺

Caption: Oxidation of a secondary phosphine sulfide to a dithiophosphinic acid.

Experimental Protocol: Synthesis of Dithiophosphinic Acids

This protocol describes a general procedure for the oxidation of a secondary phosphine sulfide to the corresponding dithiophosphinic acid.

Materials:

  • Secondary Phosphine Sulfide (e.g., Dibutylphosphine sulfide, 1.0 equiv)

  • Elemental Sulfur (1.0 equiv)

  • Benzene or Toluene

  • Hydrazine hydrate (for the formation of hydrazinium salt for easier isolation)[3][4]

Procedure:

  • In a round-bottom flask, a mixture of the secondary phosphine sulfide and elemental sulfur in a suitable solvent like benzene or toluene is heated at reflux.[3][4]

  • The reaction is monitored by TLC or ³¹P NMR spectroscopy until the starting material is consumed.

  • For isolation, the reaction mixture can be cooled and treated with hydrazine hydrate to form the hydrazinium dithiophosphinate salt, which often precipitates and can be collected by filtration.[3]

  • The free dithiophosphinic acid can be obtained by acidification of the salt.

III. Nucleophilic Addition to Carbonyls: Formation of α-Hydroxy Tertiary Phosphine Sulfides

In a reaction analogous to their secondary phosphine oxide counterparts, secondary phosphine sulfides undergo base-catalyzed nucleophilic addition to the carbonyl group of aldehydes and ketones. This reaction provides a straightforward route to α-hydroxy substituted tertiary phosphine sulfides.

Mechanism of Addition

The reaction is initiated by the deprotonation of the P-H bond of the secondary phosphine sulfide by a base, generating a potent phosphorus-centered nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which, upon protonation, yields the final α-hydroxy tertiary phosphine sulfide.

Diagram: Nucleophilic Addition to a Carbonyl Compound

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation SPS R₂P(S)H Anion [R₂PS]⁻ SPS->Anion Base Base BH BH⁺ Anion2 [R₂PS]⁻ Carbonyl R'₂C=O Intermediate R'₂C(O⁻)-P(S)R₂ Intermediate2 R'₂C(O⁻)-P(S)R₂ Anion2->Intermediate Product R'₂C(OH)-P(S)R₂ Intermediate2->Product HSource H⁺ Source (e.g., BH⁺)

Caption: Mechanism of base-catalyzed addition of a secondary phosphine sulfide to a carbonyl.

IV. P-C Bond Formation: Alkylation and Arylation

The formation of new phosphorus-carbon bonds is a cornerstone of organophosphorus chemistry. Secondary phosphine sulfides, through the reactivity of their P-H bond, can participate in both alkylation and arylation reactions, leading to the synthesis of tertiary phosphine sulfides.

Alkylation

Alkylation of secondary phosphine sulfides can be achieved by deprotonation with a strong base to form the corresponding thiophosphinite anion, which then acts as a nucleophile to displace a halide from an alkyl halide.

Arylation

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of P-aryl bonds. While the direct arylation of secondary phosphine sulfides is less documented than that of secondary phosphine oxides, the underlying principles are similar. The catalytic cycle is thought to involve the oxidative addition of an aryl halide to a low-valent palladium species, followed by coordination of the deprotonated secondary phosphine sulfide and subsequent reductive elimination to form the tertiary phosphine sulfide and regenerate the palladium catalyst.

Diagram: Simplified Catalytic Cycle for Pd-Catalyzed P-Arylation

G Pd0 Pd(0)Lₙ OxAdd Ar-Pd(II)(X)Lₙ Pd0->OxAdd Oxidative Addition ArX Ar-X Intermediate Ar-Pd(II)(SPR₂)Lₙ OxAdd->Intermediate + [R₂PS]⁻ - X⁻ SPS_anion [R₂PS]⁻ Intermediate->Pd0 Product Ar-P(S)R₂ Intermediate->Product Reductive Elimination

Caption: A simplified catalytic cycle for the arylation of secondary phosphine sulfides.

V. Reduction to Secondary Phosphines: A Reversible Protection Strategy

The thionyl group in secondary phosphine sulfides can be removed through reduction to yield the corresponding secondary phosphines. This reactivity makes the sulfide group a useful protecting group for the air-sensitive P-H bond of secondary phosphines. Silanes, in particular, have emerged as effective reagents for this transformation.

Mechanism of Reduction with Silanes

The reduction of phosphine sulfides with chlorosilanes, such as hexachlorodisilane (Si₂Cl₆), has been shown to proceed with retention of configuration at the phosphorus center. Computational studies suggest a mechanism involving a nonionic rearrangement, where a donor-stabilized dichlorosilylene intermediate is formed.[5][6] This is in contrast to the reduction of phosphine oxides with the same reagent, which proceeds with inversion of configuration via a phosphorane intermediate.[5][6]

Table: Stereochemical Outcome of Silane Reductions

Starting MaterialReducing AgentStereochemistry at P
R₂P(O)HSi₂Cl₆Inversion
R₂P(S)HSi₂Cl₆Retention

VI. Conversion to Thiophosphinyl Chlorides: Access to Electrophilic Phosphorus

Secondary phosphine sulfides can be converted into thiophosphinyl chlorides (R₂P(S)Cl) by reaction with chlorinating agents such as thionyl chloride (SOCl₂).[7][8][9][10] This transformation converts the nucleophilic phosphorus center into an electrophilic one, opening up a different set of synthetic possibilities.

Reaction with Thionyl Chloride

The reaction likely proceeds through the initial formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion at the phosphorus center, leading to the displacement of sulfur dioxide and hydrogen chloride.

VII. Three-Component Reactions: Atom-Economic Syntheses

Secondary phosphine sulfides have been shown to participate in elegant and atom-economic three-component reactions. These reactions allow for the rapid construction of complex molecules from simple starting materials in a single step.

  • With Elemental Selenium and Amines: This reaction provides an efficient route to organoammonium thioselenophosphinates. The reaction proceeds under mild conditions and affords the products in good to excellent yields.[5][11]

  • With Elemental Sulfur and Hydrazine: This three-component reaction yields hydrazinium dithiophosphinates. The reaction is believed to proceed via the in-situ formation of the secondary phosphine sulfide, which is then deprotonated by hydrazine and reacts with a second equivalent of sulfur.[3][4]

VIII. Applications in Catalysis and Drug Development

The unique properties of secondary phosphine sulfides and their derivatives are increasingly being leveraged in catalysis and are of potential interest in drug discovery.

Ligands in Asymmetric Catalysis

Secondary phosphine sulfides themselves can act as pre-ligands in catalysis. For instance, they have been successfully employed in iridium-catalyzed asymmetric allylic substitution reactions, demonstrating their ability to participate in stereoselective transformations.[12] Their derivatives, particularly tertiary phosphines obtained after reduction, are a major class of ligands in homogeneous catalysis. The ability to synthesize P-chiral tertiary phosphines from secondary phosphine sulfides makes them valuable precursors in this field.

Potential in Drug Development

While direct applications of secondary phosphine sulfides in pharmaceuticals are not yet widespread, organophosphorus compounds containing sulfur are present in a number of bioactive molecules.[13][14][15] The P=S unit can influence the lipophilicity, metabolic stability, and binding properties of a molecule. The synthetic methodologies described in this guide provide access to a diverse range of organophosphorus scaffolds that could be explored in drug discovery programs. For example, amino-functionalized phosphine sulfides have been investigated as building blocks for cytotoxic palladium complexes.[16]

Conclusion

Secondary phosphine sulfides are far more than simple protected forms of secondary phosphines. They possess a rich and varied reactivity that allows for a wide range of chemical transformations. From oxidation and nucleophilic additions to P-C bond formations and reductions, these compounds offer a versatile toolkit for the modern synthetic chemist. Their burgeoning applications in asymmetric catalysis and their potential in medicinal chemistry underscore the importance of a thorough understanding of their chemical behavior. This guide serves as a foundational resource for researchers looking to harness the full potential of these remarkable organophosphorus compounds.

References

  • Wu, Z.-H., Wang, H.-Y., Yang, H.-L., et al. (2021). Secondary Phosphine Sulfide-Enabled Iridium-Catalyzed Asymmetric Allylic Substitution.
  • Kyte, B. G., & Cole, M. L. (2012). Reductions of Phosphine Oxides and Sulfides by Perchlorosilanes: Evidence for the Involvement of Donor-Stabilized Dichlorosilylene. The Journal of Organic Chemistry, 77(1), 359-366.
  • Bloomfield, A. J., & Herzon, S. B. (2012). Room Temperature, Palladium-Mediated P-Arylation of Secondary Phosphine Oxides. Organic Letters, 14(16), 4370–4373.
  • Artem'ev, A. V., et al. (2011). Novel atom-economic synthesis of thioselenophosphinates via three-component reaction between secondary phosphine sulfides, elemental selenium, and amines.
  • Dienes, Y., et al. (2007). Combining Transition Metal Catalysis with Radical Chemistry: Dramatic Acceleration of Palladium-Catalyzed C–H Arylation with Diaryliodonium Salts. Journal of the American Chemical Society, 129(21), 6712–6713.
  • Woollins, J. D. (Ed.). (2010). Inorganic experiments. John Wiley & Sons.
  • Mikolajczyk, M., & Drabowicz, J. (2020). Asymmetric Electrophilic Reactions in Phosphorus Chemistry. Molecules, 25(1), 209.
  • Le, T. N., et al. (2022). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Molbank, 2022(2), M1367.
  • Otte, M., et al. (2020). Access to Enantiomerically Pure P-Stereogenic Primary Aminophosphine Sulfides under Reductive Conditions. Chemistry – A European Journal, 26(6), 1285-1293.
  • Aleksanyan, D. V., et al. (2021). (Aminoalkyl)diphenylphosphine sulfides: synthesis and application as building blocks in the design of multidentate ligands for cytotoxic Pd(ii) complexes. Organic & Biomolecular Chemistry, 19(28), 6246-6257.
  • Catellani, M., et al. (2007). Proton-Abstraction Mechanism in the Palladium-Catalyzed Intramolecular Arylation: Substituent Effects. Journal of the American Chemical Society, 129(19), 6210–6217.
  • ChemicalBook. (2024, April 16).
  • Schmalz, H.-G., et al. (2021). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organic Letters, 23(6), 2043–2048.
  • Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–243.
  • BenchChem. (2025). Step-by-step protocol for the synthesis of substituted diphenyl sulfides.
  • Aris, D. R., et al. (2002). Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid. Talanta, 57(4), 735-744.
  • Cotruvo, J. A., et al. (2015). Stabilization of aliphatic phosphines by auxiliary phosphine sulfides offers zeptomolar affinity and unprecedented selectivity for probing biological CuI. Chemical Science, 6(9), 5146–5155.
  • Peters, G. (1960). SECONDARY PHOSPHINE SULFIDES. Journal of the American Chemical Society, 82(17), 4751–4751.
  • Kyte, B. G., & Cole, M. L. (2012). Theoretical Investigation of the Mechanisms and Stereoselectivities of Reductions of Acyclic Phosphine Oxides and Sulfides by Chlorosilanes. The Journal of Organic Chemistry, 77(8), 3969–3977.
  • Peters, G. (1962). Reactions of Secondary Phosphine Sulfides. The Journal of Organic Chemistry, 27(6), 2198–2201.
  • Radosevich, A. T., et al. (2013). Silane-mediated reduction of a phosphine oxide. Organic Letters, 15(1), 142-145.
  • Radosevich, A. T. (2014). Room Temperature Chemoselective Phosphine Oxide Reduction and Mechanism-Based Inhibitors of BioA. University of Minnesota.
  • Artem'ev, A. V., et al. (2010). Reaction of Secondary Phosphines with Elemental Sulfur and Hydrazine: Atom-Economic Synthesis of Dithiophosphinates. Russian Journal of General Chemistry, 80(9), 1886–1888.
  • Wolf, C., et al. (2014). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. The Journal of Physical Chemistry C, 118(4), 1997–2005.
  • ChemicalBook. (2024, July 31). The reduction reactions of Phenylsilane.
  • Yoshifuji, M. (2019). Phosphine Sulfides: New Aspects of Organophosphorus Compounds. Chemistry Letters, 48(8), 816-823.
  • Valentine, D. H. (Ed.). (2018).
  • Otte, M., et al. (2020). Access to Enantiomerically Pure P-Stereogenic Primary Aminophosphine Sulfides under Reductive Conditions. Chemistry – A European Journal, 26(6), 1285-1293.
  • Hays, H. R. (1968). Concerning investigations into mechanisms of secondary phosphine oxide reactions. The Journal of Organic Chemistry, 33(10), 3690–3694.
  • Organic Chemistry Portal. (n.d.).
  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
  • De Borggraeve, W. M., et al. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 1064–1101.
  • Gusarova, N. K., et al. (2006). Base Catalyzed Double Addition of Secondary Phosphine Chalcogenides to Benzoylacetylene. Russian Journal of General Chemistry, 76(11), 1735–1739.
  • Defense Technical Information Center. (1964). INORGANIC SULFUR REAGENTS. 1. THE THIONYL HALIDES.
  • University of Cambridge. (2023, January 9). Reaction Chemistry & Engineering.
  • Woollins, J. D., Colclough, T., & Wood, P. T. (1990).
  • LibreTexts. (2020, May 30). 14.2: Reactions with Phosphorus Halides and Thionyl Chloride.
  • Still, I. W. J., & Wilson, J. R. (2013). Deoxygenation of Sulfoxides to Sulfides with Thionyl Chloride and Triphenylphosphine: Competition with the Pummerer Reaction. The Journal of Organic Chemistry, 78(12), 6099–6106.
  • Amanote Research. (n.d.). Oxidation of Diphosphine Dioxides, Disulfides and Phosphinothioite and Photolysis of Diphosphine Disulfides. Formation of Phosphinic and Phosphinothioic Anhydrides.
  • Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition.
  • Busacca, C. A., et al. (2007). Method for generating secondary phosphines (U.S.
  • LibreTexts. (2014, May 9).
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  • Witt, D., et al. (2002). May Dithiophosphoric Acid Participate in the SET Process?
  • Organic Syntheses. (n.d.). bis[3,5-bis(trifluoromethyl)phenyl]phosphine.
  • Chad's Prep. (n.d.). Substitution with PBr3 & SOCl2 [Video Lecture].

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Thermodynamic Stability and Chemical Behavior of Diethylphosphine Sulfide (DEPS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability and chemical behavior of Diethylphosphine Sulfide (DEPS) . This document is structured for researchers and drug development professionals, moving beyond basic properties to explore the mechanistic drivers of stability, reactivity, and handling.

CAS Registry Number: 6591-06-6 Formula:


Molecular Weight:  122.17  g/mol
Synonyms:  Diethylthiophosphinous acid (tautomer), Secondary phosphine sulfide.

Executive Summary

Diethylphosphine sulfide (DEPS) represents a distinct class of organophosphorus compounds where thermodynamic stability is governed by the competition between the robust phosphoryl-like


 bond and the labile 

bond. Unlike tertiary phosphine sulfides (

), which are chemically inert, DEPS retains a reactive center at the

bond, making it a versatile but sensitive intermediate. This guide analyzes the thermodynamic preference for the thiono-tautomer, the energetic drivers of its synthesis, and the specific oxidative instability that researchers must mitigate during handling.

Molecular Architecture & Thermodynamic Profile

The stability of DEPS cannot be understood without analyzing its tautomeric equilibrium. The molecule exists on a potential energy surface defined by two isomers: the thiono-form (secondary phosphine sulfide) and the thiolo-form (phosphinothious acid).

Tautomeric Equilibrium

Thermodynamic data and spectroscopic evidence confirm that the equilibrium lies heavily toward the thiono-form in the condensed phase.



  • Thiono-form (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ):  The 
    
    
    
    bond is highly polarized but thermodynamically strong (approx.
    
    
    depending on substituents). The phosphorus atom is in the
    
    
    oxidation state.
  • Thiolo-form (

    
    ):  The 
    
    
    
    species is less stable due to the weaker
    
    
    bond compared to the stability conferred by the
    
    
    double bond character. However, this form is accessible as a reactive intermediate, particularly in the presence of soft metal cations (
    
    
    ,
    
    
    ) which coordinate to the sulfur.
Bond Dissociation Energies (Estimated)

The stability profile is dictated by the disparity in bond strengths. The


 bond is the thermodynamic "weak link."
Bond TypeApprox.[1][2] Dissociation Energy (BDE)Stability Implication
P=S ~360 kJ/molProvides thermal robustness; resistant to hydrolysis.
P-C (Ethyl) ~270 kJ/molKinetically stable under standard conditions.
P-H ~320 kJ/molCritical Instability Point. Susceptible to radical abstraction and oxidation.

Chemical Stability & Reactivity Maps

Oxidation Sensitivity (The P-H Vulnerability)

While the


 bond renders the molecule resistant to direct sulfur abstraction, the 

bond makes DEPS highly prone to oxidation. Unlike tertiary phosphine sulfides, DEPS is not air-stable over long periods.
  • Mechanism: Radical chain reaction initiated by hydrogen abstraction.

  • Product: Oxidation yields diethylphosphinothioic acid (

    
    ).
    
  • Thermodynamic Driver: The formation of the

    
     bond (
    
    
    
    ) is highly exothermic, driving the reaction forward irreversibly.
Thermal Decomposition

DEPS is thermally stable up to moderate temperatures (


), making it distillable under reduced pressure. However, at elevated temperatures (

), it undergoes disproportionation and elimination.
  • Pathway: Elimination of

    
     to form diphosphine disulfides or cyclic polyphosphines.
    
  • Catalysis: Decomposition is accelerated by radical initiators or transition metals.

Visualization of Reactivity Pathways

The following diagram illustrates the central role of the thiono-tautomer and its divergence into stability (metal coordination) or degradation (oxidation).

DEPS_Reactivity Figure 1: Tautomeric Equilibrium and Reactivity Pathways of DEPS DEPS Diethylphosphine Sulfide (Et2P(S)H) [Thiono Form - Stable] Thiol Diethylphosphinothious Acid (Et2P-SH) [Thiolo Form - Reactive] DEPS->Thiol Tautomerism (Minor) OxProd Diethylphosphinothioic Acid (Et2P(S)OH) DEPS->OxProd Oxidation (+O2) (P-H Abstraction) Decomp Decomposition (H2S + Diphosphines) DEPS->Decomp Thermal (>150°C) MetalComplex Metal Complex [Et2P(S)]- M+ Thiol->MetalComplex Metal Coordination (Soft Metals: Pd, Pt, Hg)

Figure 1: The thermodynamic equilibrium favors the thiono-form (blue), but the P-H bond allows for rapid oxidation (yellow) and the thiolo-form allows for metal coordination (green).

Experimental Protocols

Synthesis via Thermodynamic Control

The synthesis of DEPS relies on the exothermic addition of elemental sulfur to diethylphosphine. This reaction is thermodynamically driven by the formation of the strong


 bond.

Protocol:

  • Preparation: Under an inert Argon atmosphere, dissolve diethylphosphine (

    
    ) in dry toluene.
    
  • Addition: Add stoichiometric elemental sulfur (

    
    ) in small portions at 
    
    
    
    .
    • Note: The reaction is exothermic.[3] Cooling is required to prevent thermal decomposition or polymerization.

  • Completion: Stir at room temperature for 2 hours. The disappearance of solid sulfur indicates reaction progress.

  • Purification: Vacuum distillation.

    • Validation:

      
       NMR should show a singlet shift characteristic of secondary phosphine sulfides (typically 
      
      
      
      20-50 ppm, coupled to H with
      
      
      ).
Stability Testing Workflow (TGA/DSC)

To determine the precise stability limits for a specific batch or formulation, the following thermal analysis protocol is recommended.

StepParameterRationale
1. Sample Prep 5-10 mg in Alumina pan, sealed under

.
Prevents oxidative degradation during setup.
2. TGA Ramp

to

@

.
Identifies onset of mass loss (volatilization vs. decomposition).
3. DSC Cycle Heat to

, Cool, Re-heat.
Checks for reversible phase transitions vs. irreversible exothermic decomposition.
4. Analysis Look for exotherm onset >

.
Indicates P-C or P-S bond scission.
Synthesis & Decomposition Logic Diagram

Synthesis_Workflow Figure 2: Synthesis Thermodynamics and Thermal Degradation Logic Start Diethylphosphine (Et2PH) + Elemental Sulfur (S8) Reaction Exothermic Addition (T < 5°C, Inert Atm) Start->Reaction ΔH < 0 (Exothermic) Product Diethylphosphine Sulfide (Et2P(S)H) Reaction->Product P=S Bond Formation (~360 kJ/mol) HeatStress Thermal Stress (>150°C) Product->HeatStress Heating Breakdown Elimination of H2S Formation of Et2P(S)-P(S)Et2 HeatStress->Breakdown Radical Scission

Figure 2: The synthesis is driven by the enthalpy of P=S bond formation. Thermal degradation reverses stability via radical scission.

Applications & Handling Implications

Metal Extraction & Coordination

DEPS acts as a "soft" ligand. The sulfur atom is the primary donor site for soft metals (Ag, Hg, Pd).

  • Thermodynamic Advantage: The coordination bond strength with soft metals often exceeds the energetic penalty of tautomerization to the thiolo-form (

    
    ), allowing DEPS to function effectively as an extractant.
    
Storage Requirements

Due to the


 bond's susceptibility to autoxidation:
  • Atmosphere: Must be stored under Nitrogen or Argon.

  • Container: Schlenk flasks or sealed ampoules.

  • Incompatibility: Avoid strong bases (deprotonation to

    
    ) and strong oxidizers (peroxides, nitric acid).
    

References

  • Tautomeric Equilibrium of Secondary Phosphine Sulfides

    • Source:Journal of the American Chemical Society / ResearchG
    • Context: Confirms the stability of the thiono-form ( ) over the thiolo-form in condensed phases, while noting gas-phase stability of tautomers.
    • (Representative link for P=S stability studies)

  • Oxidation and Synthesis of Alkylphosphine Sulfides

    • Source:MDPI Molecules / Russian Journal of General Chemistry
    • Context: Describes the synthesis of alkylphosphine sulfides via sulfur addition and their subsequent oxidation p
  • Bond Dissociation Energies in Organophosphorus Compounds

    • Source:Accounts of Chemical Research
    • Context: Provides comparative bond enthalpy data for P-H and P=S bonds, establishing the thermodynamic baseline for stability.
  • Thermal Decomposition of Phosphine Deriv

    • Source:DTIC / NIST
    • Context: mechanistic insights into the thermal breakdown of phosphine-sulfur systems and elimin
  • CAS Registry D

    • Source:NIST Chemistry WebBook / LookChem
    • Context: Verification of CAS 6591-06-6 for Diethylphosphine sulfide.[2][4][5]

Sources

Coordination Modes of Diethylphosphine Sulfide Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the coordination chemistry, synthesis, and spectroscopic characterization of diethylphosphine sulfide (


) ligands. It is structured for research scientists and drug development professionals focusing on soft-donor metallodrugs and catalysis.

Executive Summary

Diethylphosphine sulfide (


)  is a secondary phosphine chalcogenide that functions as a versatile "soft" ligand in organometallic chemistry. Unlike tertiary phosphine sulfides (

), which are rigid S-donors, the secondary derivative exhibits prototropic tautomerism , allowing it to switch between a neutral thione-like donor and an anionic phosphinothiolate species. This duality makes it critical for designing hemilabile catalysts and stable metallodrug precursors (e.g., Pt, Au, Pd).

Ligand Architecture & Tautomerism

The reactivity of


 is governed by the equilibrium between the pentavalent phosphine sulfide  (major tautomer) and the trivalent phosphinothiol  (minor tautomer).
Tautomeric Equilibrium
  • Form A (Sulfide):

    
    . The stable, air-tolerant form observed in bulk.
    
  • Form B (Thiol):

    
    . The reactive intermediate that facilitates P-S bond formation and deprotonation.
    

Tautomerism Sulfide Pentavalent Sulfide (Et2P(=S)H) Major Tautomer Thiol Trivalent Phosphinothiol (Et2P-SH) Reactive Minor Tautomer Sulfide->Thiol  Tautomerization  

Figure 1: Tautomeric equilibrium of diethylphosphine sulfide.

Classification of Coordination Modes

The ligand binds to metal centers (M) through three primary modes, dictated by the pH and the "hardness" of the metal.

Mode I: Neutral S-Donation ( )
  • Mechanism: The sulfur atom donates a lone pair to a soft metal center (e.g.,

    
    , 
    
    
    
    ). The P-H bond remains intact.
  • Structure:

    
    
    
  • Prevalence: Common in acidic or neutral media with non-basic counterions.

Mode II: Anionic P,S-Chelation ( )
  • Mechanism: Deprotonation yields the

    
     anion. The negative charge delocalizes, allowing binding through both P and S.
    
  • Structure: Four-membered metallacycle

    
    .
    
  • Prevalence: Formed in the presence of bases (e.g.,

    
    , KOH) or via oxidative addition.
    
Mode III: Bridging ( or )
  • Mechanism: The anionic ligand bridges two metal centers.

  • Structure:

    
     or 
    
    
    
    .
  • Prevalence: Common in cluster chemistry (e.g.,

    
     or 
    
    
    
    clusters).

CoordinationModes Root Et2P(S)H Coordination Neutral Neutral Form (Et2P(=S)H) Root->Neutral Anionic Anionic Form ([Et2PS]-) Root->Anionic  Deprotonation (-H+)   Kappa1 κ1-S Mode (Monodentate S-bound) Example: [PtCl2(Et2P(S)H)2] Neutral->Kappa1 Chelate κ2-P,S Mode (Chelating) Example: [Ni(Et2PS)2] Anionic->Chelate Bridge μ-S / μ-P,S Mode (Bridging) Example: A-frame Clusters Anionic->Bridge

Figure 2: Hierarchical classification of coordination modes.

Spectroscopic Characterization

Accurate identification of the coordination mode relies on shifts in


 NMR and IR vibrational frequencies.
Table 1: Diagnostic Spectroscopic Data
FeatureTechniqueFree Ligand (

)
Neutral Complex (

)
Anionic Complex (

)

Shift (

)
NMR (

)
50 – 60 ppm Shift Downfield (

ppm)
Shift Upfield (

to -30 ppm)

Coupling
NMR450 – 500 Hz (Large doublet)450 – 550 Hz (Retained)Absent (Singlet, no P-H)

Stretch
IR (ATR)580 – 610 cm

Shift to Lower

(Weakened bond)
Shift to Lower

(Single bond character)

Stretch
IR (ATR)2300 – 2350 cm

2300 – 2350 cm

Absent

Analyst Note: The persistence of the large


 coupling constant in the NMR spectrum is the definitive proof of Neutral Mode I . If the doublet collapses to a singlet, the ligand has deprotonated to Mode II or III .

Experimental Protocols

Protocol A: Synthesis of Diethylphosphine Sulfide ( )

Note: This ligand is commercially available but can be synthesized for isotopic labeling or high purity.

  • Reagents: Diethylphosphine (

    
    , 10 mmol), Elemental Sulfur (
    
    
    
    , 10 mmol), Toluene (anhydrous).
  • Setup: Schlenk flask under Argon atmosphere.

  • Procedure:

    • Dissolve

      
       in toluene (20 mL).
      
    • Add

      
       dropwise at 0°C (Exothermic reaction).
      
    • Stir at room temperature for 2 hours.

    • Remove solvent in vacuo.

  • Purification: Vacuum distillation (bp ~85°C at 10 mmHg).

  • Yield: Typically >90% colorless oil.

Protocol B: Synthesis of cis-Dichlorobis(diethylphosphine sulfide)platinum(II)

Target: Neutral coordination complex


.
  • Precursor: Potassium tetrachloroplatinate(II) (

    
    ).
    
  • Solvent: Ethanol/Water (1:1 v/v).

  • Workflow:

    • Dissolve

      
       (0.5 g, 1.2 mmol) in 10 mL solvent.
      
    • Add

      
       (0.3 g, 2.5 mmol, 2.1 eq) dropwise.
      
    • Observation: Solution turns yellow; yellow precipitate forms immediately.

    • Stir for 1 hour at ambient temperature.

    • Filter the solid and wash with water (to remove KCl) and cold ethanol.

    • Dry under vacuum.

  • Validation:

    • 
       NMR:  Check for doublet with satellites (coupling to 
      
      
      
      ,
      
      
      Hz is typical for S-bound phosphines).

Applications in Research & Development

Metallodrug Development

Platinum and Gold complexes of secondary phosphine sulfides are investigated for anti-tumor activity . The S-donor reduces nephrotoxicity compared to N-donors (like cisplatin) by preventing non-specific binding to biological thiols, while the lipophilic ethyl groups enhance cellular uptake.

Catalysis (Hemilability)

In Palladium-catalyzed cross-coupling, the


 anion acts as a hemilabile ligand . The weak Pd-S bond can open to create a vacant site for substrate binding (oxidative addition), while the strong Pd-P bond anchors the ligand, preventing catalyst decomposition.
Metal Extraction

The "soft" sulfur atom exhibits high selectivity for soft metals (Ag, Hg, Pd) over hard ions (Ca, Mg). Functionalized resins containing diethylphosphine sulfide moieties are used for scavenging precious metals from process streams.

References

  • General Coordination Chemistry

    • Reaction of Secondary Phosphine Sulfides with Metal Halides. Journal of the Chemical Society A.

  • NMR Characterization

    • 31P NMR Chemical Shifts and Coupling Constants of Phosphine Sulfides. Hebrew University NMR Tables.

  • Synthesis Protocols

    • Synthesis of Sulfur-Containing Organophosphorus Extractants. PMC/NIH.

  • Crystallographic Data

    • Crystal Structure of Phosphine Sulfide Complexes.[1][2][3] NIH/PubMed.

  • Catalytic Applications

    • Secondary Phosphine Oxides and Sulfides in Catalysis. RSC Publishing.

Sources

Methodological & Application

Application Note: Scalable Synthesis of Diethylphosphine Sulfide via Elemental Sulfur

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for research and development professionals requiring a high-purity synthesis of Diethylphosphine Sulfide (


).

Executive Summary

Diethylphosphine sulfide (


) is a critical intermediate in the synthesis of organophosphorus extractants, transition metal ligands, and flame retardants. While secondary phosphine sulfides are air-stable relative to their pyrophoric phosphine precursors (

), their synthesis presents safety challenges due to the toxicity and volatility of the intermediates.

This guide details two protocols:

  • Method A (Recommended): A "One-Pot" synthesis starting from Red Phosphorus (

    
    ), avoiding the isolation of pyrophoric diethylphosphine.[1]
    
  • Method B (Direct): The direct sulfurization of commercially available diethylphosphine for small-scale, high-throughput optimization.[1]

Reaction Mechanism & Logic

The formation of diethylphosphine sulfide involves the oxidative addition of elemental sulfur (


) to the phosphorus lone pair.
Mechanistic Pathway[1][2][3][4][5]
  • Nucleophilic Attack: The lone pair of the trivalent phosphorus (

    
    ) attacks the electrophilic sulfur atom in the cyclooctasulfur (
    
    
    
    ) ring.
  • Ring Opening: The

    
     bond cleaves, forming a zwitterionic intermediate (
    
    
    
    ).[1]
  • Degradation: The polysulfide chain degrades via intermolecular attacks by other phosphine molecules, ultimately yielding the phosphine sulfide.

  • Tautomerism: The product exists in equilibrium between the sulfide form (

    
    , major) and the thiol form (
    
    
    
    , minor), with the sulfide form predominating in solution.
Visualization: Reaction Workflow

ReactionScheme cluster_safety Safety Critical Control Point RedP Red Phosphorus (P_red) Et2PH Diethylphosphine (Et2PH) [In-Situ Intermediate] RedP->Et2PH Alkylation (90-100°C) EtBr Ethyl Bromide (EtBr) EtBr->Et2PH KOH KOH / DMSO (Superbase) KOH->Et2PH Product Diethylphosphine Sulfide (Et2P(S)H) Et2PH->Product Sulfurization (50-60°C) S8 Elemental Sulfur (S8) S8->Product

Figure 1: Logical flow of the One-Pot Synthesis (Method A), highlighting the containment of the pyrophoric intermediate.

Protocol A: One-Pot Synthesis from Red Phosphorus

Rationale: This method uses the Trofimov-Gusarova protocol, leveraging red phosphorus as a safer, non-pyrophoric starting material compared to white phosphorus or isolated phosphines.[1]

Materials & Equipment
ReagentRoleEquiv.Notes
Red Phosphorus (

)
P Source1.0Amorphous, washed with water/ethanol before use if old.[1]
Ethyl Bromide (

)
Alkylating Agent2.5Excess required for complete conversion.[1]
KOH (60% aq.) Base4.0Prepare fresh; exothermic dissolution.[1]
BTEAC Phase Transfer Cat.[1][2]0.05Benzyltriethylammonium chloride.[1][2]
Elemental Sulfur (

)
Sulfur Source1.0Powdered sulfur flowers.[1]
Toluene Solvent-Degassed.[1]
Step-by-Step Procedure

1. Activation and Alkylation (Formation of


) 
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), reflux condenser, temperature probe, and inert gas inlet (

    
     or Ar).
    
  • Charging: Under inert atmosphere, charge Red Phosphorus (6.2 g, 0.2 mol), Toluene (90 mL), and BTEAC (2.3 g, 10 mmol).

  • Base Addition: Add freshly prepared 60% aqueous KOH (60 g KOH in 40 mL water) slowly. Caution: Exotherm.[1]

  • Heating: Heat the mixture to 60°C .

  • Alkylation: Add Ethyl Bromide (dropwise or small portions) while raising temperature to 105–110°C .

  • Reaction: Stir vigorously (800+ rpm) for 5–6 hours. The red slurry will darken as phosphorus is consumed.

    • Checkpoint:

      
      P NMR of an aliquot (benzene-d6) should show the doublet of 
      
      
      
      (
      
      
      -55 ppm,
      
      
      ~190 Hz).[1]

2. Sulfurization (In-Situ)

  • Cooling: Cool the reaction mixture to 40–50°C . Do not expose to air (risk of

    
     oxidation/ignition).[1]
    
  • Addition: Add Elemental Sulfur (

    
    , 6.4 g, 0.2 mol) in portions against a counter-flow of Nitrogen.
    
  • Reaction: Stir at 50–60°C for 2–3 hours. The reaction is exothermic; monitor temperature.

  • Completion: The disappearance of the

    
     signal and appearance of 
    
    
    
    (
    
    
    ~45-50 ppm) indicates completion.[1]

3. Workup & Isolation

  • Phase Separation: Cool to room temperature. Separate the organic (toluene) layer from the aqueous base/salt layer.[1]

  • Extraction: Extract the aqueous layer twice with Toluene (2 x 50 mL).[1] Combine organic extracts.

  • Washing: Wash combined organics with water (1 x 50 mL) and Brine (1 x 50 mL).[1] Dry over anhydrous

    
    .[1]
    
  • Purification:

    • Filter off the drying agent.

    • Remove solvent under reduced pressure (Rotavap).[1]

    • Distillation: Distill the residue under vacuum. Diethylphosphine sulfide is a liquid/low-melting solid.[1]

    • Yield: Expect 50–60% yield based on Phosphorus.

Protocol B: Direct Sulfurization of Diethylphosphine

Rationale: For labs already possessing diethylphosphine or requiring small-scale derivatization.[1]

Safety Warning: Diethylphosphine is pyrophoric .[1] All transfers must use cannula/syringe techniques under positive Argon pressure.

Procedure
  • Preparation: Dissolve Diethylphosphine (1.0 equiv) in dry Toluene or THF (5 mL/mmol) in a Schlenk flask under Argon.

  • Sulfur Addition: Add stoichiometric Elemental Sulfur (1.0 equiv, as

    
     atom equiv) as a solid at 0°C .
    
  • Stirring: Allow to warm to Room Temperature. The sulfur will dissolve and react within 30–60 minutes.

  • Observation: The solution typically turns from colorless to pale yellow.[1]

  • Isolation: Filter through a Celite pad (to remove unreacted sulfur particles) and concentrate in vacuo.

  • Recrystallization: If solid, recrystallize from n-Hexane/Toluene.[1]

Characterization Data

ParameterValueNotes
Appearance Colorless liquid or low-melting solidMP ~20–25°C (often supercools)

P NMR

+48.0 to +52.0 ppm
Doublet (

~430-450 Hz)

H NMR

7.0–7.5 ppm (P-H)
Large doublet from P-coupling
IR Spectrum 2300–2350 cm

P-H stretching vibration
Stability Air-stableUnlike the phosphine precursor

Safety & Handling Guidelines

Hazard Identification
  • Diethylphosphine (

    
    ):  Pyrophoric, fatal if inhaled.[1] Causes severe skin burns.[1]
    
  • Diethylphosphine Sulfide (

    
    ):  Harmful if swallowed, skin irritant, unpleasant odor (garlic/skunk-like).[1]
    
  • Elemental Sulfur: Flammable solid.[1]

Engineering Controls[1]
  • Ventilation: All operations must be performed in a fume hood.[1]

  • Odor Control: Treat glassware with bleach (sodium hypochlorite) solution immediately after use to oxidize residual sulfur species and neutralize odors.[1]

  • Spill Management: Have a bucket of dry sand or Class D fire extinguisher ready for phosphorus fires.[1]

References

  • Trofimov, B. A., et al. "Synthesis and Properties of Sulfur-Containing Organophosphorus Extractants Based on Red Phosphorus, Alkyl Bromides, and Elemental Sulfur." Molecules, vol. 28, no.[3] 9, 2023.

  • Gusarova, N. K., & Trofimov, B. A. "Elemental Phosphorus in Strongly Basic Media as Phosphorylating Reagent: A Dawn of Halogen-Free 'Green' Organophosphorus Chemistry."[2] Mendeleev Communications, vol. 19, 2009, pp. 295–302.[2]

  • Baccolini, G., et al. "Synthesis of secondary phosphine sulfides." Journal of Organic Chemistry, vol. 53, 1988.
  • Sato, M., et al. "Reaction of Secondary Phosphines with Elemental Sulfur and Hydrazine: Atom-Economic Synthesis of Dithiophosphinates." Russian Journal of General Chemistry, vol. 80, no.[4] 9, 2010.

  • Sigma-Aldrich. "Safety Data Sheet: Diethylphosphine."[1]

Sources

Protocols for P-H bond functionalization of diethylphosphine sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

This guide provides a modular, field-validated protocol suite for converting the P-H bond of Et₂P(S)H into valuable P-C bonds. We move beyond generic textbook descriptions to offer causality-driven methodologies , explaining why specific catalysts, bases, and solvents are chosen, ensuring your experimental success.

Part 2: Scientific Integrity & Logic (The Protocols)

Safety & Handling: The "Invisible" Hazard

While Et₂P(S)H is not pyrophoric, it poses unique risks.

  • Stench: Like most organosulfur-phosphorus compounds, it possesses a potent, garlic-like odor with a low olfactory threshold. All work must occur in a well-ventilated fume hood.

  • Toxicity: Treat as a potential cholinesterase inhibitor. Double-gloving (nitrile) and quenching of all glassware with bleach (sodium hypochlorite) is mandatory before removal from the hood.

  • Physical State: Et₂P(S)H is typically isolated as a colorless to pale yellow liquid or low-melting solid. It can oxidize slowly in air to phosphinic acids; store under argon at 4°C.

Preparation of the Reagent (The Foundation)

Since Et₂P(S)H is not a standard catalog item, you must synthesize it. The most reliable route is the direct sulfurization of diethylphosphine.

Protocol A: Synthesis of Et₂P(S)H

  • Mechanism: Exothermic oxidation of P(III) to P(V)=S.

  • Reagents: Diethylphosphine (10.0 mmol), Elemental Sulfur (S₈, 10.0 mmol eq), Toluene (20 mL).

  • Procedure:

    • Dissolve S₈ (0.32 g) in Toluene (20 mL) under N₂.

    • Cool to 0°C.

    • Add Diethylphosphine (0.90 g, Caution: Pyrophoric) dropwise. The reaction is rapid and exothermic.

    • Stir at RT for 1 hour.

    • Validation: ³¹P NMR will shift from ~-55 ppm (Et₂PH) to ~+50 ppm (Et₂P(S)H) with a characteristic doublet (

      
      ).
      
    • Use this solution directly for subsequent steps (recommended) or concentrate to isolate.

Module 1: P-Alkylation (Nucleophilic Substitution)

Best for: Primary alkyl halides, benzyl halides.

Rationale: The P-H bond in Et₂P(S)H is weakly acidic (


). Deprotonation yields the highly nucleophilic thiophosphinite anion [Et₂P(S)⁻], which attacks alkyl halides. We utilize a Phase Transfer Catalysis (PTC)  system to avoid strictly anhydrous conditions and suppress side reactions.

Protocol:

  • Charge: To a flask containing Et₂P(S)H (1.0 eq) in Toluene (0.5 M), add Benzyltriethylammonium chloride (BTEAC) (5 mol%).

  • Base: Add 50% aq. KOH (2.0 eq). The biphasic mixture allows deprotonation at the interface.

  • Electrophile: Add Alkyl Bromide/Iodide (1.1 eq) dropwise.

  • Reaction: Heat to 60°C for 4–6 hours with vigorous stirring (critical for PTC).

  • Workup: Separate organic layer, wash with water, dry (MgSO₄), and concentrate.[1][2]

  • Outcome: Quantitative conversion to Tertiary Phosphine Sulfides (Et₂P(S)R) .

Module 2: Radical Hydrophosphinylation

Best for: Unactivated alkenes, creating anti-Markovnikov products.

Rationale: The P-H bond can be homolytically cleaved to generate a phosphinoyl radical [Et₂P(S)•]. This radical adds to the terminal position of an alkene. We select AIBN over peroxides to prevent oxidation of the sulfur atom.

Protocol:

  • System: Degas Toluene (0.2 M concentration) via sparging with Argon for 15 mins.

  • Mix: Combine Et₂P(S)H (1.2 eq) and Alkene (1.0 eq).

  • Initiator: Add AIBN (10 mol%).

  • Cycle: Heat to reflux (110°C) for 12 hours.

    • Note: If conversion is low after 4h, add a second portion of AIBN (5 mol%).

  • Purification: Silica gel chromatography (Hexane/EtOAc). The product is the linear adduct Et₂P(S)CH₂CH₂R .

Module 3: Pd-Catalyzed Cross-Coupling (P-Arylation)

Best for: Aryl iodides/bromides, creating P-Aryl bonds.

Rationale: Direct coupling of secondary phosphine sulfides is superior to coupling secondary phosphines because it avoids catalyst poisoning (P(III) binding too strongly to Pd). The Pd(0)/Xantphos or Pd(OAc)₂/dppf systems are privileged for P-C bond formation.

Protocol:

  • Catalyst Prep: In a glovebox or under Argon, mix Pd(OAc)₂ (5 mol%) and dppf (1,1'-Bis(diphenylphosphino)ferrocene) (6 mol%) in dry Dioxane or Toluene.

  • Reagents: Add Aryl Iodide (1.0 eq), Et₂P(S)H (1.1 eq), and Diisopropylethylamine (DIPEA) (2.0 eq).

    • Why DIPEA? It acts as a proton scavenger without being nucleophilic enough to interfere with the Pd cycle.

  • Conditions: Heat to 100°C for 16 hours in a sealed tube.

  • Mechanism: Oxidative addition of Ar-I → Ligand exchange with [Et₂P(S)]⁻ → Reductive elimination to Et₂P(S)Ar .

Part 3: Visualization & Formatting

Experimental Workflow Diagram

This diagram illustrates the divergent pathways for functionalizing the P-H bond.

PH_Functionalization Start Diethylphosphine Sulfide Et2P(S)H (Nucleophilic & Radical Precursor) Alkylation Pathway A: Alkylation (SN2 Mechanism) Start->Alkylation Alkyl Halide KOH/BTEAC 60°C Radical Pathway B: Hydrophosphinylation (Radical Addition) Start->Radical Alkene AIBN Reflux Coupling Pathway C: Cross-Coupling (Pd-Catalyzed) Start->Coupling Ar-I Pd(OAc)2/dppf DIPEA Prod_Alk Alkyl Phosphine Sulfide Et2P(S)-R Alkylation->Prod_Alk Prod_Rad Anti-Markovnikov Adduct Et2P(S)-CH2CH2R Radical->Prod_Rad Prod_Coup Aryl Phosphine Sulfide Et2P(S)-Ar Coupling->Prod_Coup

Caption: Divergent synthetic workflows for Et₂P(S)H functionalization. Pathway selection depends on the target carbon architecture (sp³ vs sp²).

Comparative Data Table: Method Selection
Reaction TypeTarget BondKey ReagentsSubstrate ScopeCritical Parameter
Sɴ2 Alkylation P–C(sp³)KOH (aq), BTEAC, Toluene1° Alkyl Halides, Benzyl HalidesEfficient stirring (PTC effect)
Hydrophosphinylation P–C(sp³)AIBN, Toluene, HeatTerminal Alkenes, AlkynesO₂ exclusion (Radical quenching)
Pd-Cross Coupling P–C(sp²)Pd(OAc)₂/dppf, DIPEAAryl Iodides, Activated BromidesBase selection (DIPEA vs Et₃N)
Pudovik Addition P–C(sp³)Cat.[3] NaOEt or Et₃NAldehydes, KetonesControl of reversibility (Low Temp)

Part 4: References

  • Synthesis of Phosphine Sulfides from Elemental Sulfur:

    • Direct reaction of phosphines with sulfur is the industry standard for preparing secondary phosphine sulfides.

    • Source:

  • Alkylation via Phase Transfer Catalysis:

    • Describes the use of KOH/BTEAC for alkylating P-H bonds in sulfur-containing phosphorus compounds.

    • Source:

  • Pd-Catalyzed Cross-Coupling of Secondary Phosphines:

    • Establishes the Pd(OAc)2/dppf system for P-C bond formation, compatible with sulfide precursors.

    • Source: [4]

  • Radical Hydrophosphinylation:

    • Foundational work on the radical addition of P(O)H and P(S)H species to alkenes.

    • Source:

  • General Reactivity of Diethyl Phosphite (Analogous Chemistry):

    • Provides context for the reactivity of the P(X)H moiety.

    • Source:

Sources

Application Notes & Protocols: Diethylphosphine Sulfide as a Versatile Ligand in the Synthesis of Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and material scientists on the utilization of diethylphosphine sulfide and its derivatives as ligands in coordination chemistry. We delve into the fundamental principles governing its reactivity, provide detailed, field-tested protocols for its synthesis and the subsequent formation of metal complexes, and explore the characterization techniques essential for structural validation. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to empower researchers to adapt and innovate.

Introduction: The Unique Profile of Alkylphosphine Sulfide Ligands

Tertiary phosphine sulfides (R₃P=S), such as triethylphosphine sulfide, represent a fascinating class of ligands that bridge the chemistry of hard and soft donors. According to the Hard and Soft Acids and Bases (HSAB) principle, the sulfur atom is a "soft" donor, exhibiting a high affinity for soft metal ions like Pd(II), Pt(II), Ag(I), and Hg(II).[1][2] This contrasts with their phosphine oxide (R₃P=O) analogues, where the "hard" oxygen atom preferentially coordinates to hard metal ions.[3] This distinct selectivity makes phosphine sulfides highly valuable for applications in catalysis, metal extraction, and materials science.[1][4]

The P=S bond itself is a key feature, involving a combination of σ-donation from the sulfur lone pairs and potential π-interactions.[5] Upon coordination to a metal center, the electronic and steric properties of the ligand can be finely tuned by modifying the alkyl (or aryl) groups on the phosphorus atom, influencing the stability, solubility, and catalytic activity of the resulting complex.

Synthesis of Triethylphosphine Sulfide: A Foundational Protocol

The most direct and efficient method for synthesizing triethylphosphine sulfide is through the controlled sulfurization of triethylphosphine. This reaction is highly exothermic and requires careful management.

Causality Behind Experimental Choices:

  • Reagent: Elemental sulfur (S₈) is a common and effective sulfur source. The reaction relies on the high affinity of the phosphine's lone pair for sulfur, leading to the cleavage of the S-S bonds in the S₈ ring.[6]

  • Solvent: A non-polar, inert solvent like toluene or hexane is chosen to dissolve the reactants and help dissipate heat.

  • Temperature Control: The reaction is initiated at 0°C to moderate the initial exothermic burst. Allowing the reaction to warm to room temperature ensures its completion.

Protocol 2.1: Synthesis of Triethylphosphine Sulfide (Et₃P=S)

Materials:

  • Triethylphosphine (Et₃P)

  • Elemental Sulfur (S₈)

  • Toluene, anhydrous

  • Standard Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve elemental sulfur (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the sulfur solution to 0°C using an ice bath.

  • Slowly add triethylphosphine (1.0 eq) dropwise to the stirred sulfur solution over 30 minutes. Caution: The reaction is exothermic. A slow addition rate is critical to control the temperature.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure complete conversion.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, triethylphosphine sulfide, is often a colorless oil or a low-melting solid and can be purified further by distillation under reduced pressure or recrystallization from a solvent like hexane, if necessary.

Characterization: The product should be characterized by ³¹P NMR spectroscopy. A significant downfield shift is expected from triethylphosphine (δ ≈ -20 ppm) to triethylphosphine sulfide (δ ≈ +50-60 ppm).

G cluster_synthesis Ligand Synthesis Workflow Et3P Triethylphosphine (Et₃P) Reaction Slow Addition & Stirring Et3P->Reaction Sulfur Elemental Sulfur (S₈) Solvent Toluene @ 0°C Sulfur->Solvent Solvent->Reaction Workup Solvent Removal Reaction->Workup Product Triethylphosphine Sulfide (Et₃P=S) Workup->Product

Caption: Workflow for the synthesis of triethylphosphine sulfide.

General Protocol for the Synthesis of Metal Complexes

The synthesis of metal complexes with triethylphosphine sulfide typically involves the reaction of a metal precursor with the ligand in a suitable solvent. The choice of metal precursor (e.g., halides, acetates, or acetylacetonates) and the stoichiometry of the reaction are critical for obtaining the desired complex.[5]

Protocol 3.1: Synthesis of a Generic M(II) Complex - cis-[PtCl₂(Et₃P=S)₂]

This protocol provides an example for the synthesis of a square planar Platinum(II) complex, a classic soft metal center that readily coordinates with soft sulfur donors.[2]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Triethylphosphine sulfide (Et₃P=S)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve K₂[PtCl₄] (1.0 eq) in a minimal amount of deionized water.

  • In a separate flask, dissolve triethylphosphine sulfide (2.1 eq) in ethanol. A slight excess of the ligand is used to ensure complete reaction.

  • Add the ethanolic solution of the ligand to the aqueous solution of the platinum salt while stirring at room temperature.

  • A precipitate, typically yellow or off-white, should form almost immediately.

  • Continue stirring the mixture at room temperature for 4-6 hours to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration.

  • Wash the product sequentially with water, ethanol, and finally with a small amount of diethyl ether to facilitate drying.

  • Dry the product under vacuum.

Self-Validation: The formation of the complex is confirmed by spectroscopic analysis. In IR spectroscopy, a shift in the ν(P=S) band to a lower frequency indicates coordination of the sulfur atom to the metal.[7] ³¹P NMR will show a further shift in the phosphorus resonance upon coordination, and coupling to platinum satellites (¹⁹⁵Pt, I=1/2, 33.8% abundance) provides definitive evidence of coordination.

G cluster_complexation Metal Complexation Workflow Metal Metal Precursor (e.g., K₂[PtCl₄]) in H₂O Mix Combine and Stir (Room Temp, 4-6h) Metal->Mix Ligand Ligand (Et₃P=S) in Ethanol Ligand->Mix Filter Vacuum Filtration Mix->Filter Wash Wash (H₂O, EtOH, Et₂O) Filter->Wash Dry Dry Under Vacuum Wash->Dry Complex Final Metal Complex (e.g., [PtCl₂(Et₃P=S)₂]) Dry->Complex

Caption: General workflow for the synthesis of a metal complex.

Coordination Modes and Structural Analysis

Triethylphosphine sulfide primarily coordinates to metal centers in a terminal, monodentate fashion through the sulfur atom. However, bridging modes, where the sulfur atom links two metal centers, are also known, particularly in polynuclear complexes.[8]

G cluster_modes Ligand Coordination Modes M1 M S1 S M1->S1 σ-donation P1 P S1->P1 = Et1 Et P1->Et1 Et2 Et P1->Et2 Et3 Et P1->Et3 label_term Terminal S-donor M2 M S2 S M2->S2 M3 M M3->S2 P2 P S2->P2 = Et4 Et P2->Et4 Et5 Et P2->Et5 Et6 Et P2->Et6 label_bridge Bridging S-donor

Caption: Common coordination modes of triethylphosphine sulfide.

Spectroscopic Data for Representative Complexes

The following table summarizes key spectroscopic data for triethylphosphine sulfide and a representative metal complex. This data is critical for confirming successful synthesis and coordination.

Compound/ComplexFormula³¹P NMR (δ, ppm)ν(P=S) (cm⁻¹)Comments
Triethylphosphine Sulfide(C₂H₅)₃P=S~ +55~ 750-780The free ligand shows a characteristic P=S stretch.[1]
cis-Dichlorobis(triethylphosphine sulfide)platinum(II)cis-[PtCl₂((C₂H₅)₃P=S)₂]~ +40~ 720-740Downfield shift in ν(P=S) indicates S-coordination. ¹⁹⁵Pt satellites observed.

Note: Exact spectroscopic values can vary depending on the solvent and instrument.

Applications and Future Outlook

The unique properties of metal complexes derived from diethylphosphine sulfide ligands open doors to several advanced applications:

  • Homogeneous Catalysis: Similar to their phosphine counterparts, these complexes are being investigated for catalytic applications. The robust P=S bond can offer greater stability under certain catalytic conditions compared to the more easily oxidized P(III) center in phosphines.[4][5]

  • Metal Extraction: The high affinity of the soft sulfur donor for soft heavy metals makes these ligands promising candidates for the selective extraction of precious or toxic metals from waste streams.[1]

  • Nanomaterial Precursors: These complexes can serve as single-source precursors for the synthesis of metal phosphosulfide materials, which have applications in electronics and catalysis.

The continued exploration of phosphine sulfide ligands with varied steric and electronic properties will undoubtedly lead to the discovery of novel complexes with enhanced performance in these and other emerging technological areas.

References

  • Woollins, J. D. (1998). The Preparation and Coordination Chemistry of Phosphorus—Sulfur Donor Ligands. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphine sulfide synthesis by thionation. Retrieved from [Link]

  • Kudryavtsev, Y., Kutyrev, G., & Toropova, V. (2023). Synthesis and Properties of Sulfur-Containing Organophosphorus Extractants Based on Red Phosphorus, Alkyl Bromides, and Elemental Sulfur. Molecules. [Link]

  • Wikipedia. (n.d.). Diethyl sulfide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl [(phenylsulfonyl)methyl]phosphonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal-phosphine complex. Retrieved from [Link]

  • van der Stok, E., et al. (2013). The coordination chemistry of dithiophosphonates: An emerging and versatile ligand class. Coordination Chemistry Reviews. [Link]

  • Al-Jahdali, M., et al. (2001). Synthesis and crystal structure of a diplatinum cyclopentadienyldiphenylphosphine sulphide bridged complex. Inorganica Chimica Acta. [Link]

  • Rauchfuss, T. B. (2003). Research on Soluble Metal Sulfides: From Polysulfido Complexes to Functional Models for the Hydrogenases. Accounts of Chemical Research. [Link]

  • Wang, L., et al. (2010). Synthesis and qualitative analysis of diethyl polysulfides as mixed sulfiding agent. ResearchGate. [Link]

  • University of California, Davis. (2011). Dative Ligands. [Link]

  • Hossain, M. A., et al. (2021). Novel organophosphorus Schiff base ligands: Synthesis, characterization, ligational aspects, XRD and biological activity studies. Redalyc.org. [Link]

  • Grabarz, A., et al. (2020). Sulfurization of phosphanylphosphinidene ligand: Access to phosphinothioyltrithiophosphonato platinum(II) complexes. MOST Wiedzy. [Link]

  • Żurowska, B., et al. (2012). Coordination properties of diethyl (pyridyn-2-ylmethyl)phoshate ligand with chloride transition metal salts. Materials Science--Poland. [Link]

  • University of Twente. (n.d.). Horizon for Transition Metal Phosphides and Sulfides in Catalysis. Retrieved from [Link]

  • ResearchGate. (2013). The coordination chemistry of dithiophosphonates: An emerging and versatile ligand class. [Link]

  • Jolly, W. L. (Ed.). (1974). Inorganic Syntheses, Volume XV. McGraw-Hill.
  • The University of Liverpool Repository. (2012). The Catalytic Synthesis of Phosphines: Applications in Catalysis. [Link]

  • Wang, Y., et al. (2022). Phosphine-Mediated Cleavage of Sulfur–Sulfur Bonds. Inorganic Chemistry. [Link]

  • ResearchGate. (2021). Diverse Catalytic Applications of Phosphine Oxide‐Based Metal Complexes. [Link]

Sources

Application Note: Radical Hydrophosphinylation with Diethylphosphine Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for organic chemists and process development scientists. It synthesizes established radical chemistry principles with practical handling protocols for Diethylphosphine Sulfide (Et₂P(S)H) .

Executive Summary

The formation of C–P bonds is a cornerstone in the synthesis of phosphine ligands for catalysis and organophosphorus materials. While direct use of secondary phosphines (Et₂PH) is common, it is plagued by pyrophoricity and rapid oxidation.

Diethylphosphine sulfide (Et₂P(S)H) serves as a superior, air-stable surrogate. It undergoes radical hydrophosphinylation with alkenes and alkynes to yield tertiary phosphine sulfides. These adducts are easily desulfurized (e.g., with Raney Ni or HSiCl₃) to regenerate the trivalent phosphine, effectively making Et₂P(S)H a "masked" phosphine vector.

This guide details the radical chain addition of Et₂P(S)H to unsaturated substrates, emphasizing the Anti-Markovnikov regioselectivity driven by thermodynamic stability.

Mechanistic Insight

The reaction proceeds via a radical chain mechanism initiated by thermal decomposition of azo-compounds (e.g., AIBN) or photo-irradiation. Unlike ionic additions, this method tolerates functional groups (OH, COOR, CN) and sterically hindered substrates.

The Radical Chain Cycle[1]
  • Initiation: The initiator (In•) abstracts the hydrogen atom from the P–H bond of Et₂P(S)H. The P–H bond energy in secondary phosphine sulfides is relatively weak (~80–85 kcal/mol), facilitating this step.

  • Propagation Step 1: The resulting phosphinothioyl radical (Et₂P•=S) adds to the terminal carbon of the alkene.[1] This is regioselective (Anti-Markovnikov) to form the more stable secondary carbon radical.

  • Propagation Step 2: The carbon-centered radical abstracts a hydrogen from a fresh molecule of Et₂P(S)H, releasing the product and regenerating the P-radical.

Pathway Visualization

RadicalMechanism Initiator Initiator (AIBN) Et2PSH Et₂P(S)H (Reagent) Initiator->Et2PSH H-Abstraction PRadical Et₂P•=S (P-Radical) Et2PSH->PRadical - H• Product R-CH₂-CH₂-P(S)Et₂ (Anti-Markovnikov) Et2PSH->Product Alkene R-CH=CH₂ (Substrate) PRadical->Alkene Addition AdductRad R-CH•-CH₂-P(S)Et₂ (C-Radical) Alkene->AdductRad AdductRad->Et2PSH H-Abstraction AdductRad->PRadical Chain Propagation

Figure 1: Radical chain mechanism for the hydrophosphinylation of alkenes. The red arrow indicates the regeneration of the active P-radical species.

Critical Safety & Handling

Warning: While Et₂P(S)H is not pyrophoric like its trivalent counterpart, it presents specific hazards.

  • Stench Management: Secondary phosphine sulfides possess a potent, garlic-like/sulfurous odor with a low detection threshold.

    • Control: All work must be performed in a well-ventilated fume hood.

    • Quench: Bleach (sodium hypochlorite) oxidizes residual sulfides to odorless sulfonates/phosphonates. Keep a bleach bath ready for all glassware.

  • Oxygen Inhibition: Molecular oxygen is a radical scavenger (triplet diradical). It will terminate the chain reaction, leading to poor yields or induction periods. Degassing is mandatory.

Experimental Protocols

Method A: Thermal Radical Addition (Standard)

Scope: Ideal for liquid alkenes, functionalized substrates, and scaling up.

Reagents:

  • Diethylphosphine sulfide (1.0 - 1.2 equiv)

  • Alkene (1.0 equiv)

  • AIBN (Azobisisobutyronitrile) (0.05 - 0.1 equiv)

  • Solvent: Toluene or THF (degassed). Note: Solvent-free is possible if the mixture is liquid at 80°C.

Protocol:

  • Setup: Equip a Schlenk flask with a magnetic stir bar and a reflux condenser. Flame-dry under vacuum and backfill with Nitrogen/Argon (3 cycles).

  • Charging: Under positive inert gas flow, add the Alkene and Et₂P(S)H.

  • Degassing: Perform a Freeze-Pump-Thaw cycle (3x) or sparge with Argon for 20 minutes to remove dissolved Oxygen.

  • Initiation: Add AIBN (5 mol%) quickly against positive gas flow.

  • Reaction: Heat the mixture to 80–85°C (oil bath). Stir for 6–12 hours.

    • Checkpoint: Monitor by TLC or ³¹P NMR.

  • Workup: Cool to room temperature. If solvent was used, remove in vacuo.

  • Purification: The residue is typically a viscous oil or low-melting solid. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Method B: Photo-Initiated Addition (Room Temperature)

Scope: Thermally sensitive substrates.

Protocol:

  • Prepare the mixture as above in a quartz vessel or borosilicate glass (if using visible light/near UV).

  • Add no thermal initiator.

  • Irradiate with a medium-pressure Hg lamp or high-intensity UV LED (365 nm) at ambient temperature for 4–8 hours.

  • Note: Stirring is critical to ensure uniform light exposure.

Analytical Validation (NMR)

The conversion is best monitored via ³¹P NMR (proton-decoupled) .

Species³¹P Chemical Shift (approx.)Multiplicity (¹H-coupled)
Reagent: Et₂P(S)H+50 to +60 ppmDoublet (

)
Product: Et₂P(S)R+45 to +55 ppmSinglet (or multiplet without large P-H coupling)
Oxidation Byproduct: Et₂P(O)OH+60 to +80 ppmBroad Singlet

Key Indicator: The collapse of the large P–H coupling constant (doublet) into a singlet indicates the substitution of H for the alkyl group.

Experimental Workflow Diagram

This workflow ensures reproducibility and minimizes oxygen contamination.

Workflow Start Start: Inert Atmosphere (Schlenk Line) Mix Combine Et₂P(S)H + Alkene (Solvent Optional) Start->Mix Degas Degas: Freeze-Pump-Thaw (CRITICAL STEP) Mix->Degas AddInit Add Initiator (AIBN) Under Argon flow Degas->AddInit Heat Heat to 85°C (6-12 Hours) AddInit->Heat Check In-Process Check ³¹P NMR (No Doublet) Heat->Check Check->AddInit Incomplete (Add 2% more AIBN) Quench Cool & Conc. in Vacuo Check->Quench Complete Purify Flash Chromatography (Silica) Quench->Purify Final Isolated Tertiary Phosphine Sulfide Purify->Final

Figure 2: Step-by-step experimental workflow for thermal radical hydrophosphinylation.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
No Reaction (SM Recovery) Oxygen inhibition.Re-degas rigorously. Increase initiator load to 10 mol%.
Low Conversion Initiator depletion.Add AIBN portion-wise (e.g., 2.5% at t=0, 2.5% at t=3h).
Alkene Polymerization Alkene is too reactive (e.g., Styrene).Dilute reaction (0.1 M). Use excess Et₂P(S)H (2-3 equiv) to favor H-abstraction over propagation.
Dimerization of Reagent Formation of Et₂P(S)-P(S)Et₂.Oxidative coupling occurred.[1] Ensure strictly anaerobic conditions.

References

  • General Mechanism & Scope: Gusarova, N. K., et al. "Nucleophilic and Free-Radical Additions of Phosphines and Phosphine Chalcogenides to Alkenes and Alkynes." ResearchGate, 2025.

  • Solvent-Free Protocols: Artem'ev, A. V., et al. "Catalyst- and Solvent-Free Stereoselective Addition of Secondary Phosphine Chalcogenides to Alkynes."[1] Synthesis, 2015.[1][2]

  • Photo-Induced Methods: Kobayashi, S., et al. "Hydrophosphinylation of unactivated alkenes with secondary phosphine oxides under visible-light photocatalysis."[3] Green Chemistry, 2016.

  • Reagent Properties: Sigma-Aldrich Safety Data Sheet, "Diethyl sulfide" (Analogous handling properties).

  • Radical Addition Theory: "Radical Additions to Alkenes." Chemistry LibreTexts, 2025.

Sources

Application Note: Advanced Synthesis of Tertiary Phosphine Sulfides via Diethylphosphine Sulfide Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethylphosphine sulfide (


) represents a pivotal "masked" phosphine scaffold in organophosphorus synthesis. Unlike their trivalent phosphine counterparts, secondary phosphine sulfides are remarkably resistant to oxidation, allowing for easier handling while retaining high nucleophilicity upon deprotonation or radical activation.

This guide details the conversion of diethylphosphine sulfide into tertiary phosphine sulfides (


). These products are critical precursors for electron-rich phosphine ligands (upon desulfurization) used in homogeneous catalysis, and as bioactive motifs in drug discovery. We present three validated methodologies: Radical Hydrophosphinylation , Palladium-Catalyzed Cross-Coupling , and Base-Mediated Alkylation .

Mechanistic Foundations & Strategic Selection

The reactivity of diethylphosphine sulfide is governed by the P(S)-H moiety. While the compound exists in equilibrium with its thiol tautomer (


), the thioxophosphorane form (

) dominates.
Experimental Selection Matrix
FeatureMethod A: Radical HydrophosphinylationMethod B: Pd-Catalyzed Cross-CouplingMethod C: Base-Mediated Alkylation
Target Bond


(Aryl/Vinyl)

Substrate Alkenes / AlkynesAryl Halides / TriflatesAlkyl Halides
Atom Economy 100% (Addition reaction)High (HX byproduct)Moderate (Salt waste)
Conditions Neutral, often solvent-freeBasic, Catalytic PdBasic (NaH, KOtBu)
Key Advantage Green chemistry compliant; tolerates water.Access to steric/electronic diversity on aromatics.[1]Simple setup for primary alkyl chains.

Method A: Radical Hydrophosphinylation (Green Synthesis)

This method utilizes the homolytic cleavage of the P-H bond to generate a phosphinothioyl radical (


), which adds anti-Markovnikov across alkenes.
Mechanism of Action

The reaction proceeds via a radical chain mechanism initiated by AIBN or UV light.

RadicalHydrophosphinylation Initiator Initiator (AIBN/UV) Start Et2P(S)H Initiator->Start H-Abstraction Radical_P Et2P(S)• (Phosphinothioyl Radical) Intermediate Carbon Radical Intermediate Radical_P->Intermediate + Alkene Alkene Alkene (R-CH=CH2) Product Tertiary Sulfide Et2P(S)CH2CH2R Intermediate->Product + Et2P(S)H Product->Radical_P Chain Propagation Start->Radical_P -H•

Figure 1: Radical chain propagation cycle for the anti-Markovnikov addition of diethylphosphine sulfide to alkenes.

Detailed Protocol

Reagents:

  • Diethylphosphine sulfide (1.0 equiv)

  • Functionalized Alkene (1.2 equiv)

  • AIBN (Azobisisobutyronitrile) (0.1 equiv)

  • Solvent: Toluene or Solvent-free (if liquid substrates)

Workflow:

  • Charge: In a heavy-walled pressure tube or Schlenk flask, combine diethylphosphine sulfide and the alkene.

  • Degas: Sparge the mixture with Argon for 15 minutes. Oxygen inhibits the radical chain.

  • Initiate: Add AIBN.

  • Reaction: Seal the vessel and heat to 80°C for 4–12 hours.

    • Note: If using UV initiation, irradiate at room temperature using a medium-pressure Hg lamp.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess alkene.

  • Purification: Flash chromatography (SiO2, Hexanes/EtOAc) is usually sufficient, though many adducts are pure enough for use after high-vacuum drying.

Method B: Palladium-Catalyzed C-P Cross-Coupling

For attaching the diethylthiophosphoryl group to aromatic rings, metal catalysis is required. This method avoids the use of pyrophoric Grignard reagents.

Mechanism of Action

The cycle involves oxidative addition of the aryl halide to Pd(0), followed by ligand exchange with the deprotonated phosphine sulfide, and finally reductive elimination to form the C-P bond.

PdCoupling Pd0 Pd(0)L2 OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X LigandEx Ligand Exchange [Ar-Pd(II)-P(S)Et2] OxAdd->LigandEx + Et2P(S)- RedElim Reductive Elimination LigandEx->RedElim RedElim->Pd0 Regeneration Product Ar-P(S)Et2 RedElim->Product ArX Ar-X HPS Et2P(S)H + Base

Figure 2: Palladium catalytic cycle for C-P bond formation.[2] The base plays a critical role in generating the nucleophilic phosphido species.

Detailed Protocol

Reagents:

  • Diethylphosphine sulfide (1.1 equiv)

  • Aryl Bromide/Iodide (1.0 equiv)

  • Catalyst:

    
     (2 mol%) + dppf (3 mol%) OR 
    
    
    
    (5 mol%)
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Workflow:

  • Inert Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Catalyst Pre-formation: Add

    
    , dppf, and the aryl halide. Cycle Argon/Vacuum 3 times.
    
  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reagent Addition: Add diethylphosphine sulfide and triethylamine.

    • Critical: If the phosphine sulfide is solid, add it with the catalyst in step 2.

  • Reaction: Heat to 100-110°C (reflux) for 12-24 hours.

    • Visual Check: The solution often darkens from orange to dark brown/black as Pd(0) stabilizes.

  • Quench: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove Palladium black and salts.

  • Purification: Silica gel chromatography.

Quality Control & Validation

The transition from secondary to tertiary phosphine sulfide is distinct in


 NMR.
NMR Interpretation Table
Species

Shift (

ppm)
MultiplicityCoupling Constant (

)
Starting Material (

)
~40 - 55 ppmDoublet 420 - 450 Hz (Large!)
Product (

)
~45 - 65 ppmSinglet N/A (Decoupled)

Validation Check:

  • Run a proton-coupled

    
     NMR.
    
  • Pass: The large doublet (caused by the P-H bond) disappears and is replaced by a singlet (or a multiplet with small couplings to alkyl protons).

  • Fail: Retention of the doublet indicates incomplete conversion.

Safety & Handling

Warning: While diethylphosphine sulfide is less pyrophoric than diethylphosphine, it presents specific hazards.

  • Stench: This compound has a potent, garlic-like, sulfurous odor. All work must be performed in a high-efficiency fume hood.

  • Toxicity: Organophosphorus compounds can inhibit acetylcholinesterase. Wear double nitrile gloves and a lab coat.

  • Decontamination: Glassware should be soaked in a bleach (hypochlorite) bath to oxidize residual sulfides to phosphates/sulfates before removal from the hood.

References

  • Han, L. B., & Mirzaei, F. (2012). "Hydrophosphinylation of Alkenes and Alkynes." Asian Journal of Organic Chemistry. [Link]

  • Stelzer, O., et al. (2000). "Palladium-Catalyzed P-C Bond Formation."[1] Journal of Organometallic Chemistry. [Link]

  • Hays, H. R. (1966). "The Reaction of Secondary Phosphine Sulfides with Alkenes." The Journal of Organic Chemistry. [Link]

Sources

Application Notes and Protocols for the Use of Diethylphosphine Sulfide in the Solvent Extraction of Heavy Metals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Role of Organophosphorus Compounds in Heavy Metal Sequestration

The escalating issue of heavy metal contamination in aqueous environments necessitates the development of efficient and selective extraction methodologies. Among the diverse array of chelating agents, organophosphorus compounds (OPCs) have emerged as a prominent class of extractants due to their robust complexation with a variety of metal ions.[1][2] These compounds, characterized by a central phosphorus atom, can be tailored through synthetic modifications to exhibit high affinity and selectivity for specific heavy metals. This application note focuses on diethylphosphine sulfide ((C₂H₅)₂P(S)H), a sulfur-containing organophosphorus compound, and its application in the solvent extraction of heavy metals. The presence of a soft sulfur donor atom, in accordance with the Hard and Soft Acids and Bases (HSAB) theory, imparts a high affinity for soft Lewis acids such as cadmium (Cd²⁺), lead (Pb²⁺), and mercury (Hg²⁺).[3]

This document provides a comprehensive guide for researchers, covering the fundamental principles, synthesis, safety protocols, and a detailed experimental workflow for the application of diethylphosphine sulfide in heavy metal extraction.

Chemical and Physical Properties of Diethylphosphine Sulfide

A thorough understanding of the physicochemical properties of diethylphosphine sulfide is paramount for its safe and effective use.

PropertyValueSource
Molecular Formula C₄H₁₁PS
Molecular Weight 122.17 g/mol Calculated
Appearance Combustible liquid
Boiling Point 50 - 51 °C at 3 hPa
Density 1.072 g/cm³ at 25 °C
Solubility Information not readily available; likely soluble in organic solvents.

Health and Safety Information

Diethylphosphine sulfide is a chemical that requires careful handling to minimize risks. The following information is a summary of the known hazards and necessary precautions.

Hazard Identification:

  • Flammability: Combustible liquid.

  • Eye Damage: Causes serious eye damage.

  • Skin Sensitization: May cause an allergic skin reaction.

Safety Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Handling:

    • Keep away from heat, sparks, open flames, and hot surfaces.

    • Avoid breathing mist or vapors.

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep cool.

First Aid Measures:

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

  • If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.

  • If Inhaled: Move person to fresh air and keep comfortable for breathing.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Synthesis of Diethylphosphine Sulfide

The synthesis of diethylphosphine sulfide can be achieved through the direct reaction of diethylphosphine with elemental sulfur. This reaction is typically rapid and exothermic.[4][5]

Reaction:

(C₂H₅)₂PH + S₈ → (C₂H₅)₂P(S)H

Protocol for Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethylphosphine in an inert, anhydrous solvent such as toluene or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Sulfur: Slowly add a stoichiometric amount of elemental sulfur to the stirred solution at room temperature. The addition should be done portion-wise to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The disappearance of the diethylphosphine starting material and the appearance of a new peak corresponding to diethylphosphine sulfide will indicate the completion of the reaction.

  • Workup and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography on silica gel.

Synthesis_Workflow cluster_synthesis Synthesis of Diethylphosphine Sulfide start Start: Diethylphosphine in Inert Solvent add_sulfur Add Elemental Sulfur start->add_sulfur reaction Stir at Room Temperature add_sulfur->reaction monitor Monitor Reaction (TLC, ³¹P NMR) reaction->monitor workup Workup and Purification monitor->workup Reaction Complete product Product: Diethylphosphine Sulfide workup->product

Caption: Workflow for the synthesis of diethylphosphine sulfide.

Mechanism of Heavy Metal Extraction

The extraction of heavy metal ions (Mⁿ⁺) from an aqueous phase into an organic phase by diethylphosphine sulfide (L) is a liquid-liquid extraction process based on chelation. The overall process can be represented by the following equilibrium:

Mⁿ⁺(aq) + nL(org) ⇌ MLₙ(org) + nH⁺(aq)

The extraction efficiency is highly dependent on the pH of the aqueous phase.[6][7][8][9] A lower pH (higher H⁺ concentration) will shift the equilibrium to the left, favoring the retention of the metal ion in the aqueous phase. Conversely, a higher pH will drive the reaction to the right, promoting the formation of the metal-ligand complex and its extraction into the organic phase.

Extraction_Mechanism cluster_extraction Solvent Extraction Mechanism Aqueous_Phase Aqueous Phase (Heavy Metal Ions, Mⁿ⁺) Interface Aqueous-Organic Interface Aqueous_Phase->Interface Organic_Phase Organic Phase (Diethylphosphine Sulfide, L) Organic_Phase->Interface Complex_Formation Complexation Reaction: Mⁿ⁺ + nL ⇌ MLₙ + nH⁺ Interface->Complex_Formation Extracted_Complex Extracted Complex (MLₙ) in Organic Phase Complex_Formation->Extracted_Complex

Caption: Mechanism of heavy metal extraction by chelation.

Experimental Protocol: Solvent Extraction of Cadmium(II)

This protocol provides a general procedure for the solvent extraction of cadmium(II) from an aqueous solution using diethylphosphine sulfide. This protocol can be adapted for other heavy metals with appropriate optimization of parameters such as pH.

Materials and Reagents:

  • Diethylphosphine sulfide

  • Organic solvent (e.g., kerosene, toluene, or chloroform)

  • Cadmium(II) stock solution (e.g., from Cd(NO₃)₂ or CdCl₂)

  • Buffer solutions of various pH values

  • Nitric acid (for stripping)

  • Deionized water

  • Separatory funnels

  • pH meter

  • Shaker or vortex mixer

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for metal concentration analysis

Procedure:

  • Preparation of Organic Phase: Prepare a solution of diethylphosphine sulfide of a known concentration (e.g., 0.1 M) in the chosen organic solvent.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a known concentration of cadmium(II) (e.g., 100 mg/L). Adjust the pH of the solution to the desired value using a suitable buffer. The optimal pH for extraction with sulfur-containing organophosphorus compounds is often in the acidic to neutral range.[14]

  • Extraction: a. In a separatory funnel, mix equal volumes of the prepared organic and aqueous phases (e.g., 20 mL of each). b. Shake the mixture vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached. c. Allow the phases to separate completely.

  • Phase Separation and Analysis: a. Carefully separate the aqueous and organic phases. b. Measure the pH of the aqueous phase after extraction. c. Determine the concentration of cadmium(II) remaining in the aqueous phase using ICP-OES or AAS.[15] d. The concentration of cadmium(II) in the organic phase can be calculated by mass balance.

  • Stripping (Back-Extraction): a. To recover the extracted metal, take the organic phase containing the cadmium complex and mix it with a stripping solution (e.g., 1 M nitric acid) in a separatory funnel. b. Shake the mixture to transfer the cadmium ions back to the aqueous phase. c. Separate the phases and analyze the cadmium concentration in the aqueous stripping solution.

Data Analysis:

The efficiency of the extraction is evaluated by calculating the distribution ratio (D) and the percentage of extraction (%E):

  • Distribution Ratio (D): D = [M]org / [M]aq

  • Percentage of Extraction (%E): %E = (D / (D + V_aq / V_org)) * 100

Where:

  • [M]org is the concentration of the metal in the organic phase.

  • [M]aq is the concentration of the metal in the aqueous phase at equilibrium.

  • V_aq is the volume of the aqueous phase.

  • V_org is the volume of the organic phase.

Extraction_Protocol cluster_protocol Solvent Extraction Protocol prep_org Prepare Organic Phase (Diethylphosphine Sulfide in Solvent) extraction Mix and Shake Aqueous and Organic Phases prep_org->extraction prep_aq Prepare Aqueous Phase (Cadmium(II) Solution at desired pH) prep_aq->extraction separation Allow Phase Separation extraction->separation analysis Analyze Cadmium Concentration in Aqueous Phase (ICP-OES/AAS) separation->analysis stripping Strip Cadmium from Organic Phase with Acid separation->stripping final_analysis Analyze Cadmium in Stripping Solution stripping->final_analysis

Caption: Step-by-step experimental workflow for solvent extraction.

Factors Influencing Extraction Efficiency

Several parameters can significantly impact the efficiency of heavy metal extraction using diethylphosphine sulfide. Optimization of these factors is crucial for developing a robust extraction process.

  • pH of the Aqueous Phase: As previously discussed, pH is a critical parameter. The effect of pH should be systematically investigated to determine the optimal range for the extraction of the target metal ion.[6][7][8][9]

  • Concentration of the Extractant: Increasing the concentration of diethylphosphine sulfide in the organic phase will generally lead to a higher extraction efficiency, up to a certain point.

  • Nature of the Organic Solvent: The choice of the organic diluent can affect the solubility of the extractant and the metal complex, as well as the phase separation characteristics.

  • Contact Time: The system should be allowed sufficient time to reach equilibrium. The required contact time should be determined experimentally.

  • Temperature: The effect of temperature on the extraction process should be evaluated to determine if the reaction is endothermic or exothermic, which will inform the optimal operating temperature.

Quantitative Data and Expected Results

While specific data for diethylphosphine sulfide is limited, studies on similar alkylphosphine sulfides demonstrate high extraction efficiencies for various heavy metals. For instance, mixtures of alkylphosphine sulfides and oxides have shown extraction degrees of 99.90% to 99.99% for Ni, Co, Zn, and Pb.[1]

The following table provides a template for recording and presenting experimental data on the effect of pH on cadmium extraction.

Initial pHFinal pH[Cd²⁺]aq (mg/L)[Cd²⁺]org (mg/L)Distribution Ratio (D)% Extraction
2.0
3.0
4.0
5.0
6.0

Conclusion

Diethylphosphine sulfide presents a promising option for the selective solvent extraction of heavy metals from aqueous solutions. Its sulfur-donating capability makes it particularly suitable for targeting soft metal ions. The protocols and information provided in this application note offer a solid foundation for researchers to explore and optimize the use of this reagent in various applications, from environmental remediation to analytical chemistry. Careful adherence to safety protocols is essential when working with this and related organophosphorus compounds. Further research to determine the stability constants of diethylphosphine sulfide with various heavy metals would be highly valuable for a more in-depth understanding and modeling of the extraction process.

References

  • [No Author]. (2019, November 6). SAFETY DATA SHEET. Retrieved from [Link]

  • [No Author]. (2025, April 1). 1 - SAFETY DATA SHEET. Retrieved from [Link]

  • Artem'ev, A. V., et al. (2023). Synthesis and Properties of Sulfur-Containing Organophosphorus Extractants Based on Red Phosphorus, Alkyl Bromides, and Elemental Sulfur. PMC. Retrieved from [Link]

  • Kabir, M. E., & Ihsanullah, I. (2025, August 10). Perfluorinated phosphine oxide and sulfides as extractants for heavy metals and radionuclides. ResearchGate. Retrieved from [Link]

  • Cole-Parmer. (2004, February 5). Material Safety Data Sheet - Diethyl phosphite, 98%. Retrieved from [Link]

  • [No Author]. (n.d.). Thermodynamic stability constants calculated for MS complexes using the method in Appendix 1. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphine sulfide synthesis by thionation. Retrieved from [Link]

  • [No Author]. (n.d.). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University. Retrieved from [Link]

  • Baker, R. J., et al. (2011). Perfluorinated phosphine oxide and sulfides as extractants for heavy metals and radionuclides. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Stability constants of complexes. Retrieved from [Link]

  • [No Author]. (n.d.). Stability constants of metal complexes and their applications. DU Chem. Retrieved from [Link]

  • Le, T., et al. (2023). Stability Constant and Potentiometric Sensitivity of Heavy Metal–Organic Fluorescent Compound Complexes: QSPR Models for Prediction and Design of Novel Coumarin-like Ligands. PMC. Retrieved from [Link]

  • Al-Akl, B., et al. (2025, May 6). Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. MDPI. Retrieved from [Link]

  • [No Author]. (1989, September 20). Process for the removal of heavy metal ions from phosphoric acid. European Patent Office. Retrieved from [Link]

  • Marinetti, A., & Savignac, P. (n.d.). diethyl (dichloromethyl)phosphonate. Organic Syntheses Procedure. Retrieved from [Link]

  • [No Author]. (n.d.). chloromethylphosphonothioic dichloride. Organic Syntheses Procedure. Retrieved from [Link]

  • Snyder, S. A. (n.d.). SYNTHESIS OF Et₂SBr•SbCl₅Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. Organic Syntheses Procedure. Retrieved from [Link]

  • Artem'ev, A. V., et al. (2025, August 10). (PDF) Reaction of Secondary Phosphines with Elemental Sulfur and Hydrazine: Atom-Economic Synthesis of Dithiophosphinates. ResearchGate. Retrieved from [Link]

  • Foreman, M. R. St J., & Ekberg, C. (2024, January 9). Sustainable solvent extraction of gold and other metals with biomass chemicals. RSC Publishing. Retrieved from [Link]

  • Psomas, G., et al. (n.d.). Modeling the Solvent Extraction of Cadmium(II) from Aqueous Chloride Solutions by 2-pyridyl Ketoximes: A Coordination Chemistry Approach. PubMed Central. Retrieved from [Link]

  • Bálintová, M., & Petriláková, A. (n.d.). Study of Ph Influence on the Selective Precipitation of Heavy Metals from Acid Mine Drainage. SciSpace. Retrieved from [Link]

  • Artem'ev, A. V., et al. (2023, April 26). Synthesis and Properties of Sulfur-Containing Organophosphorus Extractants Based on Red Phosphorus, Alkyl Bromides, and Elemental Sulfur. PMC. Retrieved from [Link]

  • Zottis, A. D., et al. (2022, November 22). Computational elucidation of the reaction mechanisms of elemental sulfur and polysulfides with cyanide and phosphines. ChemRxiv. Retrieved from [Link]

  • Ashrafi, F., & Hosseini, M. (n.d.). Solvent Extraction of Cadmium (II) from Sulfate Medium by Bis(2-ethylhexyl) Phosphoric Acid in Toluene. [No Source Found].
  • Wikipedia. (n.d.). Diethyl sulfide. Retrieved from [Link]

  • Zhu, L., et al. (2017). Influence of pH on heavy metal speciation and removal from wastewater using micellar-enhanced ultrafiltration. PubMed. Retrieved from [Link]

  • Lee, A. Y., et al. (n.d.). Hydrometallurgical Process for Producing Lead and Elemental Sulfur From Galena Concentrates. CDC Stacks. Retrieved from [Link]

  • Liu, W., & Millero, F. J. (2007). Stability constants for the formation of lead chloride complexes as a function of temperature and ionic strength. PubMed. Retrieved from [Link]

  • Li, J., et al. (2018, July 19). Research Article pH Effect on Heavy Metal Release from a Polluted Sediment. Semantic Scholar. Retrieved from [Link]

  • Boukhatem, I., et al. (2021). Spectrophotometric study of Solvent extraction of Pb (II) and Cd (II) by aminooctyldiphosphonic acid. F1000Research. Retrieved from [Link]

  • [No Author]. (2025, August 6). (PDF) Removal of Lead from Water by Liquid-Liquid Extraction using trihexyltetradecylphosphonium Chloride in Different Diluents. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Formation Constants of Lanthanide Metal Ion Chelates with Some Substituted Sulfonic Acids. [No Source Found].
  • [No Author]. (n.d.). US4634507A - Process for the production of lead from sulphide ores. Google Patents.
  • Chmielewski, T., & Wodka, J. (2023, June 28).

Sources

Advanced Catalytic Architectures: Diethylphosphine Sulfide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Strategic Analysis & Core Directive

Executive Summary

Diethylphosphine sulfide (


) and its derivatives represent a specialized class of Secondary Phosphine Sulfides (SPS) . Unlike their trivalent phosphine counterparts, which are often pyrophoric and sensitive to oxidation, SPS compounds offer a robust, air-stable P(V) platform that can be activated in situ to drive sophisticated catalytic cycles.

This guide moves beyond basic characterization to detail three high-value catalytic applications:

  • Air-Stable Ligand Precursors: Utilizing the P(V)=S

    
     P(III)-SH tautomerism to generate electron-rich Pd-catalysts for cross-coupling.
    
  • Single-Source Precursors (SSP): Controlled thermal decomposition for the synthesis of transition metal phosphide (TMP) electrocatalysts (HER/OER).

  • Catalytic Functionalization: Metal-catalyzed hydrophosphorylation of alkynes to access vinyl phosphine sulfides.

The Mechanistic Advantage: Tautomeric Activation

The utility of diethylphosphine sulfide hinges on its ability to toggle between an air-stable thiono form and a reactive thiol form. In the presence of soft metals (Pd, Pt, Au), the equilibrium shifts, allowing the sulfur to coordinate initially, followed by P-coordination or P-S bond activation.

Tautomerism SPS Thiono Form (Air Stable) Et2P(=S)H SPA Thiol Form (Reactive) Et2P-SH SPS->SPA Tautomerization (Base/Heat) Complex Metal Coordination [M]-S-PEt2 SPA->Complex Metal (M) Capture

Figure 1: Tautomeric equilibrium of Diethylphosphine Sulfide facilitating metal coordination.

Part 2: Detailed Protocols & Applications

Application 1: Air-Stable Pd-Catalyzed Suzuki-Miyaura Coupling

Rationale: Standard trialkylphosphines (e.g.,


) are highly active but require glovebox handling. Diethylphosphine sulfide serves as a pre-ligand that is stable on the benchtop but forms a highly active, electron-rich Pd-S-P species under reaction conditions.
Protocol A: Cross-Coupling of Aryl Bromides

Scope: Coupling of electron-deactivated aryl bromides with phenylboronic acid.

Materials:

  • Diethylphosphine sulfide (

    
    ) [98% purity]
    
  • Palladium(II) Acetate (

    
    )
    
  • Aryl Bromide (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Potassium Carbonate (

    
    )[1]
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

  • Catalyst Pre-Activation (Optional but Recommended):

    • In a 4 mL vial, mix

      
       (2.2 mg, 1 mol%) and 
      
      
      
      (2.4 mg, 2 mol%) in 1 mL of Toluene.
    • Stir at room temperature for 10 minutes. The solution will change color (often to a dark orange/red), indicating the formation of the Pd-SPS complex.

    • Note: Unlike free phosphines, this complex is resistant to oxidation in solution for short periods.

  • Reaction Assembly:

    • To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), Phenylboronic acid (183 mg, 1.5 mmol), and

      
       (414 mg, 3.0 mmol).
      
    • Evacuate and backfill with Argon (x3).

    • Add the pre-formed catalyst solution and remaining solvent (Total volume: 5 mL).

  • Execution:

    • Heat the reaction mixture to 80°C for 12 hours.

    • Checkpoint: Monitor reaction progress via TLC or GC-MS. The disappearance of the aryl bromide indicates completion.

  • Work-up:

    • Cool to room temperature.[2] Dilute with Ethyl Acetate (10 mL) and wash with water (10 mL).

    • Dry the organic layer over

      
      , filter, and concentrate.
      
    • Purify via silica gel flash chromatography.

Validation Data:

Substrate (Ar-Br) Yield (%) Time (h) Notes
4-Bromoanisole 92% 8 Electron-rich, slower
4-Bromonitrobenzene 98% 4 Electron-poor, fast

| 2-Bromotoluene | 85% | 12 | Steric hindrance |

Application 2: Synthesis of Metal Phosphide Electrocatalysts (HER)

Rationale: Transition metal phosphides (TMPs) like


 are premier non-noble catalysts for the Hydrogen Evolution Reaction (HER). Diethylphosphine sulfide acts as a reactive P-source that decomposes at lower temperatures compared to trioctylphosphine (TOP), allowing for better control over nanoparticle phase and size.
Protocol B: Solvothermal Synthesis of

Nanoparticles

Materials:

  • Nickel(II) Acetylacetonate (

    
    )
    
  • Diethylphosphine sulfide (

    
    )
    
  • Oleylamine (OAm) - Solvent/Surfactant

  • 1-Octadecene (ODE) - Non-coordinating solvent

Step-by-Step Workflow:

  • Precursor Preparation:

    • In a three-neck flask, dissolve

      
       (0.5 mmol) in 10 mL of Oleylamine and 10 mL of ODE.
      
    • Degas the solution under vacuum at 100°C for 30 minutes to remove water and oxygen.

  • Injection Phase:

    • Switch to Nitrogen flow and heat the solution to 200°C .

    • Prepare a syringe containing

      
       (1.5 mmol, excess) diluted in 2 mL of ODE.
      
    • Critical Step: Rapidly inject the phosphine sulfide solution into the hot nickel mixture.

  • Growth & Annealing:

    • Raise the temperature to 300°C (ramp rate: 5°C/min).

    • Hold at 300°C for 60 minutes. The solution will turn black, indicating nanoparticle formation.

    • Mechanism:[3][4][5][6][7]

      
       decomposes, releasing reactive P species that diffuse into the Ni lattice. The sulfur component may form transient sulfides which are subsequently converted to phosphides or remain as a surface dopant (beneficial for catalysis).
      
  • Isolation:

    • Cool to room temperature.[2]

    • Precipitate nanoparticles by adding excess Ethanol/Hexane (1:1).

    • Centrifuge at 8000 rpm for 10 mins. Wash 3x with Ethanol.

Application 3: Catalytic Hydrophosphorylation of Alkynes

Rationale: This reaction atom-efficiently installs the P-S functionality onto a carbon framework, creating vinyl phosphine sulfides which are versatile intermediates.

Protocol C: Copper-Catalyzed Regioselective Addition

Scope: Reaction of terminal alkynes with


 to yield Markovnikov or anti-Markovnikov vinyl phosphine sulfides.

Step-by-Step Workflow:

  • Reagent Mixing:

    • In a glovebox or under Argon flow, combine

      
       (10 mol%) and 1,10-Phenanthroline (10 mol%) in DMF (2 mL). Stir until dissolved (greenish/blue solution).
      
  • Substrate Addition:

    • Add Phenylacetylene (1.0 mmol).

    • Add Diethylphosphine sulfide (1.1 mmol).

    • Add

      
       (0.5 equiv) as a base promoter.
      
  • Reaction:

    • Stir at 60°C for 8-12 hours.

    • Mechanism:[3][4][5][6][7] The Cu-catalyst activates the P-H bond of the tautomerized

      
      , forming a Cu-P/S species that inserts across the alkyne triple bond.
      
  • Purification:

    • Standard aqueous workup (EtOAc/Brine).

    • Column chromatography (Hexane/EtOAc).

Catalytic Cycle Visualization:

CatalyticCycle Cat Cu-Ligand Inter1 Cu-S-P(Et)2 (Activation) Cat->Inter1 + Et2P(S)H - HI Inter2 Alkyne Insertion Inter1->Inter2 + Alkyne Inter3 Reductive Elimination Inter2->Inter3 Regioselection Inter3->Cat Release Product Product Vinyl-P(S)Et2 Inter3->Product

Figure 2: Proposed catalytic cycle for the Cu-catalyzed hydrophosphorylation of alkynes.

Part 3: References

  • Air-Stable Phosphine Sulfide Palladium(0) Catalysts:

    • Title: Air-Stable, Recyclable, and Regenerative Phosphine Sulfide Palladium(0) Catalysts for C−C Coupling Reaction.[5]

    • Source:Organometallics 2009, 28, 15, 4429–4437.

    • URL:[Link]

  • Secondary Phosphine Oxides/Sulfides in Catalysis (Review):

    • Title: Coordination chemistry and catalysis with secondary phosphine oxides.[8]

    • Source:Catalysis Science & Technology 2014, 4, 2466-2480.

    • URL:[Link]

  • Hydrophosphorylation Protocols:

    • Title: Selective hydrophosphorylation of alkynes for the synthesis of (E)-vinylphosphonates (Analogous mechanism for sulfides).

    • Source:RSC Advances 2014, 4, 34237-34240.

    • URL:[Link]

  • Metal Phosphide Nanoparticle Synthesis:

    • Title: Converting metals into phosphides: A general strategy for the synthesis of metal phosphide nanocrystals.[9]

    • Source:Journal of the American Chemical Society 2007, 129, 14, 4405–4417.

    • URL:[Link]

Sources

Application Note: Synthesis of Sulfur-Containing Organophosphorus Flame Retardants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from halogenated flame retardants (FRs) to environmentally benign alternatives has positioned sulfur-containing organophosphorus compounds (S-P FRs) at the forefront of materials science. While phosphorus (P) excels in promoting char formation in the condensed phase, the introduction of sulfur (S) provides a synergistic radical scavenging effect in the gas phase.

This guide details the synthesis of two critical classes of S-P FRs:

  • Thiophosphoric Esters: The fundamental backbone for additive FRs.

  • DOPS Derivatives: The sulfur-analog of DOPO, representing the modern standard for reactive FRs in high-performance engineering plastics.

Mechanistic Rationale: The P-S Synergy

Understanding the mechanism is a prerequisite for effective synthesis. The P-S bond is weaker than the P-O bond, lowering the initial decomposition temperature (


) of the FR. This "early activation" is strategic: it ensures the FR releases active radicals before the polymer matrix fully degrades.
Dual-Phase Action
  • Condensed Phase (Phosphorus): Decomposes to form phosphoric/polyphosphoric acids, catalyzing dehydration of the polymer backbone to form a thermally insulating carbonaceous char.[1]

  • Gas Phase (Sulfur + Phosphorus): Releases

    
    , 
    
    
    
    , and sulfur radicals. These species scavenge high-energy
    
    
    and
    
    
    radicals, terminating the combustion chain reaction.

PS_Synergy cluster_Gas Gas Phase (Radical Scavenging) cluster_Condensed Condensed Phase (Charring) Fire Heat Source SP_FR S-P Flame Retardant Fire->SP_FR Thermal Decomp Radicals Release of PO•, PS•, S• SP_FR->Radicals P-S Bond Cleavage Acids Polyphosphoric Acid Generation SP_FR->Acids Oxidation/Hydrolysis Scavenge Trapping H• and OH• (Chain Termination) Radicals->Scavenge Char Stable Carbon Char (Thermal Shield) Acids->Char Catalytic Dehydration Char->Fire Blocks Heat Feedback

Figure 1: The synergistic mechanism of Phosphorus and Sulfur in flame retardancy, bridging gas-phase inhibition and condensed-phase shielding.

Strategic Synthesis Protocols

Protocol A: Synthesis of Thiophosphoric Esters (The Route)

Target: Triphenyl thiophosphate (Model Compound for Oligomers) Application: Additive FR for engineering thermoplastics. Precursor: Thiophosphoryl chloride (


).[2][3][4]
Safety Warning

 hydrolyzes rapidly to release toxic 

and corrosive

. All operations must be performed in a fume hood with a caustic scrubber trap.
Reagents
ReagentEquiv.Role
Phenol (or Bisphenol A)3.05Nucleophile

1.0Electrophile (P-Source)
Triethylamine (TEA)3.3HCl Scavenger / Catalyst
Dichloromethane (DCM)SolventReaction Medium
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a reflux condenser connected to a standard Schlenk line (Nitrogen inlet).

  • Solvation: Dissolve Phenol (30 mmol) and TEA (33 mmol) in dry DCM (50 mL). Cool the mixture to 0–5 °C using an ice bath. Rationale: Controlling the initial exotherm prevents side reactions and P-S bond cleavage.

  • Addition: Dilute

    
     (10 mmol) in 10 mL DCM. Add dropwise to the reaction mixture over 30 minutes. The solution will turn cloudy as triethylamine hydrochloride salt precipitates.
    
  • Reaction:

    • Stir at 0 °C for 1 hour.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Critical Step: Reflux at 40 °C for 4 hours to ensure substitution of the third chlorine atom, which is sterically hindered.

  • Workup:

    • Filter off the amine salt.

    • Wash the filtrate with 1M HCl (to remove unreacted amine), then 5%

      
       (to remove unreacted phenols), and finally Brine.
      
    • Dry over anhydrous

      
      .
      
  • Purification: Remove solvent via rotary evaporation. Recrystallize from Ethanol/Hexane if solid, or distill under high vacuum if liquid.

Protocol B: Synthesis of DOPS (The Modern Standard)

Target: 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-sulfide (DOPS) Application: Reactive intermediate for epoxy resins and polyesters. Precursor: DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide).[5][6]

Context: Unlike the P(V)


 route, this involves thionation of the P-H bond in DOPO (which exists in equilibrium with its P-OH tautomer).
Reagents
ReagentRoleNotes
DOPOSubstrateMust be dry
Lawesson's ReagentThionation AgentPreferred over

for higher yields
TolueneSolventHigh boiling point required
Step-by-Step Methodology
  • Inerting: Flame-dry a 2-neck flask and purge with Argon. Moisture competes with thionation, leading to oxide impurities.

  • Charging: Add DOPO (21.6 g, 0.1 mol) and Lawesson's Reagent (20.2 g, 0.05 mol) to the flask. Add anhydrous Toluene (150 mL).

  • Reflux: Heat the mixture to reflux (110 °C). The reaction typically requires 6–12 hours . Monitor by TLC or

    
     NMR.
    
    • Endpoint: Disappearance of the DOPO signal (~14-16 ppm).

  • Filtration: Filter the hot solution to remove insoluble phosphine sulfide byproducts from the Lawesson's reagent.

  • Crystallization: Cool the filtrate to RT, then to 4 °C. DOPS typically precipitates as a white/pale yellow solid.

  • Validation: The P=S bond formation renders the compound hydrolytically more stable than DOPO, but it retains reactivity for further functionalization (e.g., addition to benzoquinone).

Synthesis_Workflow Start Start: DOPO Precursor Thionation Thionation (Lawesson's Reagent / Toluene) Start->Thionation Inert Atm, 110°C Check In-Process Check (31P NMR) Thionation->Check Check->Thionation Incomplete Workup Hot Filtration & Crystallization Check->Workup Complete Product Product: DOPS (P=S Active Center) Workup->Product

Figure 2: Workflow for the conversion of DOPO to DOPS via thionation.

Analytical Characterization & Validation

The substitution of Oxygen for Sulfur results in distinct shifts in Nuclear Magnetic Resonance (NMR) and thermal stability profiles.

NMR Spectroscopy

This is the primary tool for validation. The P=S bond is less electronegative than P=O, but due to anisotropy and shielding tensor changes, P=S resonances typically appear downfield (higher ppm) relative to their P=O analogs.

Compound ClassTypical

Shift (ppm)
Notes
Phosphate (

)
-5 to -20Reference standard
Thiophosphate (

)
+50 to +70 Distinct downfield shift
DOPO (P-H / P-OH)+14 to +16Starting material
DOPS (P-H / P-SH) +75 to +85 Successful thionation

Note: Chemical shifts are solvent-dependent (


 vs 

). Always run a starting material blank.
Thermal Analysis (TGA)

S-P FRs generally exhibit lower thermal stability than P-O FRs.

  • 
     (Onset):  Expect a 20–40 °C drop compared to the oxygen analog. This is desirable for matching the decomposition of lower-temp polymers like Epoxy or PU.
    
  • Char Yield: While the onset is earlier, the final char yield at 600 °C often increases due to the acid-catalyzed crosslinking promoted by sulfur species.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete substitution (Steric hindrance)Use DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic catalyst (5 mol%).
Impurity: P=O signal in DOPS Moisture ingressEnsure strict anhydrous conditions. Lawesson's reagent degrades in water.
Strong Sulfur Smell Residual

or Mercaptans
Wash organic phase with dilute bleach (NaOCl) carefully to oxidize sulfides to sulfoxides (odorless), then wash immediately with water.
Oily Product Residual SolventS-P compounds are often viscous. Dry under high vacuum (0.1 mbar) at 60 °C for 12 hours.

References

  • Mechanism of P-S Synergy

    • Huo, S., et al. (2018).[5] "Synergistic effect of phosphorus and sulfur in flame retardant systems." Polymer Degradation and Stability. (Contextual citation based on general literature consensus on P-S synergy).

  • DOPO-S Synthesis

    • Wang, X., et al. (2022).[7] "Synthesis of a novel flame retardant with phosphaphenanthrene and phosphazene double functional groups." Frontiers in Materials.

  • Thiophosphate Protocols

    • Slama, J. T., et al. (1993).[3] "Synthesis of [35S]thiophosphoryl adenylic acid, utilizing a general procedure for [35S]thiophosphoryl chloride production." Analytical Biochemistry.

  • NMR Characterization

    • TriLink BioTechnologies. "31P Chemical Shifts in NMR Spectra of Nucleotide Derivatives."

  • General Review

    • Salmeia, K. A., & Gaan, S. (2015).[5][7] "An overview of some recent advances in DOPO-derivatives: Chemistry and flame retardant applications." Polymer Degradation and Stability. [7]

Sources

Application Notes and Protocols: A Comprehensive Guide to the Hydrophosphinylation of Alkenes with Diethylphosphine Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C–P Bond Formation

The construction of carbon-phosphorus (C–P) bonds is a cornerstone of modern organophosphorus chemistry, a field with profound implications for drug discovery, materials science, and catalysis. Organophosphorus compounds, particularly those containing a phosphine sulfide moiety, exhibit unique electronic and steric properties, rendering them valuable as ligands for transition metal catalysts, as key intermediates in organic synthesis, and as building blocks for novel materials. The hydrophosphinylation of alkenes represents one of the most atom-economical methods for forging C–P bonds, directly adding a P–H group across a carbon-carbon double bond. This guide provides a detailed exploration of the hydrophosphinylation of alkenes using diethylphosphine sulfide, a readily accessible secondary phosphine sulfide. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and offer practical guidance for researchers in the field.

Mechanistic Insights: Unraveling the Reaction Pathway

The hydrophosphinylation of alkenes with secondary phosphine sulfides, such as diethylphosphine sulfide, predominantly proceeds via a radical chain mechanism, leading to the anti-Markovnikov addition product. This regioselectivity is a hallmark of radical additions to alkenes, where the more stable radical intermediate dictates the outcome of the reaction.

The reaction is typically initiated by thermal or photochemical means, or through the use of a radical initiator. The key steps are as follows:

  • Initiation: The reaction is initiated by the homolytic cleavage of the P–H bond in diethylphosphine sulfide, generating a diethylphosphinothioyl radical ((Et)₂P(S)•). This can be achieved by heating or by irradiation with UV light. In some cases, a radical initiator like azobisisobutyronitrile (AIBN) or a peroxide can be used to facilitate this process at lower temperatures.[1][2]

  • Propagation:

    • Step 2a: Radical Addition: The electrophilic diethylphosphinothioyl radical adds to the alkene at the less substituted carbon atom. This regioselectivity is driven by the formation of the more stable secondary or tertiary carbon-centered radical intermediate.

    • Step 2b: Hydrogen Atom Transfer: The resulting carbon-centered radical abstracts a hydrogen atom from another molecule of diethylphosphine sulfide, yielding the final tertiary phosphine sulfide product and regenerating the diethylphosphinothioyl radical. This regenerated radical can then participate in the next cycle of the chain reaction.

  • Termination: The radical chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

This anti-Markovnikov selectivity is a powerful tool for synthetic chemists, allowing for the introduction of the phosphine sulfide group at the terminal position of an alkene, a transformation that can be challenging to achieve through other methods.[3]

Visualizing the Mechanism: A Radical Chain Pathway

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Heat or UV Light Et2P(S)H Diethylphosphine Sulfide Initiator->Et2P(S)H Homolytic Cleavage Et2P(S)• Diethylphosphinothioyl Radical Et2P(S)H->Et2P(S)• Alkene Alkene (R-CH=CH₂) Et2P(S)•->Alkene Radical Addition Carbon_Radical Carbon-centered Radical Intermediate Alkene->Carbon_Radical Et2P(S)H_2 Diethylphosphine Sulfide Carbon_Radical->Et2P(S)H_2 Hydrogen Atom Transfer Product Tertiary Phosphine Sulfide Et2P(S)H_2->Product Et2P(S)•_2 Diethylphosphinothioyl Radical Et2P(S)H_2->Et2P(S)•_2 Et2P(S)•_2->Alkene Continues Chain Radical_1 Radical 1 Radical_2 Radical 2 Radical_1->Radical_2 Non-radical_Product Non-radical Product Radical_2->Non-radical_Product

Caption: Radical chain mechanism for the hydrophosphinylation of alkenes.

Experimental Protocols

Two robust protocols are presented for the synthesis of tertiary phosphine sulfides from alkenes. The first is a direct, one-step hydrophosphinylation using diethylphosphine sulfide. The second is a two-step procedure involving hydrophosphination with diethylphosphine followed by sulfurization.

Protocol 1: Direct Catalyst- and Solvent-Free Hydrophosphinylation

This protocol is adapted from established procedures for the direct addition of secondary phosphine sulfides to alkenes and offers a green and atom-economical approach.[3]

Materials and Reagents:

  • Diethylphosphine sulfide ((Et)₂P(S)H)

  • Alkene of choice (e.g., 1-octene, styrene)

  • Anhydrous toluene (for purification, if necessary)

  • Hexanes (for purification, if necessary)

  • Silica gel for column chromatography

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: In a fume hood, add diethylphosphine sulfide (1.0 equiv.) and the alkene (1.0-1.2 equiv.) to a dry Schlenk flask or a heavy-walled sealed tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times to remove any oxygen.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-24 hours, depending on the substrate.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product is a solid, it may precipitate upon cooling and can be isolated by filtration. Wash the solid with cold hexanes to remove any unreacted starting material.

    • If the product is an oil or if further purification is required, dissolve the crude mixture in a minimal amount of toluene and purify by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

    • Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure tertiary phosphine sulfide.

Visualizing the Workflow: A Step-by-Step Guide

G start Start setup Reaction Setup: Add diethylphosphine sulfide and alkene to Schlenk flask start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x) setup->inert react Reaction: Heat to 80 °C with stirring inert->react monitor Monitor Reaction Progress: TLC or GC-MS react->monitor workup Workup and Purification: Cool, then either filter or perform column chromatography monitor->workup Reaction Complete product Isolate Pure Tertiary Phosphine Sulfide workup->product

Caption: Workflow for direct hydrophosphinylation.

Protocol 2: Two-Step Hydrophosphination and Sulfurization

Step 1: Hydrophosphination of the Alkene with Diethylphosphine

Materials and Reagents:

  • Diethylphosphine ((Et)₂PH)

  • Alkene of choice (e.g., 1-octene, styrene)

  • Radical initiator (e.g., AIBN, 1-5 mol%) or a UV lamp

  • Anhydrous toluene or other suitable solvent

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (if using a thermal initiator)

  • Inert atmosphere (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: In a fume hood, add the alkene (1.0 equiv.) and anhydrous toluene to a dry Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Addition of Reagents: Add diethylphosphine (1.0-1.2 equiv.) and the radical initiator (if used) to the reaction mixture under a positive pressure of inert gas.

  • Reaction:

    • If using a thermal initiator (AIBN), heat the reaction mixture to 80-90 °C.

    • If using photochemical initiation, irradiate the reaction mixture with a UV lamp at room temperature.

  • Monitoring: Monitor the reaction by ³¹P NMR spectroscopy until the signal for diethylphosphine has disappeared.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The crude tertiary phosphine is typically used in the next step without further purification.

Step 2: Sulfurization of the Tertiary Phosphine

Materials and Reagents:

  • Crude tertiary phosphine from Step 1

  • Elemental sulfur (S₈, 1.0-1.1 equiv.)

  • Anhydrous toluene or other suitable solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: Dissolve the crude tertiary phosphine in anhydrous toluene in a round-bottom flask equipped with a magnetic stir bar.

  • Sulfurization: Add elemental sulfur in one portion to the stirred solution at room temperature. The reaction is often exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by ³¹P NMR spectroscopy. A downfield shift in the phosphorus signal indicates the formation of the phosphine sulfide.

  • Workup and Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure tertiary phosphine sulfide.

Data Presentation: Expected Outcomes

The hydrophosphinylation of alkenes with diethylphosphine sulfide is expected to proceed with high efficiency and selectivity for a range of substrates. The following table provides representative data based on analogous reactions reported in the literature.[3]

EntryAlkeneProductYield (%)
11-OcteneDiethyl(octyl)phosphine sulfide>90
2StyreneDiethyl(2-phenylethyl)phosphine sulfide>95
3CyclohexeneCyclohexyldiethylphosphine sulfide~85
4Allyl alcoholDiethyl(3-hydroxypropyl)phosphine sulfide~80

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no conversion Insufficient initiationIncrease temperature, use a radical initiator (AIBN), or irradiate with a UV lamp. Ensure the reaction is free of oxygen, which can inhibit radical reactions.
Sterically hindered alkeneIncrease reaction time and/or temperature. Consider using a more reactive initiation method.
Formation of side products Polymerization of the alkeneUse a slight excess of diethylphosphine sulfide. Maintain a controlled reaction temperature.
Oxidation of phosphine (in Protocol 2)Ensure a strictly inert atmosphere during the hydrophosphination step.
Difficulty in purification Product co-elutes with starting materialOptimize the solvent system for column chromatography. Consider recrystallization if the product is a solid.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.[5][6]

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.[7]

  • An emergency eyewash station and safety shower should be readily accessible.

Specific Hazards:

  • Diethylphosphine Sulfide: Organophosphorus sulfur compounds can be toxic if inhaled, ingested, or absorbed through the skin. They may also have a strong, unpleasant odor. Avoid breathing vapors and direct contact with skin and eyes.[6]

  • Diethylphosphine: Diethylphosphine is a pyrophoric liquid that can ignite spontaneously in air. It is also highly toxic. It must be handled under a strictly inert atmosphere using Schlenk line or glovebox techniques.

  • Solvents: Toluene and hexanes are flammable. Keep away from ignition sources.

  • Elemental Sulfur: Finely divided sulfur can be a flammable solid.

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.

  • Quench any residual reactive reagents before disposal. For example, unreacted diethylphosphine can be carefully quenched with a dilute solution of an oxidizing agent like hydrogen peroxide under controlled conditions.

References

  • Moglie, Y., González-Soria, M. J., Martín-García, I., Radivoy, G., & Alonso, F. (2016). Catalyst- and solvent-free hydrophosphination and multicomponent hydrothiophosphination of alkenes and alkynes. Green Chemistry, 18(18), 4896-4907. [Link]

  • Trofimov, B. A., et al. (2017). Straightforward Solvent-Free Synthesis of Tertiary Phosphine Chalcogenides from Secondary Phosphines, Electron-Rich Alkenes, and Elemental Sulfur or Selenium. European Journal of Organic Chemistry, 2017(32), 4844-4852. [Link]

  • Hirashima, S., et al. (2022). Synthesis of Chiral α‐Substituted β‐Aminophosphine Derivatives through Asymmetric Hydrophosphinylation Utilizing Secondary Phosphine Sulfides. Asian Journal of Organic Chemistry, 11(12), e202200539. [Link]

  • Ogawa, A., et al. (2000). Photoinduced Hydrophosphinylation of Alkenes with Diphenylphosphine Oxide. Journal of Organometallic Chemistry, 611(1-2), 52-57. [Link]

  • Hammond, G. P., et al. (2019). Peroxide-Initiated Hydrophosphinylation of gem-Difluoroalkenes. Organic Letters, 21(15), 6012-6016. [Link]

  • Rose Pest Solutions. (n.d.). MATERIAL SAFETY DATA SHEET - VAP-X with CO2. [Link]

  • Miura, T., et al. (2025). Synthesizing Chiral Vicinal Bisphosphine Derivatives through Hydrophosphinylation and Asymmetric Protonation of Secondary Phosphine Sulfides with Vinylphosphine Oxides. The Journal of Organic Chemistry. [Link]

  • Beilstein Journals. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 1096-1145. [Link]

Sources

Application Notes and Protocols for Cross-Coupling Reactions Utilizing Secondary Phosphine Sulfides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Air-Stable Pre-Ligands in Modern Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions have become indispensable tools in synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] The success of these transformations is intrinsically linked to the nature of the phosphine ligands that stabilize and activate the palladium catalyst.[3] While highly effective, many electron-rich phosphine ligands are notoriously air-sensitive, requiring inert atmosphere techniques for their storage and handling, which can be cumbersome and costly in both academic and industrial settings.

This guide focuses on an elegant solution to this challenge: the use of secondary phosphine sulfides (SPSs) as air-stable pre-ligands for a range of palladium-catalyzed cross-coupling reactions. Unlike their phosphine counterparts, secondary phosphine sulfides are generally crystalline, air-stable solids that can be handled on the benchtop without degradation.[4] The core concept relies on the in situ generation of the active phosphine ligand from the SPS precursor under the reaction conditions, thereby circumventing the need to handle the sensitive phosphine directly. This approach combines the operational simplicity of using stable precursors with the high catalytic activity of electron-rich phosphine ligands.

We will explore the mechanistic underpinnings of SPS activation and provide detailed, field-proven protocols for their application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Mechanism of Action: In Situ Generation of the Active Catalyst

The efficacy of secondary phosphine sulfides as pre-ligands hinges on the facile removal of the sulfur atom to unveil the catalytically active trivalent phosphine. While the precise mechanism can be multifaceted and dependent on the specific reaction conditions, the generally accepted pathway involves a desulfurization event facilitated by the palladium center or other components in the reaction mixture.

The catalytic cycle is initiated by the reduction of a Pd(II) precursor to the active Pd(0) species, a process often facilitated by amines, phosphines, or other reagents in the mixture.[5] The Pd(0) complex can then coordinate to the secondary phosphine sulfide. The key activation step is the cleavage of the P=S bond, which can be promoted by the palladium center, leading to the formation of a palladium sulfide species and the desired phosphine ligand. This newly formed phosphine ligand then participates in the canonical cross-coupling catalytic cycle.

Catalytic Cycle with SPS Activation Pd0 Pd(0)L'n Activation Ligand Activation (Desulfurization) Pd0->Activation + R₂P(S)H SPS R₂P(S)H (Secondary Phosphine Sulfide) SPS->Activation Active_Ligand R₂PH (Active Phosphine Ligand) Activation->Active_Ligand PdL Pd(0)(R₂PH)n Active_Ligand->PdL + Pd(0)L'n - nL' OxAdd Oxidative Addition (Ar-X) PdL->OxAdd + Ar-X PdII Ar-Pd(II)(L)n-X OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal + R'-M PdII_R Ar-Pd(II)(L)n-R' Transmetal->PdII_R - M-X RedElim Reductive Elimination PdII_R->RedElim RedElim->PdL Catalyst Regeneration Product Ar-R' RedElim->Product

Figure 1. Proposed catalytic cycle for cross-coupling reactions using a secondary phosphine sulfide pre-ligand.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl Chlorides

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures.[6] The use of electron-rich and sterically hindered phosphine ligands is crucial for the activation of challenging substrates like aryl chlorides.[7] Secondary phosphine sulfides serve as excellent pre-ligands in this context, providing access to the highly active phosphine catalyst in situ.

Application Note: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

This protocol details a representative Suzuki-Miyaura coupling reaction using diphenylphosphine sulfide as an air-stable pre-ligand. The conditions are adapted from established protocols for similar bulky phosphine pre-ligands.[6]

Experimental Protocol

Materials and Equipment:

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Argon or nitrogen gas inlet

  • Standard glassware for workup and purification

  • Palladium(II) acetate (Pd(OAc)₂)

  • Diphenylphosphine sulfide

  • Potassium phosphate (K₃PO₄), finely ground

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Toluene, anhydrous

  • Standard laboratory solvents for extraction and chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under a positive pressure of argon, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), diphenylphosphine sulfide (4.4 mg, 0.02 mmol, 2 mol%), and finely ground K₃PO₄ (424 mg, 2.0 mmol).

  • Reagent Addition: Add 4-chlorotoluene (126.6 mg, 1.0 mmol) and phenylboronic acid (146.3 mg, 1.2 mmol) to the Schlenk tube.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by TLC or GC-MS analysis of an aliquot.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

ComponentRoleMolar Equiv.Amount (for 1 mmol scale)
4-ChlorotolueneAryl Halide1.0126.6 mg
Phenylboronic AcidCoupling Partner1.2146.3 mg
Pd(OAc)₂Catalyst Source0.012.2 mg
Diphenylphosphine SulfidePre-Ligand0.024.4 mg
K₃PO₄Base2.0424 mg
TolueneSolvent-5 mL

Table 1. Reagents for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.[2][8] This reaction is highly sensitive to the choice of ligand, with bulky, electron-donating phosphines being particularly effective.[9] The use of air-stable secondary phosphine sulfides as pre-ligands simplifies the setup of these powerful reactions.

Application Note: Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine

This protocol provides a general procedure for the C-N coupling of an aryl bromide with a secondary amine, using diphenylphosphine sulfide as the pre-ligand. The conditions are based on established methods for Buchwald-Hartwig aminations.[10]

Experimental Protocol

Materials and Equipment:

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Argon or nitrogen gas inlet

  • Standard glassware for workup and purification

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Diphenylphosphine sulfide

  • Sodium tert-butoxide (NaOtBu)

  • 4-Bromotoluene

  • Morpholine

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of argon, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd), diphenylphosphine sulfide (4.4 mg, 0.02 mmol, 2 mol%), and NaOtBu (134.5 mg, 1.4 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add 4-bromotoluene (171.0 mg, 1.0 mmol).

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by morpholine (104.5 mg, 1.2 mmol).

  • Reaction: Seal the Schlenk tube and heat in an oil bath at 100 °C for 12-24 hours with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After the reaction is complete, cool to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired arylamine.

ComponentRoleMolar Equiv.Amount (for 1 mmol scale)
4-BromotolueneAryl Halide1.0171.0 mg
MorpholineAmine1.2104.5 mg
Pd₂(dba)₃Catalyst Source0.0054.6 mg
Diphenylphosphine SulfidePre-Ligand0.024.4 mg
NaOtBuBase1.4134.5 mg
TolueneSolvent-5 mL

Table 2. Reagents for Buchwald-Hartwig Amination.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling provides a direct route to arylalkynes by reacting terminal alkynes with aryl halides.[11] The reaction is typically co-catalyzed by palladium and copper salts.[12] While a variety of phosphine ligands have been employed, the use of air-stable pre-ligands like secondary phosphine sulfides offers operational advantages.

Application Note: Sonogashira Coupling of Iodobenzene with Phenylacetylene

This protocol describes a copper-co-catalyzed Sonogashira coupling using diphenylphosphine sulfide as a pre-ligand for the palladium catalyst.

Experimental Protocol

Materials and Equipment:

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Argon or nitrogen gas inlet

  • Standard laboratory equipment for workup and purification

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Diphenylphosphine sulfide

  • Iodobenzene

  • Phenylacetylene

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (argon), add PdCl₂(PPh₃)₂ (7.0 mg, 0.01 mmol, 1 mol%), CuI (3.8 mg, 0.02 mmol, 2 mol%), and diphenylphosphine sulfide (4.4 mg, 0.02 mmol, 2 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (2 mL). Then, add iodobenzene (204.0 mg, 1.0 mmol) and phenylacetylene (122.6 mg, 1.2 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short plug of silica gel, eluting with additional diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired arylalkyne.

ComponentRoleMolar Equiv.Amount (for 1 mmol scale)
IodobenzeneAryl Halide1.0204.0 mg
PhenylacetyleneAlkyne1.2122.6 mg
PdCl₂(PPh₃)₂Catalyst Source0.017.0 mg
CuICo-catalyst0.023.8 mg
Diphenylphosphine SulfidePre-Ligand0.024.4 mg
TriethylamineBase/Solvent-2 mL
THFSolvent-5 mL

Table 3. Reagents for Sonogashira Coupling.

Workflow Visualization

Experimental Workflow Start Start: Oven-Dried Schlenk Tube Inert Establish Inert Atmosphere (Ar/N₂) Start->Inert Add_Solids Add Solids: Pd Source, SPS Pre-Ligand, Base Inert->Add_Solids Add_Liquids Add Substrates and Anhydrous Solvent Add_Solids->Add_Liquids React Heat and Stir (e.g., 100 °C, 12-24h) Add_Liquids->React Monitor Monitor Reaction (TLC, GC-MS) React->Monitor Monitor->React Incomplete Workup Cool, Quench, and Filter Monitor->Workup Complete Extract Liquid-Liquid Extraction Workup->Extract Purify Column Chromatography Extract->Purify Product Isolated Pure Product Purify->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Diethylphosphine Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization of diethylphosphine sulfide synthesis, designed for researchers requiring high-purity organophosphorus precursors.

Part 1: Executive Summary & Core Chemistry

Diethylphosphine sulfide (


) is a secondary phosphine sulfide existing in equilibrium with its minor thiol tautomer (

). It is a critical intermediate for synthesizing dithiophosphinic acid extractants and P-S based ligands.

The Yield Challenge: The primary yield-limiting factors are oxidative degradation to phosphinic acids (


) and uncontrolled sulfurization  leading to polysulfides (

). This guide provides a robust, self-validating protocol to maximize conversion and recovery.
Key Physical Properties (CAS 6591-06-6)
PropertyValueNotes
Molecular Weight 122.17 g/mol
Physical State Colorless LiquidPungent, garlic-like odor
Boiling Point 50–51 °C @ 3 hPa (2.25 Torr)Critical for Purification
Density 1.072 g/mL @ 25 °CDenser than most organic solvents
Solubility Soluble in Toluene, THF, DCMImmiscible with water

Part 2: Optimized Experimental Protocol

Note: This protocol assumes the use of pyrophoric diethylphosphine (


). All steps must be performed under a strict Argon or Nitrogen atmosphere.
Reaction Mechanism & Stoichiometry

The reaction involves the nucleophilic attack of the phosphorus lone pair on the


 ring.

ReactionScheme cluster_reagents Reagents cluster_product Product Equilibrium Et2PH Diethylphosphine (Et₂PH) Product Diethylphosphine Sulfide Et₂P(S)H ⇌ Et₂P-SH Et2PH->Product Toluene, 0°C to RT Inert Atm S8 Elemental Sulfur (1/8 S₈) S8->Product

Caption: Direct sulfurization of diethylphosphine. The P=S tautomer is thermodynamically favored.

Step-by-Step Synthesis Guide

Reagents:

  • Diethylphosphine (1.0 equiv) - Handle with extreme caution (Pyrophoric)

  • Elemental Sulfur (

    
    ) (0.98 - 1.0 equiv) - Slight deficit prevents polysulfide formation
    
  • Solvent: Anhydrous Toluene (degassed)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and magnetic stir bar. Flush continuously with Argon.

  • Solvent Charge: Add anhydrous toluene (5 mL per mmol of phosphine).

  • Sulfur Addition: Add elemental sulfur (powdered) to the flask. The sulfur will not fully dissolve initially.

  • Phosphine Addition (Critical Step): Cool the suspension to 0°C . Add diethylphosphine dropwise via syringe or cannula.

    • Why? The reaction is exothermic. Rapid addition causes local overheating, promoting P-P coupling or polymerization.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

    • Visual Check: The yellow sulfur suspension should disappear, yielding a clear, colorless to pale yellow solution.

  • Completion Check: Analyze an aliquot by

    
     NMR.
    
    • Target: Doublet near

      
       20-50 ppm (depending on solvent/pH) with large 
      
      
      
      coupling (>400 Hz).
    • Impurity: Singlet at

      
       ~50-60 ppm indicates oxidation (
      
      
      
      ).
Workup & Purification (The Yield Maker)

Most yield is lost during workup due to air exposure or thermal decomposition.

  • Filtration: If any solid sulfur remains, filter the solution under Argon through a Schlenk frit.

  • Concentration: Remove toluene under reduced pressure (rotary evaporator) at <40°C .

  • Distillation: Perform vacuum distillation on the crude oil.

    • Set Point: Collect the fraction boiling at 50–51°C / 3 hPa .[1]

    • Caution: Do not overheat the pot residue; higher temperatures favor disproportionation.

Part 3: Troubleshooting Guide (FAQ)

Category 1: Low Yield & Side Reactions

Q: My product contains a significant amount of oxide (


). How do I prevent this? 
  • Root Cause: Oxygen ingress during addition or workup. Diethylphosphine is extremely oxygen-sensitive.

  • Solution:

    • Use the "freeze-pump-thaw" method to degas solvents (3 cycles).

    • Ensure all glassware joints are greased and clipped.

    • Self-Validating Step: Add a trace of a colorimetric oxygen indicator (e.g., Ti(III) complex) to the glovebox or line if available, or simply ensure the starting phosphine does not fume before addition.

Q: The reaction mixture turned cloudy/white after warming up.

  • Root Cause: Formation of phosphinium polysulfides or P-P coupled dimers due to local heating.

  • Solution: Maintain strict temperature control (0°C) during addition. Do not rush the warming phase.

Category 2: Purification Issues

Q: I cannot distill the product; it decomposes.

  • Root Cause: Vacuum pressure is not low enough, requiring higher pot temperatures.

  • Solution: Use a high-vacuum line (<0.5 mmHg).[2] If high vacuum is unavailable, consider Kugelrohr distillation to minimize thermal path length.

Q: There is unreacted sulfur in my final product.

  • Root Cause: Stoichiometry error.

  • Solution: Always use a slight deficit of sulfur (0.98 equiv). It is easier to distill the volatile product away from trace phosphine than to separate dissolved sulfur from the product.

Part 4: Logical Workflow for Troubleshooting

TroubleshootingFlow Start Problem Detected CheckNMR Check 31P NMR of Crude Start->CheckNMR Decision1 Signal Type? CheckNMR->Decision1 Oxide Singlet (~50-60 ppm) (Oxidation) Decision1->Oxide Oxide Polysulfide Multiple peaks/Broad (Polysulfides) Decision1->Polysulfide Complex Clean Doublet (Target) (Low Recovery) Decision1->Clean Pure FixOxide Action: Improve Degassing Check Argon Line Leaks Oxide->FixOxide FixPoly Action: Reduce Sulfur (0.98 eq) Control Temp at 0°C Polysulfide->FixPoly FixYield Action: Check Distillation Vac Minimize Thermal Stress Clean->FixYield

Caption: Decision tree for diagnosing yield loss based on


 NMR analysis.

Part 5: References

  • Synthesis of Phosphine Sulfides: Hays, H. R. "Reaction of Secondary Phosphines with Elemental Sulfur." Journal of Organic Chemistry, vol. 31, no. 11, 1966, pp. 3817–3820. Link

  • Physical Properties (Boiling Point): Sigma-Aldrich Safety Data Sheet, Diethylphosphine Sulfide (CAS 6591-06-6). Link

  • General Organophosphorus Handling: "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.[3] Link

  • NMR Characterization: Maier, L. "Organic Phosphorus Compounds. Part IV." Helvetica Chimica Acta, vol. 49, 1966, pp. 1249. (Establishes

    
     shifts for secondary phosphine sulfides).
    

Disclaimer: This guide is for informational purposes only. Always consult the Safety Data Sheet (SDS) and conduct a risk assessment before handling pyrophoric phosphines.

Sources

Technical Support Center: Diethylphosphine Sulfide (DEPS) Integrity Management

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation & Degradation of Diethylphosphine Sulfide (


)
Document ID:  DEPS-T3-Guide-2024
Audience:  Synthetic Chemists, Process Engineers, Drug Discovery Leads

⚠️ Critical Safety & Identity Warning

Do not confuse Diethylphosphine Sulfide (DEPS) with:

  • Diethyl Sulfide (

    
    ):  A common thioether solvent (CAS 352-93-2).
    
  • Diethyl Phosphite (

    
    ):  A common phosphorylating agent (CAS 762-04-9).
    
  • Diethylphosphine (

    
    ):  The pyrophoric precursor.
    

DEPS (


)  is a secondary phosphine sulfide. While the sulfur atom reduces the pyrophoricity compared to the free phosphine, the P-H bond remains highly susceptible to oxidative insertion , leading to rapid purity loss and the formation of phosphinothioic acids.

Module 1: The Mechanism of Degradation

User Question: Why does my DEPS sample turn cloudy or change odor after opening?

Technical Insight: The stability of secondary phosphine sulfides is governed by the P-H bond. Unlike tertiary phosphine sulfides (


), which are generally air-stable, secondary phosphine sulfides exist in a tautomeric equilibrium between the sulfide form (

) and the thiol form (

).

Upon exposure to atmospheric oxygen, DEPS undergoes oxidative dehydrogenation and insertion. The degradation pathway typically yields Diethylphosphinothioic acid (


)  and eventually Diethylphosphinic acid (

)
via desulfurization.
Visualization: Degradation Pathway

DEPS_Degradation DEPS Diethylphosphine Sulfide (Et2P(S)H) [Liquid/Low-Melt Solid] Inter Radical Intermediate [Et2P(S)•] DEPS->Inter H-abstraction O2 Atmospheric O2 O2->Inter Acid1 Diethylphosphinothioic Acid (Et2P(S)OH) [Acidic Impurity] Inter->Acid1 O-insertion Acid2 Diethylphosphinic Acid (Et2P(O)OH) [Solid Precipitate] Acid1->Acid2 Desulfurization (Prolonged Exposure)

Figure 1: The oxidative cascade of secondary phosphine sulfides. Note that the formation of phosphinic acids (Acid2) often results in solid precipitates in the neat liquid.

Module 2: Storage Protocols (The "How-To")

User Question: I received a shipment of DEPS. How should I store it to maximize shelf life?

Protocol: DEPS must be treated as Air-Sensitive and Hygroscopic . The P=S bond is robust, but the P-H bond is the weak link.

Storage Hierarchy Table
Storage MethodSuitabilityShelf Life (Est.)Risk Factors
Schlenk Flask (Teflon Tap) Optimal 6-12 MonthsRequires regular grease maintenance on joints. Best for frequent use.
Flame-Sealed Ampoule Maximum >2 YearsSingle-use only. Risk of pressure buildup if decomposition occurs.
Sure/Seal™ Bottle (Septum) Moderate 1-3 MonthsSeptum degrades after multiple punctures. Oxygen diffusion occurs over time.
Screw-Cap Vial (Parafilm) Critical Failure <1 WeekParafilm is permeable to

. Rapid oxidation guaranteed.
Recommended Conditions:
  • Atmosphere: Argon is superior to Nitrogen. Argon is denser than air and provides a "blanket" over the liquid surface, minimizing P-H oxidation rates [1].

  • Temperature: Store at -20°C . Low temperature kinetically inhibits the radical chain mechanism of auto-oxidation.

  • Light: Store in amber glassware or wrap in foil. Photolytic cleavage of the P-S bond is possible, though less common than oxidation.

Module 3: Troubleshooting & Diagnostics

User Question: How do I know if my DEPS has degraded without running a full reaction?

Symptom Checker
ObservationDiagnosisAction Required
Appearance: Cloudy / White Precipitate Formation of Phosphinic Acid (

) or Sulfur aggregates.
Filtration & Distillation. The solid is likely the oxidized acid (often solid at RT).
Smell: Acrid / Acidic Hydrolysis to acids. Distinct from the "garlic/skunky" smell of pure phosphine sulfides.Check pH (wet paper). If acidic, repurify immediately.
NMR: Loss of Coupling Loss of P-H bond.Run

NMR (coupled). See diagnostic data below.
Analytical Validation: NMR

The most reliable method to verify integrity is Proton-Coupled


 NMR .
  • Pure DEPS: You should see a doublet (or multiplet depending on resolution) due to the direct

    
     coupling. The coupling constant is large (typically 400-500 Hz for secondary phosphine sulfides).
    
  • Oxidized (Acid): The signal will shift significantly downfield and, crucially, lose the large P-H coupling , appearing as a singlet (or triplet from CH2 coupling only) if the proton is lost/exchanged.

Protocol for NMR Prep:

  • Flush NMR tube with Argon.

  • Dissolve sample in dry

    
     or 
    
    
    
    inside a glovebox or under positive Argon flow.
  • Cap immediately. Do not use standard caps; use J. Young NMR tubes if possible.

Module 4: Purification & Handling (FAQ)

Q: My sample is 80% pure. Can I distill it? A: Yes, but with caution.

  • Boiling Point: DEPS is a high-boiling liquid (estimated >200°C at atm, but unstable).

  • Method: Vacuum Distillation is required.

  • Vacuum: < 1 mmHg.

  • Temperature: Keep the bath temperature below 100°C to prevent thermal desulfurization.

  • Safety: The distillate receiver must be cooled to -78°C (dry ice/acetone) to trap the product effectively.

Q: Can I handle it on the bench for "quick" additions? A: No. While not instantly pyrophoric like


, the induction period for oxidation is short.
  • Use: Gastight syringes (Hamilton).

  • Technique: Overpressure the storage bottle with Argon, draw liquid, and inject directly into the reaction vessel.

Workflow: Safe Aliquoting

Aliquot_Workflow Start Start: DEPS in Storage Step1 1. Purge Syringe (3x) with Argon Start->Step1 Step2 2. Insert into Septum (Keep Positive Pressure) Step1->Step2 Step3 3. Draw Liquid (Avoid Headspace Bubbles) Step2->Step3 Step4 4. Inject to Reaction Step3->Step4 Clean 5. Quench Syringe Tip in Bleach Solution Step4->Clean

Figure 2: Inert atmosphere transfer protocol to prevent oxygen introduction into the bulk container.

References

  • Hanson, J. E. (2024). Purification of sulfones and sulfides. ResearchGate. Link

  • Ackermann, L., et al. (2010). Air-Stable Secondary Phosphine Oxide or Chloride (Pre)Ligands. Organic Letters. Link

  • Fisher Scientific. (2012). Safety Data Sheet: Diethyl phosphite. (Used for comparative P-H bond reactivity data). Link

  • Strem Chemicals. (2024). Diethylphosphine, 99% Product Data. (Precursor properties).[1][2][3][4] Link

  • Beilstein Journals. (2015). Aerobic addition of secondary phosphine oxides to vinyl sulfides. (Mechanism of P-H oxidation).[5] Link

Sources

Technical Support Center: Purification of Crude Diethylphosphine Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude diethylphosphine sulfide. This guide is designed for researchers, scientists, and drug development professionals who require high-purity diethylphosphine sulfide for their work. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude diethylphosphine sulfide?

A1: The impurity profile of crude diethylphosphine sulfide is heavily dependent on its synthetic route. Typically, synthesis involves the reaction of a diethylphosphine precursor with a sulfur source. Common impurities include:

  • Diethylphosphine Oxide: This is the most common impurity, arising from the oxidation of the starting material or the product upon exposure to air.

  • Unreacted Starting Materials: Residual diethylphosphine or elemental sulfur can be present.

  • Solvents: Residual reaction solvents.

  • Side-Reaction Products: Depending on the synthesis, byproducts such as diethyl disulfide or other organophosphorus compounds with different oxidation states may form.[1][2]

Q2: What is the primary recommended purification technique for diethylphosphine sulfide?

A2: For general-purpose purification to remove non-volatile impurities and residual solvents, vacuum distillation is the most effective and widely used method. Diethylphosphine sulfide has a reported boiling point of 50-51 °C at 3 hPa, which allows for distillation at moderate temperatures, minimizing the risk of thermal decomposition. If impurities have boiling points close to the product, flash column chromatography may be required for a more refined separation.

Q3: What are the critical safety precautions I must take when handling and purifying diethylphosphine sulfide?

A3: Diethylphosphine sulfide is a combustible, moisture-sensitive liquid that can cause serious eye damage and allergic skin reactions. Always adhere to the following safety protocols:

  • Work in a Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat.

  • Inert Atmosphere: To prevent oxidation, handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially during heating.

  • Avoid Ignition Sources: Keep away from open flames, sparks, and hot surfaces as it is a combustible liquid.

Q4: How can I definitively assess the purity of my final diethylphosphine sulfide product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • ³¹P NMR Spectroscopy: This is the most powerful technique for identifying and quantifying phosphorus-containing impurities. Diethylphosphine sulfide will have a characteristic chemical shift, distinct from diethylphosphine oxide and other related phosphorus species.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and confirming the mass of the desired product.[3][4]

  • ¹H NMR Spectroscopy: Useful for confirming the diethyl group structure and detecting proton-containing impurities.

Purification Workflow Overview

The following diagram outlines the general workflow for purifying crude diethylphosphine sulfide, from initial assessment to obtaining the final, pure product.

G Purification Workflow for Diethylphosphine Sulfide cluster_0 Phase 1: Analysis & Method Selection cluster_1 Phase 2: Purification cluster_2 Phase 3: Final Validation A Crude Diethylphosphine Sulfide B Initial Purity Assessment (³¹P NMR, GC-MS) A->B C Identify Major Impurities B->C D Select Purification Method C->D E Vacuum Distillation (For non-volatile impurities) D->E Non-volatile or high-boiling impurities F Flash Chromatography (For close-boiling impurities) D->F Impurities with similar volatility G Collect Purified Fractions E->G F->G H Final Purity Analysis (³¹P NMR, GC-MS, ¹H NMR) G->H I High-Purity Product (Store under inert gas) H->I

Caption: General workflow for diethylphosphine sulfide purification.

Troubleshooting Guides

Guide 1: Vacuum Distillation
ProblemProbable Cause(s)Recommended Solution(s)
Product is not distilling at the expected temperature/pressure. 1. The vacuum system has a leak.2. The manometer is inaccurate.3. Non-volatile impurities are elevating the boiling point.1. Check all joints and connections for leaks. Re-grease joints if necessary.2. Calibrate or replace the manometer.3. If the temperature required is too high, consider purification by column chromatography instead to avoid decomposition.
Product is decomposing (charring) in the distillation flask. 1. The distillation temperature is too high due to insufficient vacuum.2. Presence of reactive impurities (e.g., acids, bases).3. Prolonged heating.1. Improve the vacuum to allow distillation at a lower temperature.[5]2. Consider a pre-distillation wash with a dilute, neutral aqueous solution, followed by thorough drying.3. Use an appropriately sized heating mantle and remove heat as soon as the distillation is complete.
The collected distillate is still impure. 1. Impurities are co-distilling (azeotrope or similar boiling points).2. The distillation apparatus was not cleaned/dried properly.3. "Bumping" of the crude material into the collection flask.1. Use a short-path fractionating column (e.g., a Vigreux column) to improve separation. If this fails, column chromatography is necessary.[6]2. Ensure all glassware is meticulously cleaned and oven-dried before assembly.3. Ensure smooth boiling by using a magnetic stir bar or capillary bubbler. Do not overfill the distillation flask (max 2/3 full).
Guide 2: Flash Column Chromatography
ProblemProbable Cause(s)Recommended Solution(s)
Poor separation of product from impurities. 1. The solvent system (eluent) is not optimal.2. The column was packed improperly (channeling).3. The column is overloaded with crude material.1. Develop a better solvent system using Thin Layer Chromatography (TLC) first. Aim for a product Rf value of ~0.3.2. Repack the column carefully, ensuring a level and uniform bed of silica.3. Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:50 ratio of sample to silica gel by weight.
Product is "streaking" or tailing on the column. 1. The compound is highly polar and interacting strongly with the acidic silica gel.2. The sample was loaded in a solvent that is too polar.1. Deactivate the silica gel with ~1% triethylamine in the eluent. This is especially useful if the compound has basic character.2. Load the sample using a minimal amount of the eluent or a less polar solvent than the eluent.
Low or no recovery of the product. 1. The product is irreversibly adsorbed onto the silica gel.2. The product decomposed on the acidic silica gel.1. Try flushing the column with a much more polar solvent (e.g., methanol or ethyl acetate).2. Consider using a less acidic stationary phase, such as neutral alumina or deactivated silica gel. Running the column at a lower temperature may also mitigate degradation.[7]

Detailed Experimental Protocols

Protocol 1: Standard Vacuum Distillation

This protocol is designed for the purification of diethylphosphine sulfide from non-volatile impurities.

Step-by-Step Methodology:

  • Glassware Preparation: Ensure all glassware (round-bottom flask, short-path distillation head, collection flask, etc.) is thoroughly cleaned and oven-dried for at least 4 hours at 120 °C to remove all moisture.

  • System Assembly: Assemble the distillation apparatus while still warm and immediately place it under a vacuum/inert gas manifold. Allow it to cool to room temperature under a positive pressure of nitrogen or argon.

  • Sample Loading: Charge the distillation flask with the crude diethylphosphine sulfide (do not fill more than 2/3 of its volume). Add a fresh, appropriately sized magnetic stir bar.

  • Evacuation: Connect the apparatus to a high-vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone). Slowly and carefully evacuate the system.

  • Distillation:

    • Once the target pressure (e.g., ~3 hPa) is stable, begin stirring.

    • Gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills over at the expected boiling point (literature value: 50-51 °C at 3 hPa).

  • Completion: Once the distillation is complete, turn off the heating mantle and allow the system to cool to room temperature.

  • Storage: Gently backfill the system with inert gas before opening. Transfer the purified liquid to a clean, dry, amber glass vial or ampoule. Seal the container under a positive pressure of inert gas and store it in a cool, dark place.

G Troubleshooting Distillation Issues Start Distillation Problem Occurs Q1 Is the product decomposing? Start->Q1 S1 Lower the distillation temperature by improving the vacuum. Q1->S1 Yes Q2 Is the distillate impure? Q1->Q2 No End Problem Resolved S1->End S2 Use a fractionating column. If that fails, switch to chromatography. Q2->S2 Yes Q3 Is the boiling rate uneven? Q2->Q3 No S2->End S3 Ensure smooth stirring. Check for leaks causing pressure fluctuations. Q3->S3 Yes Q3->End No S3->End

Caption: Decision tree for troubleshooting vacuum distillation.

References
  • Storherr, R. W., & Watts, R. R. (1965). A Sweep Co-distillation Cleanup Method for Organophosphate Pesticides. I. Recoveries from Fortified Crops. Journal of the AOAC, 48(6), 1154–1158. Link

  • SIELC Technologies. (n.d.). Separation of Phosphine sulfide, triphenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wefer, J. M., & Cheung, H. (2011). U.S. Patent Application No. 12/506,066. Link

  • Kosolapoff, G. M. (1950). Organophosphorus Compounds. John Wiley & Sons, Inc.
  • Holst, J. P., & Drago, R. S. (2021). History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents. Molecules, 26(23), 7349. Link

  • Caputo, G. (2014). Advanced Studies on the Synthesis of Organophosphorus Compounds. University of Bologna. Link

  • Hancock, R. D., & Evers, A. (2023). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. RSC Advances, 13(3), 1845–1854. Link

  • Spivack, J. D. (1981). U.S. Patent No. 4,247,490. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: Diethylphosphine sulfide. Link

  • American Industrial Hygiene Association. (1979). Sampling and analytical methods for phosphine. American Industrial Hygiene Association Journal, 40(6), A-24. Link

  • Amstutz, R., et al. (2014). Analysis of Phosphine in Dried Foodstuffs via Headspace-GC-MSD. Aspects of Food Control and Animal Health, 40-45. Link

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Link

  • Dong, M. W. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC North America, 42(8), 345-350. Link

  • Easty, D. B. (1983). Gas chromatographic determination of elemental and polysulfide sulfur in kraft pulping liquors. Journal of Chromatography A, 260, 111-117. Link

  • DeLuca, R. J., et al. (2021). Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates. Journal of Agricultural and Food Chemistry, 69(4), 1253-1264. Link

  • Hancock, R. D., & Evers, A. (2023). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. ResearchGate. Link

  • Le, T. B., et al. (2022). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Molbank, 2022(1), M1361. Link

  • Chevron Phillips Chemical. (2018). Safety Data Sheet: Diethyl Sulfide. Link

  • National Oceanic and Atmospheric Administration. (n.d.). DIETHYL SULFIDE. CAMEO Chemicals. Link

  • Wikipedia. (n.d.). Diethyl sulfide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Diethyl sulfide (CAS 352-93-2). Retrieved from [Link]

  • Lin, T. H., et al. (2020). Method development for the determination of phosphine residues in foods. Journal of Food and Drug Analysis, 28(2), 279-288. Link

  • BenchChem. (2025). Technical Support Center: The Critical Role of Solvent Purity in Grignard Reagent Formation. Link

  • Wierig, F. (2023). Synthesis and Evaluation of Innovative Phosphor and Sulfur Containing Materials with Anti Wear and Extreme Pressure Properties. ediss.sub.hamburg. Link

  • Zare, A., et al. (2023). Mechanisms of the Reaction of Elemental Sulfur and Polysulfides with Cyanide and Phosphines. Chemistry – A European Journal, 29(45), e202300894. Link

  • Galiullina, A. R., et al. (2023). Synthesis and Properties of Sulfur-Containing Organophosphorus Extractants Based on Red Phosphorus, Alkyl Bromides, and Elemental Sulfur. Molecules, 28(9), 3749. Link

  • Clark, J. (2023). An introduction to Grignard reagents. Chemguide. Link

  • University of Wisconsin-Madison. (n.d.). 14: Formation and reaction of a Grignard reagent. Link

  • Zhang, J., et al. (2008). Synthesis and qualitative analysis of diethyl polysulfides as mixed sulfiding agent. Industrial & Engineering Chemistry Research, 47(11), 3743-3747. Link

  • Beer, K., et al. (2022). Solvent-free photochemical decomposition of sulfur hexafluoride by phosphines: formation of difluorophosphoranes as versatile fluorination reagents. Green Chemistry, 24(20), 8054-8061. Link

  • Pretorius, C., et al. (2018). Quantitative UHPSFC-MS analysis of elemental sulfur in mineral oil via derivatisation with triphenylphosphine: application to corrosive sulfur-related power transformer failure. Analyst, 143(15), 3583-3591. Link

  • Galiullina, A. R., et al. (2023). Synthesis and Properties of Sulfur-Containing Organophosphorus Extractants Based on Red Phosphorus, Alkyl Bromides, and Elemental Sulfur. MDPI. Link

  • Tsekouras, A. A., et al. (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products. A Computational Elucidation of the Fragmentation Pathways. DTIC. Link

  • Agilent. (n.d.). Agilent Gas Chromatography and Sulfur-Selective Detection Analysis of Sulfur Compounds According to ASTM D5623. Link

  • S. S. Griese, R. E. (1963). Ethylene sulfide. Organic Syntheses, 43, 44. Link

  • LabCoatz. (2023, December 21). Making Phosphorus Pentasulfide and Lawesson's Reagent: Useful (And Stinky) Thionating Agents [Video]. YouTube. Link

  • ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column?Link

  • Kadrowski, B. (2020, November 4). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point [Video]. YouTube. Link

Sources

Troubleshooting low reactivity of P-H bonds in phosphine sulfides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: P-H-ACTIVATION-001 Status: Open Subject: Troubleshooting low reactivity of P-H bonds in secondary phosphine sulfides (


)
User Guide & Troubleshooting Manual

Welcome to the Phosphorous Chemistry Technical Support Center. You are likely accessing this guide because your secondary phosphine sulfide is refusing to react under standard conditions that typically work for phosphine oxides or primary phosphines.

This guide addresses the unique stability of the P(S)-H bond , which is significantly less polar and less reactive than the P(O)-H bond, often requiring specific activation protocols.

Phase 1: Diagnostic Triage (Pre-Reaction Check)

Before altering reaction conditions, verify the state of your starting material. The inertness you observe is often a result of tautomeric equilibrium or oxidative degradation.

The Tautomerism Trap

Secondary phosphine sulfides exist in equilibrium between the dominant thioxophosphorane form (P(V), stable) and the reactive thiophosphinous acid form (P(III), nucleophilic).

  • P(V) Form (

    
    ):  Air-stable, weak nucleophile, radical reactivity.
    
  • P(III) Form (

    
    ):  Air-sensitive, strong nucleophile, prone to oxidation.
    

Diagnostic Step: Run a


P NMR (proton-coupled).
  • Target Signal: A doublet (or multiplet) in the range of

    
     20–60 ppm with a large coupling constant (
    
    
    
    Hz).
  • Trouble Sign: If you see a singlet or a signal with small coupling, your P-H bond is likely absent (oxidized to

    
     or disulfide dimer).
    

Tautomerism PV Thioxophosphorane (Major) R2P(=S)H (Radical Reactivity) PIII Thiophosphinous Acid (Minor) R2P-SH (Nucleophilic Reactivity) PV->PIII  K_eq (Solvent Dependent)   Reactivity Reaction Outcome PV->Reactivity  Radical Initiator   PIII->Reactivity  Base / Metal Cat.  

Figure 1: Tautomeric equilibrium determines the activation strategy. Most reactions require forcing the equilibrium or exploiting the specific reactivity of one tautomer.

Phase 2: Radical-Mediated Hydrophosphinylation

Scenario: You are trying to add


 to an alkene/alkyne, but starting material remains unchanged.
Root Cause:  The P(S)-H bond energy is high (~350 kJ/mol), and sulfur is a radical stabilizer, making the P-centered radical less reactive than expected.
Troubleshooting Protocol
SymptomProbable CauseCorrective Action
No Reaction (0% Conv.) Inefficient Initiation Switch from AIBN to V-40 (1,1'-Azobis(cyclohexanecarbonitrile)) . V-40 has a higher 10-hour half-life temp (88°C), allowing you to run the reaction at 100°C+ without rapid initiator burnout.
Low Yield (<40%) Reversible Addition The addition of the P-radical to the alkene is reversible. Use excess alkene (3-5 equiv) to push the equilibrium forward.
Oligomerization Solvent Cage Effect High concentration favors alkene polymerization over H-abstraction. Dilute the reaction (0.1 M or lower) to favor the P-H transfer step.

Standard Operating Procedure (Radical Addition):

  • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Stoichiometry: 1.0 equiv Phosphine Sulfide : 3.0 equiv Alkene.

  • Initiator: 10 mol% V-40 or ACVA.

  • Temperature: Must be

    
     90°C. Reflux is preferred.
    
  • Addition: Add initiator portion-wise (e.g., 2.5% every 2 hours) to maintain a steady radical flux.

Phase 3: Nucleophilic Substitution (Base-Mediated)

Scenario: You are attempting alkylation with an alkyl halide (


) using a base, but yields are low.
Root Cause:  While 

is less nucleophilic than secondary phosphines, it is surprisingly acidic.
The Acidity Advantage

Contrary to intuition, secondary phosphine sulfides are more acidic than their oxide counterparts.

  • 
     (DMSO) of 
    
    
    
    : ~22
  • 
     (DMSO) of 
    
    
    
    : ~13-15

Implication: You do not need organolithiums (n-BuLi). Weaker bases are sufficient and reduce side reactions (like desulfurization).

Troubleshooting Protocol:

  • Issue: Reaction stalls with

    
    .
    
  • Fix: Switch to Cs2CO3 (Cesium effect) in DMF or MeCN. The larger cation stabilizes the soft thiophosphinoyl anion (

    
    ).
    
  • Issue: S-alkylation vs. P-alkylation.

  • Fix: The anion is ambient (

    
     vs 
    
    
    
    ). Soft electrophiles (alkyl iodides) may favor S-alkylation (kinetic). Thermodynamic control (heating) often rearranges S-alkylated products to the more stable P-alkylated phosphine sulfides.
Phase 4: Metal-Catalyzed Cross-Coupling

Scenario: You are attempting a Pd-catalyzed P-C bond formation (e.g., with aryl halides). Root Cause: Catalyst Poisoning. The sulfur atom in


 is a potent ligand for soft metals (Pd, Pt, Rh), displacing your engineered ligands and deactivating the catalyst.
Strategic Workarounds
  • Switch Metals (Hard/Soft Acid Base Theory):

    • Avoid Palladium if possible.

    • Use Nickel (Ni): Nickel is less susceptible to irreversible sulfur poisoning in these oxidative addition cycles.

    • Use Copper (Cu): Cu(I) salts (e.g., CuI) effectively catalyze P-C coupling via a radical-like mechanism or by activating the P-nucleophile without being "poisoned" in the traditional sense.

  • The "Pd-P(III)" Bypass: If you must use Palladium (e.g., for specific aryl chlorides):

    • Do not use

      
       directly. 
      
    • Protocol: Desulfurize in situ (using Raney Ni or HSiCl3) to the secondary phosphine (

      
      ), couple, then re-sulfurize. (Note: This is high effort).
      
    • Alternative: Use bidentate ligands (e.g., dppf, Xantphos) on Palladium. These chelating ligands resist displacement by the sulfur of the substrate.

MetalCatalysis Input Goal: Aryl-Phosphine Sulfide (Ar-P(S)R2) Choice Select Catalyst System Input->Choice PdPath Palladium (Pd) Choice->PdPath  High Selectivity Needed   NiCuPath Nickel (Ni) or Copper (Cu) Choice->NiCuPath  Robustness Needed   PdIssue Risk: Sulfur Poisoning (Catalyst Death) PdPath->PdIssue NiCuSuccess High Tolerance for Sulfur Efficient Coupling NiCuPath->NiCuSuccess PdFix Solution: Use Chelating Ligands (dppf, Xantphos) PdIssue->PdFix

Figure 2: Catalyst selection workflow to avoid sulfur poisoning.

References
  • Han, L. B., et al. (2018).[1] "Palladium-Catalyzed Hydrophosphorylation of Alkynes with P(O)-H Compounds." Journal of the American Chemical Society. (Demonstrates the contrast in reactivity between oxides and sulfides).

  • Keglevich, G. (2017). Reactivity of P-H Group of Phosphorus Based Compounds. Elsevier.[2] (Comprehensive text on P-H bond activation energies and tautomerism).

  • Lamberink, J. W., et al. (2022).[3] "Reactivity of Primary Phosphines and Primary Phosphine Sulfides towards Imines." Chemistry – A European Journal. (Discusses the acidity and tautomeric equilibrium of P(S)H species).

  • Yin, K., et al. (2023).[4] "Reduction of phosphine oxides (sulfides) to phosphines." Organic Letters. (Context for redox behavior and stability).

Sources

Technical Support Center: Purification of Diethylphosphine Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for organophosphorus chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working with diethylphosphine sulfide and related compounds. The synthesis of phosphine sulfides often involves the use of elemental sulfur, and a common challenge is the removal of unreacted sulfur from the final product. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity in your experimental work.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process in a direct question-and-answer format.

Q: My final diethylphosphine sulfide product is a yellow oil or solid. How do I remove the color?

A: The distinct yellow color is almost certainly due to the presence of elemental sulfur (S₈), which is a bright yellow crystalline solid at room temperature.[1][2] The intensity of the color correlates with the concentration of the sulfur impurity. The core of the problem is a solubility mismatch: you need to find conditions where the sulfur is preferentially dissolved away from your product, or your product is selectively crystallized away from the sulfur.

Root Causes & Solutions:

  • Inadequate Initial Purification: The initial workup may not have been sufficient to remove the bulk of the unreacted sulfur.

  • Poor Solvent Choice for Extraction/Washing: The solvent used may be effective at dissolving your product but poor at dissolving sulfur, or vice-versa.

Troubleshooting Steps:

  • For Solid Products (Recrystallization): This is the most effective method. The goal is to identify a solvent in which diethylphosphine sulfide and sulfur exhibit significantly different solubility profiles with respect to temperature. For example, a good solvent would dissolve your product when hot but be a poor solvent when cold, allowing it to crystallize upon cooling, while elemental sulfur ideally remains in the cold solvent (the "mother liquor").[3] A detailed protocol is provided in Part 3.

  • For Oily/Liquid Products (Solvent Washing): If your product is an oil, you can perform a liquid-liquid extraction or a series of washes with a solvent that selectively dissolves sulfur but not your product.

    • Recommended Solvent: Carbon disulfide (CS₂) has exceptionally high solubility for sulfur and is often used, but it is highly toxic and flammable, requiring extreme caution.[1][2]

    • Safer Alternatives: Toluene and xylenes are good solvents for sulfur, especially when heated.[4] You can wash your oily product with cold hexanes or heptane, as sulfur has low solubility in these solvents at low temperatures, while many non-polar products might remain as an oil.[5]

Q: I performed a recrystallization, but my product is still impure and yellow. What went wrong?

A: This is a common issue that usually points to a suboptimal recrystallization technique. Purity is a direct function of the precision of this process.

Root Causes & Solutions:

  • Incorrect Solvent System: The chosen solvent may have similar solubility for both your product and sulfur, causing them to co-precipitate.

    • Solution: Re-evaluate your solvent choice. Consult a solubility chart (see Part 4). You may need a two-solvent system (an anti-solvent system). For example, dissolve the crude mixture in a minimal amount of a good solvent (like hot toluene) where both are soluble, and then slowly add a "poor" solvent (like hexane) until the solution becomes cloudy (the saturation point), then cool slowly. Your product should crystallize preferentially if it is less soluble in the mixed solvent system than sulfur.

  • Cooling Too Rapidly: Fast cooling traps impurities within the crystal lattice and leads to the formation of small, impure crystals.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then move it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.[6]

  • Using Too Much Solvent: An excessive amount of solvent will keep your product dissolved even at low temperatures, leading to a poor yield and potentially keeping impurities in the solution that precipitates with the product.

    • Solution: Use only the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated and will yield crystals upon cooling.

Q: After purification, a yellow solid crashes out of my product upon standing. Why is this happening?

A: This indicates that your purified product was a supersaturated solution of sulfur. While it may have appeared clean initially, changes in temperature or solvent evaporation caused the dissolved sulfur to precipitate over time.

Root Causes & Solutions:

  • Incomplete Removal: The primary purification step did not remove all the sulfur; it only reduced it to a level below its saturation point in your product/solvent mixture at that specific temperature.

    • Solution: The purification must be repeated. If you performed a recrystallization, try a second one. If you used column chromatography, ensure you collected fractions carefully and checked them by Thin Layer Chromatography (TLC).

  • Solvent Evaporation: If your product was dissolved in a solvent for storage, evaporation of that solvent would increase the concentration of the sulfur impurity, leading to precipitation.

    • Solution: Store purified products in a tightly sealed container. If the product is a solid, ensure it is thoroughly dried of any residual solvent that might contain dissolved sulfur before storage.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the methodologies for sulfur removal.

Q: What are the primary methods for removing unreacted sulfur from my reaction mixture?

A: There are three main strategies, chosen based on the scale of your reaction, the physical properties of your diethylphosphine sulfide, and the required level of purity.

  • Physical Separation (Recrystallization/Washing): This is the most common and often the greenest approach. It leverages differences in solubility between your product and elemental sulfur in various organic solvents. It is highly effective for multigram-scale syntheses.

  • Chromatography: Flash column chromatography over silica gel is an excellent method for achieving very high purity, especially on a lab scale.[7] It separates compounds based on their polarity. Since elemental sulfur is non-polar, it will elute quickly in non-polar solvent systems (like hexanes), while phosphine sulfides, which are more polar, will elute later.

  • Chemical Scavenging: This involves adding a reagent that selectively reacts with elemental sulfur to form a new compound that is easily removed. This is typically used for removing trace amounts of sulfur when extremely high purity is needed. A common method is to stir the reaction mixture with activated copper powder, which reacts with sulfur.[8]

Q: How do I choose the best solvent for recrystallizing diethylphosphine sulfide to remove sulfur?

A: The ideal recrystallization solvent follows these rules:

  • High Product Solubility at High Temperature: It should readily dissolve your diethylphosphine sulfide product when hot.

  • Low Product Solubility at Low Temperature: Your product should be sparingly soluble or insoluble in the solvent when cold to ensure a high recovery yield.

  • Differential Sulfur Solubility: The solubility of sulfur in the solvent should be opposite to that of your product.

    • Ideal Case 1 (Sulfur stays in solution): Sulfur is highly soluble in the solvent even when cold. Toluene or xylene can work well here, as sulfur solubility remains significant at lower temperatures.[4]

    • Ideal Case 2 (Sulfur is insoluble): Sulfur is poorly soluble in the solvent even when hot. A solvent like ethanol or methanol could be effective, as sulfur has very low solubility in alcohols.[5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Inertness: The solvent must not react with your product.

Q: When should I use column chromatography instead of recrystallization?

A: The choice depends on several factors:

  • Purity Requirement: Chromatography generally yields higher purity and is better for separating multiple components or closely related impurities.[7]

  • Scale: Recrystallization is often more practical and scalable for large quantities (multi-gram to kg scale). Chromatography is typically used for milligram to gram scales.

  • Physical State of Product: If your product is a non-crystalline oil at all temperatures, recrystallization is not an option, making chromatography the default choice.

  • Time and Resources: Recrystallization can be faster and requires less solvent and stationary phase (silica gel) than chromatography.

Q: How can I confirm the complete removal of elemental sulfur?

A: A multi-faceted analytical approach is the most trustworthy way to confirm purity.

  • Visual Inspection: The complete absence of a yellow hue is the first and simplest indicator.

  • Thin Layer Chromatography (TLC): Spot your purified compound against a crude sample and a sulfur standard on a TLC plate. A single spot for your product with no co-eluting spot corresponding to sulfur indicates good purity.

  • Melting Point Analysis: For a solid product, a sharp melting point that matches the literature value is a strong indicator of high purity. Impurities like sulfur will typically cause the melting point to be depressed and broaden.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ³¹P NMR: This is the most direct method for organophosphorus compounds. A pure sample of diethylphosphine sulfide will show a single, sharp peak at its characteristic chemical shift.[9]

    • ¹H and ¹³C NMR: Clean spectra with correct integrations and no unassignable peaks confirm the absence of organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique for detecting volatile impurities. An injection of your purified sample should show a single major peak corresponding to your product's mass.[10][11][12]

Part 3: Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Toluene)

This protocol is effective when sulfur is more soluble than the product in the cold solvent.

  • Dissolution: Place the crude, yellow diethylphosphine sulfide solid into an Erlenmeyer flask. Add a magnetic stir bar. In a fume hood, add a small amount of toluene and heat the mixture gently on a hot plate with stirring.

  • Achieve Saturation: Continue adding hot toluene dropwise until the solid just dissolves completely. Avoid adding excess solvent.

  • Hot Filtration (Optional but Recommended): If there are any insoluble impurities (dust, etc.), perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold toluene to rinse away the residual mother liquor (which contains the dissolved sulfur).

  • Drying: Dry the crystals under high vacuum to remove all traces of the solvent. The resulting crystals should be colorless.

Protocol 2: Flash Column Chromatography

This protocol is effective for achieving high purity on a small scale or for oily products.

  • Prepare the Column: In a fume hood, pack a glass chromatography column with silica gel using a slurry method with an appropriate non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude diethylphosphine sulfide in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with a non-polar solvent, such as 100% hexanes. Elemental sulfur is very non-polar and will travel down the column quickly with this eluent.

    • Collect fractions and monitor them using TLC. The yellow band of sulfur should be clearly visible moving down the column.

    • Once all the sulfur has been eluted (confirmed by TLC), gradually increase the polarity of the eluent. For example, start adding ethyl acetate to the hexanes (e.g., 5%, 10%, 20% ethyl acetate in hexanes).

  • Collect the Product: Diethylphosphine sulfide, being more polar than sulfur, will begin to elute as the solvent polarity increases. Continue to collect fractions and monitor by TLC.

  • Combine and Evaporate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator to yield the purified diethylphosphine sulfide.

Part 4: Data & Visualizations

Table 1: Solubility of Elemental Sulfur (S₈) in Common Organic Solvents at 25°C
SolventSolubility (mass-%)Reference
Carbon Disulfide (CS₂)34.76[5]
Toluene2.07[5]
Benzene2.09[5]
Chloroform1.16[5]
Cyclohexane1.18[5]
n-Hexane0.40[5]
Diethyl Ether0.18[5]
Acetone0.08[5]
Ethanol0.07[5]
Methanol0.03[5]

Note: Sulfur solubility increases significantly with temperature in most of these solvents.[4][13]

Diagram 1: Decision Workflow for Purification Strategy

Purification_Workflow cluster_scale Initial Assessment cluster_methods Purification Methods cluster_analysis Purity Verification start Crude Diethylphosphine Sulfide (Contains Sulfur) node_scale What is the physical state of the product? start->node_scale node_recrystallize Recrystallization node_scale->node_recrystallize Solid node_chromatography Flash Column Chromatography node_scale->node_chromatography Oil / Liquid node_purity_check Is Purity Sufficient? (TLC, NMR, MP) node_recrystallize->node_purity_check node_chromatography->node_purity_check node_final_product Pure Diethylphosphine Sulfide node_purity_check->node_final_product Yes node_repeat Repeat Purification or Choose Alternative Method node_purity_check->node_repeat No node_repeat->node_scale

Caption: Decision tree for selecting the appropriate purification method.

References

  • Vertex AI Search. (n.d.). Sulfur Properties. Retrieved February 18, 2026.
  • Wikipedia. (n.d.). Sulfur. Retrieved February 18, 2026.
  • Sciencemadness.org. (2018, June 14). Solubility of elemental sulfur (orthorhombic α-S8) at 25°C in organic solvents. Retrieved February 18, 2026, from [Link]

  • Sulfur Solubilities in Toluene, o-Xylene, m-Xylene and p-Xylene at Temperatures Ranging from 303.15 K to 363.15 K. (n.d.). Journal of Chemical & Engineering Data. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2015, June 10). In which organic solvent is suitable for sulfur?. Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). US4247490A - Process for the purification of dialkylphosphorochloridothioates.
  • Drawell. (2024, May 6). Exploring the Role of Gas Chromatography in Organophosphate Analysis. Retrieved February 18, 2026, from [Link]

  • LCGC International. (2020, August 31). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. Retrieved February 18, 2026, from [Link]

  • RSC Publishing. (2021, December 20). Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015–2020). Retrieved February 18, 2026, from [Link]

  • Reddit. (2025, January 19). Recrystallization for foam like crystals. r/Chempros. Retrieved February 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). Diethyl [(phenylsulfonyl)methyl]phosphonate. Retrieved February 18, 2026, from [Link]

  • PMC. (n.d.). A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique. Retrieved February 18, 2026, from [Link]

  • EPA. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Retrieved February 18, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, May 26). Removing sulfur in Barton-Kellogg reaction without triphenylphosphine. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). Removal of sulfur from a solvent extract. Retrieved February 18, 2026, from [Link]

  • YouTube. (2020, November 4). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2025, August 10). Triisopropylphosphine sulfide. Retrieved February 18, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Phosphine Sulfide Metalation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of phosphine sulfide metalation. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical transformation in their synthetic endeavors. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions effectively. The metalation of phosphine sulfides, typically at the α-carbon, generates a powerful nucleophile for forming new carbon-carbon or carbon-heteroatom bonds, a key step in the synthesis of P-chiral ligands and other complex organophosphorus compounds.[1][2][3]

Section 1: Frequently Asked Questions (FAQs)

Q1: Why use a phosphine sulfide instead of a phosphine or phosphine oxide? A1: The sulfide group serves a dual purpose. Firstly, it protects the phosphorus lone pair from oxidation and other side reactions. Secondly, the P=S bond acidifies the adjacent C-H bonds, making them more amenable to deprotonation compared to phosphines. While phosphine oxides also offer this activation, the resulting phosphine sulfide carbanion is often more stable and less prone to rearrangement. Furthermore, the sulfur can be selectively removed later in the synthesis if the parent phosphine is the target molecule.

Q2: What is the typical pKa of the α-proton on a phosphine sulfide? A2: The pKa of α-protons in phosphine sulfides is not extensively documented for a wide range of structures but is known to be significantly lower than in analogous phosphines. For context, the pKa of related secondary phosphine oxides can be around 21-27.[4] The acidity is sufficient for deprotonation with strong organolithium bases or hindered amide bases like LDA.

Q3: Which base should I choose for my metalation? A3: The choice of base is critical and depends on the substrate's acidity and steric environment.

  • n-Butyllithium (n-BuLi): A common workhorse, effective for many substrates. It is, however, a potent nucleophile and can engage in side reactions if the substrate has electrophilic sites.[5]

  • sec-Butyllithium (s-BuLi): More basic and sterically hindered than n-BuLi, making it a better choice for deprotonating less acidic or sterically congested protons while minimizing nucleophilic attack.[6][7]

  • tert-Butyllithium (t-BuLi): The most basic of the common alkyllithiums, used for very weak carbon acids. Its high reactivity requires careful temperature control.

  • Lithium diisopropylamide (LDA): A strong, non-nucleophilic, hindered base. It is ideal for substrates sensitive to nucleophilic addition.[8]

Q4: What are the best solvents for this reaction? A4: Anhydrous ethereal solvents are standard.

  • Tetrahydrofuran (THF): The most common choice. It effectively solvates the lithium cation, breaking up organolithium aggregates and increasing reactivity.[8][9] However, n-BuLi can deprotonate THF at temperatures above -20 °C.[8][10]

  • Diethyl ether (Et₂O): Less reactive towards strong bases than THF, offering a wider temperature window. However, many lithiated intermediates have lower solubility in ether.

Q5: Why are these reactions run at low temperatures (e.g., -78 °C)? A5: Low temperatures are crucial for several reasons:

  • Kinetic Control: To favor the desired deprotonation pathway over side reactions.

  • Intermediate Stability: The resulting organolithium species is often thermally unstable.

  • Base Stability: Strong bases like n-BuLi can react with solvents like THF at higher temperatures.[10]

  • Selectivity: To minimize side reactions and improve selectivity, especially in asymmetric syntheses.[11][12]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Conversion of Starting Material

Symptom: Analysis (e.g., ³¹P NMR, TLC) shows a significant amount of unreacted phosphine sulfide after the reaction and quench.

Potential Causes & Solutions:

Cause Explanation & Recommended Action
Insufficient Base The base may have been partially quenched by trace amounts of water or other acidic impurities in the solvent or on the glassware. Action: Ensure all glassware is rigorously dried and the solvent is anhydrous. Titrate your organolithium solution before use to determine its exact molarity. Use a slight excess (1.1-1.2 equivalents) of base.
Base is Not Strong Enough The pKa of your substrate's α-proton may be higher than anticipated. n-BuLi might be insufficient. Action: Switch to a stronger base. The typical order of basicity is t-BuLi > s-BuLi > n-BuLi > LDA.[6][8]
Reaction Temperature is Too Low While low temperatures are generally preferred, some deprotonations have a significant activation energy and require warming to proceed at a reasonable rate. Action: After adding the base at -78 °C, try slowly warming the reaction to a higher temperature (e.g., -40 °C or 0 °C) for a period before adding the electrophile. Monitor the reaction progress by taking aliquots.
Poor Solubility The phosphine sulfide or the lithiated intermediate may be insoluble in the chosen solvent, preventing the reaction from proceeding. Action: Consider a different solvent system. If using Et₂O, switching to THF may improve solubility.[11][12] In some cases, a co-solvent like hexanes may be necessary.
Problem 2: Low Yield of the Desired Product, but Starting Material is Consumed

Symptom: The phosphine sulfide is consumed, but the expected product is formed in low yield, often accompanied by other unidentified phosphorus-containing species.

Potential Causes & Solutions:

Cause Explanation & Recommended Action
Decomposition of Lithiated Intermediate The generated carbanion may be unstable at the reaction temperature, leading to decomposition before the electrophile is added. Action: Maintain strict temperature control throughout the process. Ensure the electrophile is added as soon as the deprotonation is complete. In some cases, in situ trapping, where the electrophile is present during the deprotonation, can be effective.[11]
Side Reaction with Electrophile The electrophile might be reacting with the base or undergoing self-condensation. Action: Add the base to the phosphine sulfide first to ensure complete deprotonation before slowly adding the electrophile at low temperature.
Ineffective Electrophilic Quench The electrophile may be too weak, or the lithiated species may be too sterically hindered to react efficiently. Action: Use a more reactive electrophile. For sterically hindered cases, warming the reaction mixture after electrophile addition may be necessary.
Workup Issues The product may be unstable to the workup conditions (e.g., acidic or basic washes) or volatile. Action: Perform a neutral quench (e.g., with saturated aq. NH₄Cl) and minimize exposure to strong acids or bases.[13] Ensure proper extraction and handling procedures.

Section 3: Visualization & Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for a phosphine sulfide metalation and electrophilic quench experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware (Oven/Flame) B Add Phosphine Sulfide & Anhydrous Solvent (THF) A->B C Cool to -78 °C (Dry Ice/Acetone) B->C D Slowly Add Base (e.g., n-BuLi) C->D E Stir for Deprotonation (30-60 min) D->E F Slowly Add Electrophile E->F G Warm to RT (Overnight) F->G H Quench Reaction (e.g., sat. aq. NH4Cl) G->H I Phase Separation & Extraction H->I J Dry, Filter, Concentrate I->J K Purify (Column Chromatography) J->K

Caption: General workflow for phosphine sulfide metalation.

Troubleshooting Decision Tree

Use this diagram to diagnose common issues in your reaction.

G Start Reaction Analysis: Low Yield Q1 Is Starting Material (SM) Consumed? Start->Q1 A1 Potential Cause: Incomplete Deprotonation Q1->A1 No Q2 Is Desired Product Formed? Q1->Q2 Yes S1 Solution: 1. Check Base Titration 2. Use Stronger Base (s-BuLi) 3. Increase Temperature A1->S1 A2 Potential Cause: Intermediate Decomposition or Side Reactions Q2->A2 No Success Potential Cause: Workup/Purification Issue Q2->Success Yes, but low recovery S2 Solution: 1. Maintain Strict Temp. Control 2. Check Electrophile Purity 3. Optimize Addition Order A2->S2 S3 Solution: 1. Use Neutral Quench 2. Check Product Stability 3. Modify Purification Success->S3

Caption: Troubleshooting decision tree for metalation reactions.

Baseline Protocol: Metalation of Diphenylmethylphosphine Sulfide

This protocol provides a starting point for optimization. Safety Note: Organolithium reagents are pyrophoric and must be handled under an inert atmosphere (N₂ or Ar) using proper syringe techniques.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add diphenylmethylphosphine sulfide (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration) via syringe and cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise via syringe over 10 minutes. A color change (typically to yellow or orange) should be observed, indicating carbanion formation.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Slowly add the desired electrophile (1.2 eq, either neat or as a solution in THF) dropwise, maintaining the temperature at -78 °C.

  • Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Cool the reaction to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • Vertex AI Search. (2025). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective.
  • Reich, H. J., & Rigby, J. H. (Eds.). (2008). Optimization of Organolithium Reactions. Organic Process Research & Development.
  • Mettler Toledo. (n.d.).
  • Reich, H. J. (2020).
  • NotEvans. (2018).
  • Lamberink, J.-W., Boyle, P. D., & Gilroy, J. B. (2022). Reactivity of Primary Phosphines and Primary Phosphine Sulfides towards Imines. Chemistry—A European Journal, 28(52), e202201565.
  • Greb, L., Quack, S., Schirmer, B., Oña-Burgos, P., Kaupmees, K., Lõkov, M., Leito, I., Grimme, S., & Paradies, J. (2013). pKa values of phosphines in acetonitrile and 1,2-dichloroethane. Chemical Science, 4(7), 2788–2796.
  • ResearchGate. (2022).
  • Request PDF. (n.d.). Phosphine Sulfides: New Aspects of Organophosphorus Compounds.
  • Royal Society of Chemistry. (n.d.). Dalton Transactions.
  • Imamoto, T., & Gridnev, I. D. (2025). Synthesis and applications of high-performance P-chiral phosphine ligands.
  • Wikipedia. (2023).
  • MDPI. (2022).
  • Snieckus, V. (n.d.). Directed (ortho)
  • Williams, R. (2022).
  • Williams, R. (n.d.).
  • Wang, Y., et al. (2021). Synthesis of α-chiral phosphine sulfides via non-covalent organocatalysis.
  • ResearchGate. (n.d.).
  • Imamoto, T., & Gridnev, I. D. (2010). Synthesis and applications of high-performance P-chiral phosphine ligands. PMC.
  • Douglas, T. A., et al. (n.d.).
  • Tcyrulnikov, S., et al. (n.d.).
  • MDPI. (2018). Solvent and Substituent Effects on the Phosphine + CO2 Reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sec-Butyllithium vs. n-Butyllithium: Choosing the Right Organolithium.
  • ACS Publications. (2022).
  • MDPI. (2022). Reactivity Studies of Phosphinines: The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex.
  • LibreTexts. (2023). 2.9: Phosphines.
  • PMC. (2025). Hydrogen-Bond-Assisted Chalcogen Transfer between Phosphine Selenides and Arsine Oxides.
  • ChemRxiv. (n.d.).
  • Reddit. (2019).
  • PubMed. (2008). Catalytic asymmetric deprotonation of phosphine boranes and sulfides as a route to P-stereogenic compounds.
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (2020). Asymmetric Electrophilic Reactions in Phosphorus Chemistry.
  • Royal Society of Chemistry. (n.d.).
  • University of Liverpool. (n.d.).
  • Beilstein Journals. (2014).
  • Phys.org. (2025).
  • ACS Publications. (2017).
  • Benchchem. (n.d.). Technical Support Center: Improving Regioselectivity of Electrophilic Substitution on Diphenyl Sulfide.
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Technical Support Center: Diethylphosphine Sulfide (DEPS) Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Stability in Organophosphorus Metal Coordination

Status: Active | Tier: Level 3 (Senior Scientist Support)

Introduction: The "Brick Dust" Paradox

Welcome. If you are accessing this guide, you are likely facing a common but frustrating paradox in organophosphorus chemistry: Diethylphosphine sulfide (DEPS) ligands are liquids or low-melting solids with high solubility, yet their metal complexes often precipitate as intractable solids ("brick dust") that resist dissolution in standard organic solvents.

This guide addresses the specific physicochemical barriers of DEPS coordination. Unlike bulky ligands (e.g., triphenylphosphine sulfide), the ethyl groups in DEPS lack the steric bulk to prevent S-bridging . This leads to the formation of infinite coordination polymers or clusters with high lattice energies, which is the primary cause of your solubility failure.

Module 1: Diagnostic Framework

Question: Why is my complex precipitating immediately upon addition of the metal salt, and why won't it redissolve?

Technical Insight: The sulfur atom in phosphine sulfides (


) is a "soft" donor with two lone pairs. In the absence of steric hindrance (which ethyl groups fail to provide), the sulfur atom will donate both lone pairs to two different metal centers, forming a bridge (

). This creates an infinite polymeric chain rather than a discrete molecular species.

The Diagnostic Logic Flow: Use this flowchart to determine if your insolubility is thermodynamic (polymerization) or kinetic (impurities).

SolubilityDiagnosis Start Precipitate Formed SolventTest Test Solubility in boiling CHCl3 or Chlorobenzene Start->SolventTest Soluble Dissolves completely SolventTest->Soluble Yes Insoluble Remains Solid SolventTest->Insoluble No NMR Check 31P NMR Soluble->NMR Polymer Diagnosis: Coordination Polymer (Bridging S-donors) Insoluble->Polymer Action1 Action: Recrystallize via Slow Diffusion (DCM/Hexane) NMR->Action1 Discrete Peaks Action2 Action: Add Auxiliary Ligand (e.g., PPh3) to break bridges Polymer->Action2 Requires Synthetic Mod

Figure 1: Decision tree for diagnosing the root cause of insolubility in phosphine sulfide complexes.

Module 2: Solvent Compatibility & Handling

Question: Which solvent systems are actually effective? Standard alcohols are failing.

Expert Guidance: DEPS complexes are generally lipophilic. However, due to the high lattice energy of the resulting complexes, "like dissolves like" is insufficient. You must use solvents with high polarizability to disrupt stacking interactions.

Solubility Matrix for DEPS-Metal Complexes (Au, Pt, Pd)
Solvent ClassSpecific SolventCompatibilityTechnical Note
Chlorinated Dichloromethane (DCM) Excellent Primary solvent for synthesis and isolation.
Chlorinated Chloroform (

)
Good Useful for NMR; acidity of

can sometimes cause ligand exchange over long periods.
Dipolar Aprotic DMSO / DMF High Warning: Dissolves the complex but is difficult to remove. Use only for biological assays (stock solutions).
Ethers THF / 1,4-Dioxane Moderate Good for synthesis, but complexes often precipitate upon cooling.
Alcohols Methanol / Ethanol Poor Do not use as primary solvent. Excellent as an antisolvent for crystallization.
Hydrocarbons Hexane / Pentane Insoluble Use exclusively to wash the precipitate or induce crystallization.
Protocol: The "DMSO Stock" Method for Bio-Assays

If you are testing these complexes for biological activity (e.g., cytotoxicity), you cannot use DCM.

  • Weigh 5-10 mg of the complex.

  • Dissolve in the minimum volume of DMSO (creating a 10-20 mM stock).

  • Sonicate for 5 minutes at 30°C to ensure cluster breakdown.

  • Dilute immediately into the culture medium. Note: If precipitation occurs upon dilution, your complex is too lipophilic. See Module 3.

Module 3: Synthetic Workarounds (The "Bridge-Breaker" Strategy)

Question: I need a soluble monomer, but I keep getting a polymer. How do I modify the synthesis?

The Solution: You must chemically "cap" the coordination sphere. Because the ethyl group is small, it does not protect the sulfur from bridging. You must introduce a bulky auxiliary ligand that forces the DEPS ligand to adopt a terminal (


) mode.

Mechanism:



Where 

and

or a bulky amine.

BridgeBreaking Polymer Insoluble Polymer (-M-S-M-S-) Monomer Soluble Monomer (S-M-P) Polymer->Monomer Cleavage of S-bridges AuxLigand Auxiliary Ligand (PPh3) AuxLigand->Monomer Coordination

Figure 2: Transformation of insoluble polymeric species into soluble monomers via auxiliary ligands.

Step-by-Step Protocol: Synthesis of Soluble Mixed-Ligand Complexes

Objective: Synthesize a soluble Gold(I) complex


.
  • Precursor Prep: Dissolve

    
     (Tetrahydrothiophene gold chloride) in 10 mL DCM.
    
  • Auxiliary Addition: Add 1 equivalent of Triphenylphosphine (

    
    ). Stir for 15 mins.
    
    • Why? This blocks one coordination site with a bulky group.

  • Ligand Addition: Add 1 equivalent of Diethylphosphine sulfide (

    
    ) or its sodium salt.
    
  • Reaction: Stir for 2 hours. The solution should remain clear (unlike the immediate precipitation seen without

    
    ).
    
  • Isolation: Concentrate to 2 mL. Layer carefully with 10 mL Hexane.

  • Result: Crystals formed will be monomeric and soluble in standard organic solvents.

Module 4: Purification & Recrystallization

Question: My product is an oil or an amorphous powder. How do I get clean crystals?

Expert Guidance: DEPS complexes are prone to "oiling out" because the flexible ethyl chains prevent efficient packing if cooled too rapidly. Avoid rotary evaporation to dryness.

Recommended Protocol: Liquid-Liquid Diffusion

This method is superior to thermal recrystallization for these complexes.

  • Dissolve the crude solid in a minimal amount of DCM (approx. 100 mg/mL).

  • Filter through a 0.45

    
     PTFE syringe filter to remove any polymeric "seeds."
    
  • Layering:

    • Tilt the vial at 45°.

    • Gently pipette Diethyl Ether (if product is very soluble) or Hexane (if less soluble) down the side of the vial.

    • Ratio: 1 part Solvent : 3 parts Antisolvent.

  • Incubation: Cap tightly and leave undisturbed in the dark at 4°C for 48-72 hours.

  • Harvest: Decant the mother liquor. Wash crystals with cold pentane.

References

  • Tiekink, E. R. T. (2003). Gold derivatives of phosphine-based ligands: a study in molecular isomerism. Gold Bulletin, 36(4), 117–125. Link

    • Context: Authoritative source on the structural isomerism (bridging vs. terminal) of gold-phosphine sulfide complexes.
  • Pinault, N., et al. (2002). Gold(I) complexes with tertiary phosphine sulfide ligands. Transition Metal Chemistry, 27, 177–183.[1] Link

    • Context: Details the synthesis and NMR characterization of complexes, establishing the baseline for solubility issues.
  • Yamout, L. S., et al. (2021). Understanding Terminal versus Bridging End-on Coordination in Transition Metal Complexes. Journal of the American Chemical Society, 143(26), 9744–9757.[2] Link[3]

    • Context: Provides the mechanistic underpinning for why smaller ligands (like diethyl) favor bridging modes, leading to insolubility.
  • Rauchfuss, T. B. (2004). Research on Soluble Metal Sulfides. Progress in Inorganic Chemistry. Link

    • Context: Broad overview of strategies to solubilize metal-sulfur clusters, applicable to DEPS aggreg

Sources

Controlling side reactions in diethylphosphine sulfide functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with the functionalization of Diethylphosphine sulfide (DEPS) . Unlike its air-sensitive phosphine precursor (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


), DEPS is relatively stable, yet it presents unique side-reaction pathways—primarily oxidative homocoupling , desulfurization , and regio-isomeric scrambling —that require precise control.

Topic: Controlling Side Reactions in Diethylphosphine Sulfide (DEPS) Functionalization Target Audience: Synthetic Chemists, Process Engineers, Drug Discovery Scientists Document ID: DEPS-FUNC-001

Core Technical Directive

Diethylphosphine sulfide (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


)  serves as a "masked" phosphine surrogate and a precursor to phosphinothioates. The primary challenge in its functionalization is managing the P-H bond activation .

The activation generally proceeds via two distinct mechanistic manifolds:

  • Anionic Pathway (Nucleophilic): Deprotonation by base to form

    
    .
    
  • Radical Pathway: Hydrogen atom abstraction to form the radical

    
    .
    

Critical Failure Mode: The most common failure is the unintended crossover between these pathways, leading to diphosphine disulfides (homocoupling) or phosphine oxides (via desulfurization/oxidation).

Troubleshooting Guide & FAQs

Issue 1: Formation of Diphosphine Disulfide Contaminants

User Question: "I am attempting a Pd-catalyzed cross-coupling of DEPS with an aryl halide. My yield is low, and ³¹P NMR shows a significant peak around +40-50 ppm corresponding to tetraethyldiphosphine disulfide (


). How do I stop this?"

Technical Diagnosis: This is a classic Oxidative Homocoupling side reaction. The thiophosphinite anion


 is highly susceptible to oxidation by trace oxygen or even reducible substrates in the mixture. Two radical species combine: 

.

Corrective Protocol:

  • Strict Anaerobic Conditions: Sparging with ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     is insufficient. You must use freeze-pump-thaw cycles (x3) for the reaction solvent.
    
  • Base Selection: Avoid bases that can act as single-electron transfer (SET) agents. Switch from

    
     (which can promote radical pathways) to 
    
    
    
    or
    
    
    in dioxane/acetonitrile.
  • Reductive Quench: If the side product is persistent, add a sub-stoichiometric amount (5 mol%) of a reducing agent like triphenylphosphine to the mixture before adding the DEPS, to scavenge trace oxidants.

Issue 2: Desulfurization (Loss of Sulfur / Oxide Formation)

User Question: "My product contains significant amounts of diethylphosphine oxide (


) instead of the sulfide. I am heating the reaction to 110°C."

Technical Diagnosis: You are experiencing Thermal Desulfurization or Metal-Mediated S-Abstraction .

  • Thermal: At temperatures >100°C, the P=S bond becomes labile, especially if the alkyl groups (ethyl) provide electron density that stabilizes the P(III) tautomer.

  • Catalytic Poisoning: If using Palladium (Pd) or Nickel (Ni), the metal can insert into the P=S bond, stripping sulfur to form metal-sulfide clusters (catalyst death) and releasing the P(III) phosphine, which instantly oxidizes to

    
     upon workup.
    

Corrective Protocol:

  • Temperature Cap: Limit reaction temperature to 80°C . If higher activation energy is needed, switch to a more active catalyst (e.g., Pd-PEPPSI or Pd-G3-Xantphos) rather than increasing heat.

  • Sulfur Additive: Add 10-20 mol% elemental sulfur (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    )  to the reaction mixture. This shifts the equilibrium back toward the P=S species, suppressing the desulfurization pathway.
    
Issue 3: Regioselectivity in Hydrophosphination

User Question: "When reacting DEPS with terminal alkynes, I get a mixture of Markovnikov (branched) and anti-Markovnikov (linear) isomers. I need the linear product exclusively."

Technical Diagnosis: The regioselectivity depends entirely on the initiation mechanism:

  • Radical initiation (AIBN/UV): Favors Anti-Markovnikov (Linear).

  • Metal/Acid catalysis: Often favors Markovnikov (Branched).

Corrective Protocol: To lock exclusively into the Linear (Anti-Markovnikov) product:

  • Eliminate Metals: Do not use transition metal catalysts.

  • Radical Initiator: Use AIBN (0.1 eq) in refluxing toluene or UV irradiation at room temperature.

  • Solvent Effect: Use non-polar solvents (Toluene/Hexane). Polar solvents stabilize ionic intermediates that can lead to branched isomers.

Optimized Experimental Protocol

Workflow: Palladium-Catalyzed P-Arylation of Diethylphosphine Sulfide Objective: Synthesis of


 with <2% Homocoupling.
Reagents & Setup
  • Substrate: Aryl Iodide (1.0 eq)

  • Nucleophile: Diethylphosphine sulfide (1.2 eq)

  • Catalyst:

    
     (2 mol%) / Xantphos (2.2 mol%)
    
  • Base:

    
     (1.5 eq, anhydrous)
    
  • Solvent: 1,4-Dioxane (0.2 M), anhydrous, degassed.

Step-by-Step Methodology
  • Catalyst Pre-complexation (Critical): In a glovebox or under Argon, mix

    
     and Xantphos in 1 mL of dioxane. Stir for 10 mins until the solution turns yellow/orange. Why? Pre-forming the ligated Pd species prevents "naked" Pd from reacting with the sulfur in DEPS.
    
  • Reagent Loading: Add Aryl Iodide,

    
    , and the Pd-catalyst solution to the reaction vessel.
    
  • DEPS Addition: Add Diethylphosphine sulfide last via syringe. Control: If DEPS is a solid/viscous liquid, dissolve it in minimal dioxane first.

  • Reaction: Seal and heat to 80°C for 12-16 hours. Monitoring: Check ³¹P NMR.[1]

    • DEPS Starting Material: ~50-60 ppm (doublet/multiplet).

    • Product: ~40-55 ppm (shift varies by aryl group).

    • Side Product (Disulfide): Distinct sharp peaks, often downfield.

  • Workup (Oxidation Prevention): Cool to RT. Filter through a Celite pad to remove inorganic salts and Pd-black. Note: Do not use oxidative bleaches (like ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) during cleanup, as this will convert P=S to P=O.
    

Data Presentation: Solvent & Base Effects[1][3][4]

The following table summarizes the impact of reaction conditions on the ratio of desired product vs. homocoupling side-reaction.

SolventBaseTemp (°C)Yield (Ar-P(S)Et2)Homocoupling Side-ProductMechanistic Insight
Toluene ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

11045%High (30%) High temp + amine promotes radical coupling.
THF

6060%Low (<5%)Strong base ensures rapid anion formation, but

gas evolution is risky.
Dioxane ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

80 92% Trace (<1%) Carbonate buffers pH; Dioxane solubilizes intermediates well.
DMF

10070%Moderate (15%)Polar solvent stabilizes radical ions; promotes side reactions.

Visualization: Reaction Pathway Control

The following diagram illustrates the divergence between the desired functionalization and the competing failure modes.

DEPS_Pathways cluster_control Control Points DEPS Diethylphosphine Sulfide Et2P(S)H Anion Thiophosphinite Anion [Et2P(S)]- DEPS->Anion Deprotonation (Cs2CO3) Radical Thiophosphinyl Radical Et2P(S)• DEPS->Radical H-Abstraction (Radical Initiator) Anion->Radical SET Oxidation (Trace O2) Product Desired Product Ar-P(S)Et2 Anion->Product Pd-Catalysis (C-P Coupling) Disulfide Homocoupling (Side Rxn) Et2P(S)-P(S)Et2 Radical->Disulfide Dimerization Oxide Phosphine Oxide (Side Rxn) Et2P(O)Ar Product->Oxide Desulfurization (High Temp / Pd-poisoning) Control1 Add S8 to prevent Desulfurization Control2 Degas to prevent Homocoupling

Caption: Reaction network showing the critical divergence between the anionic coupling pathway (green) and the oxidative/radical failure modes (red/grey).

References

  • Gessner, V. H. (2021). Ylide-Substituted Phosphines in Palladium-Catalyzed Coupling Reactions. Sigma-Aldrich. Link

  • Artem'ev, A. V., et al. (2010).[2] Reaction of Secondary Phosphines with Elemental Sulfur and Hydrazine: Atom-Economic Synthesis of Dithiophosphinates. Russian Journal of General Chemistry. Link

  • Lamberink, J., et al. (2022).[1] Reactivity of Primary Phosphines and Primary Phosphine Sulfides towards Imines. Surface Science Western. Link

  • Khrapova, K. O., et al. (2025).[2] Chemoselective Oxidative Cross-Coupling of Secondary Phosphine Chalcogenides. ResearchGate. Link

  • Stelzer, O., et al. (2022). Taming PH3: State of the Art and Future Directions in Synthesis. ACS Publications. Link

Sources

Minimizing odor issues when handling organophosphorus sulfides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Odor & Exposure Risks with Thionating Reagents

Version: 2.0 | Last Updated: 2026-02-18 Audience: Medicinal Chemists, Process Chemists, HSE Officers[1]

Executive Summary

Organophosphorus sulfides (Lawesson’s Reagent, Woollins’ Reagent, ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) are potent thionating agents essential for converting carbonyls to thiocarbonyls.[2][3][4] However, their hydrolysis releases Hydrogen Sulfide (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

) and low-molecular-weight mercaptans, creating severe odor nuisances and safety hazards.

This guide provides a closed-loop containment strategy . By understanding the hydrolytic instability of the P-S bond, we can engineer workflows that chemically sequester sulfur species before they enter the laboratory atmosphere.

Module 1: Engineering Controls & Scrubber Architecture

The Core Principle: Never rely solely on the fume hood airflow. You must actively neutralize effluent gas before it leaves the reaction vessel.

The "Double-Trap" Scrubber System

The following setup is mandatory for any scale >100 mg. It utilizes a physical trap for solvent vapors and a chemical trap for sulfide neutralization.[1]

ScrubberSystem cluster_chemistry Chemical Neutralization Zone Reactor Reaction Flask (Argon Inlet) Condenser Reflux Condenser Reactor->Condenser Vapor Trap1 Trap 1: Empty (Anti-Suckback) Condenser->Trap1 Gas Outlet Trap2 Trap 2: Oxidative Scrubber (10% NaOCl + NaOH) Trap1->Trap2 H2S + Byproducts Exhaust Fume Hood Exhaust Trap2->Exhaust Neutralized Gas

Figure 1: Closed-loop scrubber architecture.[1] The "Anti-Suckback" trap is critical to prevent bleach from being pulled into the reaction if the system cools rapidly.

Technical Specifications:

  • Carrier Gas: Maintain a slow, positive pressure of Argon/Nitrogen.[1] This pushes effluent into the scrubber rather than letting it leak through joints.

  • Scrubber Composition: 10% Sodium Hypochlorite (Bleach) + 1M NaOH.[1]

    • Why NaOH? Bleach is acidic; adding base stabilizes the hypochlorite and increases the solubility of acidic gases like

      
       and mercaptans, ensuring faster oxidation.
      
Module 2: Reagent Selection Matrix

Not all thionating agents are equal.[1] Selecting a reagent with higher hydrolytic stability can reduce odor generation at the source.

ReagentReactivityOdor ProfileHydrolytic StabilityBest Use Case
ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

ModerateHigh (

rapid evolution)
LowRobust, simple substrates; industrial scale where scrubbing is automated.
Lawesson’s Reagent (LR) HighHigh (Rotten/Garlic)Low-ModerateGeneral purpose; complex substrates requiring milder heat than ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

.
Belleau’s Reagent ModerateLow (Mild)High Odor-sensitive labs; substrates prone to decomposition.[1]
Davy’s Reagent HighModerateModerateAlkyl-substituted variants; specific solubility needs.[1]

Expert Insight:

  • Belleau’s Reagent (Phenacyl): This is a modified version of LR where the methoxy group is replaced by a phenoxy group.[1] It is significantly more stable to hydrolysis, meaning it releases less stench during handling and weighing [1].[1]

  • Recommendation: If your lab has poor ventilation or strict odor complaints, switch to Belleau’s Reagent immediately.[1]

Module 3: The "Zero-Odor" Quenching Protocol

The Hazard: The most common source of laboratory evacuation is the addition of water directly to the reaction mixture. This generates a massive burst of ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


.

The Solution: Oxidative Quenching. We convert volatile sulfides (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) into non-volatile sulfates (

).
Step-by-Step Protocol
  • Cool Down: Cool the reaction mixture to 0°C.

  • Dilute: Dilute with the reaction solvent (e.g., Toluene) to modulate the exotherm.[1]

  • Prepare Quench Solution:

    • Mix 50% Commercial Bleach (NaOCl) and 50% Water.[1]

    • Self-Validating Step: Ensure the solution smells strongly of chlorine (indicating active oxidant).[1]

  • Controlled Addition:

    • Add the bleach solution dropwise to the reaction mixture with vigorous stirring.

    • Observation: You will see a color change (often clearing) and a slight exotherm.[1]

    • Chemistry:ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       [2].
      
  • Phase Separation:

    • Separate the organic layer.

    • Crucial: Wash the organic layer again with fresh bleach solution. This catches any lipophilic sulfur byproducts.[1]

  • Final Wash: Wash with saturated Sodium Thiosulfate (to remove excess bleach) followed by Brine.[1]

Safety Warning: Never acidify the bleach waste! This releases Chlorine gas (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


). Dispose of the aqueous waste in a designated "Basic/Oxidizing" waste stream.
Module 4: Decontamination of Equipment

Glassware and rotary evaporators are "ghost" sources of smell, releasing odors days after the experiment.

Glassware Decontamination
  • Do not wash P-S contaminated glassware in the communal sink.

  • The "Bleach Bath": Create a tub of 10% Bleach/NaOH in the fume hood. Submerge all stir bars, flasks, and spatulas for 4 hours.

  • Solvent Rinse: After the bleach soak, rinse with Acetone, then Water.[1][5]

Rotary Evaporator Protection

The "Ghost Smell" occurs when sulfur volatiles condense in the rotovap coils or pump oil.

  • Bump Trap: Use a dedicated bump trap containing a small plug of glass wool soaked in paraffin oil (to trap lipophilic volatiles) or activated charcoal.[1]

  • Bleach Bubbler: Place a bleach trap between the rotovap and the vacuum pump.

  • Membrane Pumps: Use a chemically resistant membrane pump and ensure its exhaust is vented into a fume hood, not into the room.[1]

FAQ: Troubleshooting & Specific Scenarios

Q1: The reaction mixture has turned into a sticky tar and I can't stir it to quench it.

  • Cause: Polymerization of P-S byproducts.[1]

  • Fix: Do not add water. Add Toluene or DCM to redissolve/suspend the tar. Once mobile, add the Bleach solution slowly.[1] If the tar remains, sonicate the flask inside the fume hood while submerged in the bleach bath.

Q2: My product is sensitive to oxidation. Won't the bleach destroy it?

  • Analysis: Yes, thioamides/thioketones can be oxidized back to carbonyls or sulfines by bleach.[1]

  • Protocol Modification: If your product is unstable to bleach:

    • Filter the reaction mixture through a pad of Celite/Silica to remove solid reagent residues before aqueous workup.[1]

    • Quench the solid residue separately with bleach.[1]

    • Wash the filtrate with a mild basic solution (NaHCO3) instead of bleach, but perform this strictly in the hood and treat the aqueous waste with bleach immediately after separation.

Q3: I smell "garlic" even after cleaning everything.

  • Source: This is likely olfactory fatigue or contamination of rubber seals.[1]

  • Action:

    • Change your gloves and lab coat immediately (sulfur sticks to fabric).[1]

    • Check the septa on your rotovap; rubber absorbs sulfur.[1] Replace them.

    • Sniff test (with caution): If the smell persists, wipe down hood surfaces with a dilute bleach solution.[1]

References
  • Odorless Thionation: L. Flanagan et al., "Belleau’s Reagent: A Safer, Less Odorous Alternative to Lawesson’s Reagent," Journal of Organic Chemistry, vol. 80, no.[1] 12, 2015. (Note: Generalized citation for Belleau's utility).

  • Oxidative Quenching: R. A. Aitken et al., "Safe Handling and Quenching of Thionation Reagents," Organic Process Research & Development, vol. 18, no.[1] 11, 2014.

  • H2S Safety: "Hydrogen Sulfide: Safety Data Sheet," National Institute for Occupational Safety and Health (NIOSH), 2023.[1]

  • Glassware Cleaning: "Removing Sulfur Smells from Glassware," ScienceMadness Discussion, 2020.

Disclaimer: This guide is intended for professional chemists. Always consult your institution's Chemical Hygiene Plan (CHP) before handling hazardous materials.[1]

Sources

Recrystallization solvents for high-purity diethylphosphine sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of diethylphosphine sulfide. This document is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. Diethylphosphine sulfide is a key organophosphorus intermediate, and its purity is critical for downstream applications. While specific recrystallization data for this compound is not extensively published, this guide leverages fundamental principles of crystallization and data from analogous phosphine sulfides to provide a robust framework for developing a successful purification protocol. Our approach emphasizes experimental solvent screening and systematic troubleshooting to empower you to identify the optimal conditions for your specific sample.

PART 1: Safety First - Hazard Awareness

Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for diethylphosphine sulfide and all solvents used. Organophosphorus and organosulfur compounds can present significant hazards.

  • Potential Hazards: Based on related compounds, be aware of potential pyrophoric activity (for the precursor diethylphosphine), skin and eye irritation, and toxicity upon inhalation or ingestion.[1][2]

  • Handling Precautions: Always handle diethylphosphine sulfide in a well-ventilated fume hood.[1][3] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Fire Safety: Diethylphosphine sulfide may be flammable. Keep it away from ignition sources and have appropriate fire extinguishing media (e.g., dry chemical, CO2) available.[1][2]

PART 2: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the recrystallization process.

Q1: What defines an ideal recrystallization solvent? An ideal solvent for recrystallization should exhibit a steep solubility curve for the compound of interest.[4] This means the compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[4][5] Additionally, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[4] The solvent must also be chemically inert towards diethylphosphine sulfide and have a relatively low boiling point for easy removal during the drying process.[4]

Q2: How much solvent should I use to dissolve my crude sample? The goal is to create a saturated solution at the solvent's boiling point.[5] This requires using the minimum amount of boiling solvent necessary to fully dissolve the crude diethylphosphine sulfide.[5][6] Adding too much solvent will reduce the final yield, as more of the product will remain dissolved upon cooling.[6] It is best to start with a small amount of solvent and add more in small portions until the solid just dissolves.[7]

Q3: My compound "oiled out" instead of forming crystals. What happened and what should I do? "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[4][8] This is often because the solution is too concentrated or the boiling point of the solvent is too high.

  • Solution 1: Reheat the mixture to dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Let it cool slowly again.[4][9]

  • Solution 2: Consider using a different solvent or a mixed-solvent system with a lower boiling point.[4]

Q4: No crystals are forming even after the solution has cooled completely. What are the next steps? This is a common issue known as supersaturation.[6]

  • Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[6][9] The microscopic scratches provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure diethylphosphine sulfide, add a tiny "seed" crystal to the solution.[6][9]

  • Concentrate the Solution: If induction methods fail, you may have used too much solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[4][5][9]

PART 3: Experimental Protocols & Workflows

Protocol 1: Systematic Solvent Screening

Since no single solvent is universally recommended for diethylphosphine sulfide, a systematic screening process is the most scientifically sound approach.

Objective: To identify a suitable single or mixed-solvent system for recrystallization.

Materials:

  • Crude diethylphosphine sulfide

  • A selection of test solvents (see Table 1)

  • Test tubes

  • Hot plate or heating mantle

  • Vortex mixer

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of crude diethylphosphine sulfide into several separate test tubes.

  • Add a potential solvent to the first test tube, drop by drop, until the solid is just covered (approx. 0.5 mL).

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • If the solid is insoluble at room temperature, gently heat the test tube while stirring or vortexing. Add the solvent in small increments until the solid dissolves completely. Note the amount of solvent required.

  • Allow the clear solution to cool slowly to room temperature. Observe for crystal formation.

  • If crystals form, place the test tube in an ice bath for 15-20 minutes to maximize the yield.

  • Evaluate the quality and quantity of the crystals. A successful solvent will produce well-formed crystals with a significant recovery.

  • Repeat this process for a range of solvents with varying polarities.

Solvent Property Reference Table
SolventBoiling Point (°C)Polarity (Dielectric Constant)Safety Notes
Non-Polar
Hexane691.9Highly flammable.[2]
Toluene1112.4Flammable, toxic.
Diethyl Ether34.64.3Extremely flammable, forms peroxides.[10]
Intermediate Polarity
Dichloromethane39.69.1Volatile, suspected carcinogen.[11]
Tetrahydrofuran (THF)667.5Flammable, can form peroxides.[12]
Ethyl Acetate77.16.0Flammable, irritant.
Polar Aprotic
Acetone5621Highly flammable.
Acetonitrile8237.5Flammable, toxic.
Polar Protic
Isopropanol82.619.9Flammable.[13]
Ethanol7824.5Flammable.[10]
Methanol6533Flammable, toxic.[11]
Recrystallization Workflow Diagram

The following diagram outlines the standard procedure for recrystallization once a suitable solvent has been identified.

RecrystallizationWorkflow A Dissolve Crude Solid in Minimum Boiling Solvent B Perform Hot Filtration (if insoluble impurities are present) A->B C Allow Solution to Cool Slowly (to room temperature) B->C Clear Filtrate D Induce Crystallization (if necessary) C->D No Crystals Form E Cool in Ice Bath (to maximize yield) C->E Crystals Form D->E F Collect Crystals (via vacuum filtration) E->F G Wash Crystals with a Minimum of Ice-Cold Solvent F->G H Dry Crystals (air or vacuum oven) G->H I Pure Diethylphosphine Sulfide H->I TroubleshootingTree Start Solution Cooled, No Crystals? Scratch Scratch Flask with Glass Rod? Start->Scratch Seed Add a Seed Crystal? Scratch->Seed No Success Crystals Form! Scratch->Success Yes Concentrate Boil Off Some Solvent? Seed->Concentrate No Seed->Success Yes Reassess Reassess Solvent Choice (See Protocol 1) Concentrate->Reassess No Concentrate->Success Yes

Caption: Decision tree for inducing crystallization.

References

  • Technical Support Center: Optimizing Recrystallization and Purific
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Recrystalliz
  • Recrystalliz
  • Recrystallization - Single Solvent. University of Toronto.
  • Diethyl Sulfide (CAS 352-93-2). The Good Scents Company.
  • SAFETY DATA SHEET - Diethyl sulfide. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Diethylphosphine sulfide analog. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Diethyl sulfide. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - Tetramethyldiphosphine Disulfide. TCI Chemicals.
  • Recrystallization for foam like crystals. (2025). Reddit.
  • Diethylphosphine 98. Sigma-Aldrich.
  • Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. (2022). MDPI.
  • Chemical/Laboratory Techniques: Recrystalliz
  • Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. (2020). YouTube.
  • (PDF) Triisopropylphosphine sulfide. (2025).

Sources

Validation & Comparative

Comparative Guide: FTIR Spectral Analysis of the P=S Bond in Diethylphosphine Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the FTIR spectral characteristics of the P=S bond in diethylphosphine sulfide, designed for researchers in organophosphorus chemistry and drug development.

Executive Summary

Diethylphosphine sulfide (specifically the secondary phosphine sulfide, Et₂P(S)H) represents a critical intermediate in the synthesis of thiophosphinates and metal-coordinating ligands. Characterizing the thiophosphoryl (P=S) bond is challenging due to its lower polarity compared to the phosphoryl (P=O) bond and its spectral overlap with carbon skeletal vibrations.

This guide objectively compares FTIR spectroscopy against alternative analytical techniques (Raman, ³¹P NMR) for P=S characterization. While NMR provides superior structural connectivity data, FTIR offers the most cost-effective, rapid, and accessible method for monitoring the functional group status—specifically the integrity of the P=S bond and the presence of the P-H moiety.

Key Spectral Markers (Quick Reference)
Vibrational ModeFrequency Range (cm⁻¹)IntensityDiagnostic Value
P-H Stretch 2280 – 2440 Medium/SharpHigh: Confirms secondary phosphine sulfide structure (vs. tertiary).
P=S Stretch 590 – 650 StrongHigh: Primary target; indicates successful sulfurization.
P-C Stretch 650 – 750MediumModerate: Overlaps with P=S; requires careful baseline correction.

Technical Deep Dive: The Vibrational Physics of P=S

The P=S bond is a "soft" chemical functionality. Unlike the "hard," highly polarized P=O bond (which absorbs strongly at ~1150–1200 cm⁻¹), the P=S bond has a smaller dipole moment change during vibration.

  • Mass Effect: Sulfur (32 amu) is significantly heavier than Oxygen (16 amu), shifting the stretching frequency into the fingerprint region (below 800 cm⁻¹) .

  • Bond Order: The P=S bond has significant double-bond character but is more polarizable than P=O. This makes it a strong scatterer in Raman spectroscopy but potentially less intense in FTIR than its oxide counterpart.

  • Tautomerism: Secondary phosphine sulfides exist in a thiono-thiol tautomeric equilibrium, though the thiono (P=S) form predominates. FTIR can effectively rule out the thiol (P-SH) form by the absence of S-H stretching bands (~2500–2600 cm⁻¹).

Tautomeric Equilibrium Visualization

Tautomerism Thiono Thiono Form (Et)₂P(=S)H Dominant Species Thiol Thiol Form (Et)₂P-SH Minor Species Thiono->Thiol  Tautomerization  

Figure 1: The thiono-thiol tautomerism. In diethylphosphine sulfide, the equilibrium strongly favors the Thiono form, detectable via the P=S stretch.

Comparative Analysis: FTIR vs. Alternatives

For a researcher choosing an analytical method, the "product" is the data quality. Below is a comparison of FTIR against its primary competitors for this specific application.

Method Performance Matrix
FeatureFTIR (Mid-IR) Raman Spectroscopy ³¹P NMR
P=S Detection Good. Distinct band ~600 cm⁻¹, but can be obscured by fingerprint noise.Excellent. P=S is highly polarizable, yielding a very strong, sharp peak.Indirect. Chemical shift (~40-60 ppm) indicates environment, not bond vibration directly.
P-H Detection Excellent. The P-H stretch (~2300 cm⁻¹) is in a clean spectral window.Weak. P-H is a weak scatterer in Raman.Excellent. ¹J_PH coupling constants provide definitive proof.
Sample Prep Moderate. Requires ATR or KBr/Nujol. Air-sensitive handling required.Minimal. Can measure directly through glass vials (great for air-sensitive samples).High. Requires deuterated solvents and tube prep.
Cost/Speed Low / Fast. <1 min acquisition.High / Fast. Equipment is more expensive; fluorescence can be an issue.High / Slow. Requires instrument time and solvent costs.

Verdict: Use FTIR for routine purity checks and reaction monitoring (especially for the P-H band). Use Raman if the P=S region in FTIR is obscured by solvent or skeletal bands. Use NMR for final structural validation.

Detailed Spectral Interpretation Guide

Region 1: The Diagnostic P-H Zone (2280 – 2440 cm⁻¹)

This is the most "trustworthy" region for diethylphosphine sulfide.

  • Observation: A sharp, medium-intensity band.

  • Logic: No other common organic functional groups absorb here (nitriles are higher, ~2250 cm⁻¹ but sharper/stronger; C-D is rare).

  • Validation: If this peak is absent, you likely have the tertiary sulfide (impurity) or the disulfide dimer.

Region 2: The P=S Target Zone (590 – 650 cm⁻¹)
  • Observation: A strong band, often broader than the P-H stretch.

  • Interference: C-S stretching (if impurities present) or P-C skeletal vibrations (650–750 cm⁻¹).

  • Differentiation from Oxide: If the sample has oxidized, a very strong band will appear at 1150–1200 cm⁻¹ (P=O) . The absence of the P=O band is the best confirmation of P=S integrity.

Region 3: The Fingerprint (P-C and Alkyl)
  • 2800 – 3000 cm⁻¹: C-H stretching (Ethyl groups).

  • 1450 cm⁻¹: CH₂ deformation.

  • ~1030 – 1050 cm⁻¹: P-Et vibrations (often coupled).

Experimental Protocol

This protocol ensures scientific integrity by incorporating air-sensitive handling techniques, as secondary phosphine sulfides can oxidize or hydrolyze.

A. Synthesis (Sulfurization of Diethylphosphine)

Note: Diethylphosphine is pyrophoric. All steps must be performed under Argon/Nitrogen.

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Reactants: Charge the flask with Diethylphosphine (Et₂PH) (1.0 eq) in dry toluene.

  • Addition: Add Elemental Sulfur (S₈) (1.0 eq of S atoms) in small portions at 0°C. The reaction is exothermic.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. The sulfur should fully dissolve.

  • Workup: Filter off any unreacted sulfur. Remove solvent under vacuum.

B. FTIR Sample Preparation (ATR Method)

The Attenuated Total Reflectance (ATR) method is preferred for liquids.

  • Background: Collect a background spectrum (air) with the ATR crystal clean.

  • Blanking: If using a solvent (e.g., toluene), record its spectrum first to subtract later.

  • Loading:

    • Critical Step: Because Et₂P(S)H is potentially air-sensitive, flush the ATR anvil area with a stream of nitrogen.

    • Place 1 drop of the neat liquid product onto the diamond/ZnSe crystal.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to reduce noise in the fingerprint region.

    • Range: 4000 – 450 cm⁻¹ (Ensure the detector cuts off below 600 cm⁻¹ to see the P=S bond).

  • Cleaning: Wipe with isopropanol immediately. Sulfur compounds can stain ZnSe crystals; Diamond is preferred.

C. Analysis Workflow

AnalysisWorkflow Start Acquire Spectrum (4000 - 450 cm⁻¹) CheckPH Check 2300-2440 cm⁻¹ (P-H Stretch) Start->CheckPH CheckPO Check 1150-1200 cm⁻¹ (P=O Impurity) CheckPH->CheckPO Band Present Result_Tert Incorrect: Tertiary/Disulfide (No P-H) CheckPH->Result_Tert Band Absent CheckPS Check 590-650 cm⁻¹ (P=S Stretch) CheckPO->CheckPS No Band Result_Ox Degraded: Phosphine Oxide detected CheckPO->Result_Ox Strong Band Result_Good Confirmed: Diethylphosphine Sulfide CheckPS->Result_Good Band Present

Figure 2: Logical decision tree for spectral validation of diethylphosphine sulfide.

References

  • General P=S and P-H Frequency Ranges

    • Infrared Spectra of Some Organic Compounds of Group VB Elements. (Correlation of P=S stretch at 637 cm⁻¹ for triphenylphosphine sulfide and general P-H ranges).
    • Source:

  • Comparison of FTIR and Raman

    • FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. (Explains the polarizability advantage of Raman for S-containing bonds).
    • Source:

  • Synthesis and Characterization

    • Synthesis and Properties of Sulfur-Containing Organophosphorus Extractants.
    • Source:

  • Secondary Phosphine Sulfide Tautomerism

    • Phosphine Sulfides and Selenides: The Phosphorus-Sulfur Stretching Frequencies.[1][2] (Inorganic Chemistry).[3]

    • Source:

Sources

A Comparative Guide to the Reactivity of Diethylphosphine Sulfide and Diphenylphosphine Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of organophosphorus chemistry, phosphine sulfides (R₃P=S) are versatile intermediates and ligands with a rich reaction chemistry. The reactivity of these compounds is profoundly influenced by the nature of the organic substituents (R) attached to the phosphorus atom. This guide provides an in-depth technical comparison of two archetypal phosphine sulfides: diethylphosphine sulfide and diphenylphosphine sulfide. We will explore how the fundamental electronic and steric differences between ethyl and phenyl groups dictate their reactivity in key chemical transformations, supported by experimental data and mechanistic insights. This comparison is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science, enabling informed decisions in experimental design and synthesis.

At the heart of their divergent reactivity lies the electronic dichotomy between the electron-donating alkyl (ethyl) groups and the electron-withdrawing, resonance-capable aryl (phenyl) groups. This, coupled with the significant difference in steric bulk, modulates the properties of the phosphorus-sulfur (P=S) bond and the overall molecular reactivity.

Structural and Electronic Properties: A Tale of Two Substituents

The differing electronic and steric profiles of ethyl and phenyl groups lead to distinct structural and electronic characteristics in diethylphosphine sulfide and diphenylphosphine sulfide.

Electronic Effects

The electronic nature of the substituents on the phosphorus atom directly influences the electron density at the sulfur atom and the polarity of the P=S bond.

  • Diethylphosphine Sulfide: The ethyl groups are electron-donating through an inductive effect (+I). This increases the electron density on the phosphorus atom, which in turn enhances the electron density on the sulfur atom. This makes the sulfur atom in diethylphosphine sulfide more nucleophilic compared to its diphenyl counterpart.

  • Diphenylphosphine Sulfide: Phenyl groups are generally considered electron-withdrawing due to the higher s-character of the sp² hybridized carbons compared to sp³ hybridized carbons.[1] They can also participate in resonance, potentially delocalizing the lone pair electrons of the sulfur atom, although the extent of this is debated. The net effect is a decrease in electron density on the sulfur atom, rendering it less nucleophilic.

This difference in nucleophilicity is a key determinant of their reactivity towards electrophiles.

Steric Effects

The steric bulk of the substituents around the phosphorus atom plays a crucial role in dictating the accessibility of the reactive centers (P and S) to incoming reagents. A common metric for quantifying the steric bulk of phosphine ligands is the Tolman cone angle (θ) . While these values are for the parent phosphines, they provide a good approximation of the steric environment in the corresponding sulfides.

CompoundTolman Cone Angle (θ)
Triethylphosphine (parent of diethylphosphine sulfide)132°
Triphenylphosphine (parent of diphenylphosphine sulfide)145°

The larger cone angle of triphenylphosphine indicates greater steric hindrance around the phosphorus and sulfur atoms in diphenylphosphine sulfide compared to the ethyl derivative.[2] This steric congestion can hinder the approach of reactants, influencing reaction rates and, in some cases, the feasibility of a reaction.

Synthesis of Diethylphosphine Sulfide and Diphenylphosphine Sulfide

The most common and straightforward method for the synthesis of tertiary phosphine sulfides is the direct reaction of the corresponding tertiary phosphine with elemental sulfur.

General Synthesis Workflow

G Phosphine Tertiary Phosphine (R₃P) Reaction Reaction Mixture Phosphine->Reaction Sulfur Elemental Sulfur (S₈) Sulfur->Reaction Solvent Solvent (e.g., Toluene, CH₂Cl₂) Solvent->Reaction Heating Stirring/Heating Reaction->Heating Exothermic Product Phosphine Sulfide (R₃P=S) Heating->Product Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Pure Phosphine Sulfide Purification->FinalProduct

Caption: General workflow for the synthesis of tertiary phosphine sulfides.

Experimental Protocol: Synthesis of Diphenylphosphine Sulfide

A facile and rapid synthesis of triphenylphosphine sulfide (a close analog of diphenylphosphine sulfide) has been reported, which can be adapted for diphenylphosphine sulfide.[3][4]

Materials:

  • Diphenylphosphine (Ph₂PH)

  • Elemental Sulfur (S₈)

  • Anhydrous Toluene

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylphosphine in anhydrous toluene.

  • To this solution, add a stoichiometric amount of elemental sulfur in one portion.

  • The reaction is typically exothermic and proceeds rapidly at room temperature with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting phosphine is consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield diphenylphosphine sulfide as a white crystalline solid.

Experimental Protocol: Synthesis of Diethylphosphine Sulfide

The synthesis of diethylphosphine sulfide follows a similar procedure to its diphenyl analogue, by reacting diethylphosphine with elemental sulfur.[5]

Materials:

  • Diethylphosphine (Et₂PH)

  • Elemental Sulfur (S₈)

  • Anhydrous Toluene

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve diethylphosphine in anhydrous toluene.

  • Carefully add a stoichiometric amount of elemental sulfur to the solution. Due to the pyrophoric nature of diethylphosphine, this should be done with caution.

  • The reaction is typically rapid and exothermic.

  • After the reaction is complete (monitored by ³¹P NMR), the solvent is removed in vacuo.

  • The resulting diethylphosphine sulfide can be purified by distillation or recrystallization.

Comparative Reactivity Analysis

The electronic and steric differences between diethylphosphine sulfide and diphenylphosphine sulfide manifest in their reactivity across various chemical transformations.

Oxidation

The oxidation of phosphine sulfides to their corresponding phosphine oxides is a common reaction. The ease of this oxidation is influenced by the electron density on the sulfur atom.

General Reaction: R₃P=S + [O] → R₃P=O + S

  • Diethylphosphine Sulfide: Due to the electron-donating nature of the ethyl groups, the P=S bond is more polarized with a higher electron density on the sulfur atom. This makes it more susceptible to electrophilic attack by oxidizing agents. Therefore, diethylphosphine sulfide is expected to be oxidized more readily than diphenylphosphine sulfide.

  • Diphenylphosphine Sulfide: The electron-withdrawing nature of the phenyl groups reduces the nucleophilicity of the sulfur atom, making it less prone to oxidation. Studies on the oxidation of substituted diphenyl sulfides have shown that electron-donating groups on the phenyl rings accelerate the reaction, while electron-withdrawing groups retard it, which supports this principle.[6][7]

Reduction (Desulfurization)

Desulfurization involves the removal of the sulfur atom to yield the parent phosphine. This can be achieved using various reducing agents, including metals and other phosphines.

General Reaction: R₃P=S + Reducing Agent → R₃P + [Sulfur-Containing Byproduct]

  • Diethylphosphine Sulfide: The P=S bond in diethylphosphine sulfide is expected to be stronger than in the diphenyl analogue due to better orbital overlap and the electron-donating nature of the ethyl groups. This would suggest that desulfurization might be more difficult for diethylphosphine sulfide.

  • Diphenylphosphine Sulfide: The P=S bond in diphenylphosphine sulfide is comparatively weaker, which should facilitate its cleavage. Triphenylphosphine is often used to abstract sulfur from various compounds, forming the stable triphenylphosphine sulfide.[8] This suggests that the reverse reaction, the desulfurization of triphenylphosphine sulfide, would be less favorable.

Alkylation and Reactions with Electrophiles

The sulfur atom in phosphine sulfides is nucleophilic and can react with electrophiles, such as alkyl halides.

General Reaction: R₃P=S + R'-X → [R₃P-S-R']⁺X⁻

  • Diethylphosphine Sulfide: The higher electron density on the sulfur atom of diethylphosphine sulfide makes it a stronger nucleophile. Consequently, it is expected to react more rapidly with alkylating agents compared to diphenylphosphine sulfide.

  • Diphenylphosphine Sulfide: The reduced nucleophilicity of the sulfur atom in diphenylphosphine sulfide results in a slower rate of alkylation.

Coordination Chemistry

Phosphine sulfides are valuable ligands in coordination chemistry, typically coordinating to metal centers through the sulfur atom.

  • Diethylphosphine Sulfide: As a stronger Lewis base due to the electron-rich sulfur atom, diethylphosphine sulfide is expected to form stronger coordination bonds with metal centers compared to diphenylphosphine sulfide. However, its smaller steric profile may allow for the coordination of multiple ligands to a single metal center.

  • Diphenylphosphine Sulfide: While a weaker Lewis base, diphenylphosphine sulfide is still an effective ligand for a variety of metals.[9] Its larger steric bulk can be advantageous in controlling the coordination number and geometry of the resulting metal complexes, and in promoting certain catalytic reactions by creating a specific steric environment.

Quantitative Data Summary

While direct kinetic comparisons are scarce in the literature, a summary of relevant physical and spectroscopic data provides quantitative insight into the differences between these two molecules.

PropertyDiethylphosphine SulfideDiphenylphosphine SulfideRationale for Difference
³¹P NMR Chemical Shift (δ, ppm) ~50-60~40-45The more electron-donating ethyl groups lead to a more deshielded phosphorus nucleus.
P=S Bond Length (Å) ShorterLonger[10]The electron-donating ethyl groups strengthen the P=S bond through increased π-bonding character.
Nucleophilicity of Sulfur HigherLowerInductive effect of ethyl groups increases electron density on sulfur.
Steric Bulk (Tolman Cone Angle) Smaller (~132°)Larger (~145°)Phenyl groups are bulkier than ethyl groups.

Conclusion

The reactivity of diethylphosphine sulfide and diphenylphosphine sulfide is a clear illustration of the profound impact of substituent effects in organophosphorus chemistry. The electron-donating and sterically less demanding ethyl groups in diethylphosphine sulfide render its sulfur atom more nucleophilic and the P=S bond stronger, leading to higher reactivity in oxidation and alkylation reactions. Conversely, the electron-withdrawing and bulkier phenyl groups in diphenylphosphine sulfide result in a less nucleophilic sulfur atom and a weaker P=S bond, influencing its reactivity in the opposite manner.

This comparative guide provides a framework for understanding and predicting the behavior of these and related phosphine sulfides. For researchers and professionals in the chemical sciences, a thorough appreciation of these fundamental principles is crucial for the rational design of experiments, the development of new synthetic methodologies, and the creation of novel molecules with tailored properties.

References

  • (Aminoalkyl)diphenylphosphine sulfides: synthesis and application as building blocks in the design of multidentate ligands for cytotoxic Pd(ii) complexes. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

  • Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. MDPI. [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. PMC. [Link]

  • Radical Addition Reactions of Diphenylphosphine Sulfide. ResearchGate. [Link]

  • Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. PMC. [Link]

  • Steric and Electronic Analyses of Ligand Effects on the Stability of σ-Methane Coordination Complexes. Girolami Group Website - University of Illinois. [Link]

  • 31P MAS-NMR of Crystalline Phosphorous Sulfides. Correlation of 31p Chemical Shielding Tensors with Local Environments. DTIC. [Link]

  • Crystal structures of (Z)-(ethene-1,2-diyl)bis(diphenylphosphine sulfide) and its complex with PtII dichloride. PMC. [Link]

  • 19.2: Phosphines. Chemistry LibreTexts. [Link]

  • 31 Phosphorus NMR. NMR Service. [Link]

  • Latent Steric Parameters. University of Bath. [Link]

  • Phosphine Ligands. University of Rochester. [Link]

  • measuring the electronic and steric effect of phosphine ligands. The University of Manchester. [Link]

  • Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. University of Wuppertal. [Link]

  • Rational Syntheses and Structural Characterization of SulfurRich Phosphorus Polysulfides: P2S7 and P2S7. Angewandte Chemie International Edition. [Link]

  • Reduction potentials a for some mono-and diphosphaalkenes. ResearchGate. [Link]

  • [(Di-o-tolylphosphino)methyl]diphenylphosphine sulfide. PMC. [Link]

  • TRIPHENYLPHOSPHINE. Chemical Processing. [Link]

  • Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine. ChemRxiv. [Link]

  • 31P NMR Chemical Shift Tensors: Windows into Ruthenium–Phosphinidene Complex Electronic Structures. Inorganic Chemistry. [Link]

  • Reaction Chemistry & Engineering. University of Cambridge. [Link]

  • Triphenylphosphine sulfide – Knowledge and References. Taylor & Francis Online. [Link]

  • Phosphine-Mediated Cleavage of Sulfur–Sulfur Bonds. Inorganic Chemistry. [Link]

  • Phosphorus Ylides, Sulfur Ylides, and Related Carbanions as Reference Nucleophiles for the Quantification of the Electrophilic R. Ludwig-Maximilians-Universität München. [Link]

  • Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. MDPI. [Link]

  • Nucleophilicity of Sulfur Compounds. Chemistry LibreTexts. [Link]

  • Synthesis and Properties of Sulfur-Containing Organophosphorus Extractants Based on Red Phosphorus, Alkyl Bromides, and Elemental Sulfur. PMC. [Link]

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A Guide to the Mass Spectrometry Fragmentation of 2-Imidazolidinone (CAS 699-93-4) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 2-Imidazolidinone (CAS 699-93-4), a key heterocyclic compound. Understanding these fragmentation pathways is crucial for the unambiguous identification and characterization of this molecule in complex matrices, a common challenge in pharmaceutical and metabolic studies. This document will delve into the mechanistic details of its fragmentation, compare its mass spectral behavior to related structures, and provide a robust experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Introduction to 2-Imidazolidinone and its Analytical Significance

2-Imidazolidinone, also known as ethyleneurea, is a cyclic urea with the molecular formula C₃H₆N₂O.[1][2] Its applications are diverse, ranging from its use in the synthesis of pharmaceuticals and agrochemicals to its role as an intermediate in the development of biologically active compounds.[3] Furthermore, 2-Imidazolidinone is a known metabolite of ethylenethiourea (ETU), a decomposition product of ethylenebis(dithiocarbamate) (EBDC) fungicides, making its detection and quantification important in environmental and food safety analysis.[3]

Mass spectrometry, particularly when coupled with gas chromatography, stands as a powerful technique for the identification and quantification of 2-Imidazolidinone. The distinct fragmentation pattern generated under electron ionization provides a molecular fingerprint, enabling its differentiation from other co-eluting compounds.

The Electron Ionization Mass Spectrum of 2-Imidazolidinone

Under standard 70 eV electron ionization, the 2-Imidazolidinone molecule undergoes a series of characteristic fragmentation reactions. The resulting mass spectrum is dominated by a few key ions that provide significant structural information.

The molecular ion ([M]⁺˙) is observed at a mass-to-charge ratio (m/z) of 86, consistent with its molecular weight of 86.09 g/mol .[1][2][4] The base peak in the spectrum is typically the molecular ion, indicating its relative stability under EI conditions.[1][4]

Proposed Fragmentation Pathway

The fragmentation of the 2-Imidazolidinone molecular ion is proposed to proceed through several key pathways, as illustrated in the diagram below. These pathways are consistent with established principles of mass spectral fragmentation, including alpha-cleavage and the loss of small, stable neutral molecules.[5]

GC_MS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector 250 °C Splitless Column Column DB-5ms or equivalent 30 m x 0.25 mm, 0.25 µm Injector->Column Oven Oven Program 70°C (2 min) 10°C/min to 280°C (5 min) Column->Oven IonSource Ion Source Electron Ionization (EI) 70 eV, 230 °C Oven->IonSource MassAnalyzer Mass Analyzer Quadrupole Scan m/z 40-200 IonSource->MassAnalyzer Detector Detector Electron Multiplier MassAnalyzer->Detector

Sources

Comparative Stability Guide: Diethylphosphine Oxide vs. Diethylphosphine Sulfide

[1][2]

Executive Summary & Strategic Positioning

In drug development and catalysis, the choice between Diethylphosphine Oxide (Et₂P(O)H) and Diethylphosphine Sulfide (Et₂P(S)H) is often a trade-off between thermodynamic stability and synthetic versatility .

  • Diethylphosphine Oxide (DEPO): The industry standard.[2] It exhibits high thermodynamic stability due to the strong P=O bond. It is air-stable but prone to rapid lithiation and coordination, making it a reactive intermediate for P-functionalization.[1][2]

  • Diethylphosphine Sulfide (DEPS): A "masked" phosphine.[1][2] It offers superior hydrolytic stability and hydrophobicity.[2] Its P=S bond is weaker, allowing for facile desulfurization to regenerate the free phosphine—a critical feature for ligand purification strategies that is difficult to achieve with the robust P=O bond.

Chemical Stability Profile

The following table summarizes the physicochemical stability limits of both species based on experimental benchmarks.

FeatureDiethylphosphine Oxide (DEPO)Diethylphosphine Sulfide (DEPS)
Formula Et₂P(O)HEt₂P(S)H
Oxidative Stability High. Stable to atmospheric O₂.[1][2]High. Sulfur atom protects P(III) center.[1][2]
Hydrolytic Stability Moderate. Hygroscopic; H-bonds with water.[1][2]Excellent. Hydrophobic; resists hydrolysis.[1][2]
Thermal Stability Very High. P=O[1] BDE ~544 kJ/mol.[1][2]Moderate. P=S BDE ~335 kJ/mol.[2]
P-H Acidity (Lithiation) Fast. Rapid deprotonation by bases.[1][2]Slow. Kinetic resistance to lithiation.[1][2]
Deprotection (to Phosphine) Difficult. Requires harsh silanes/Ti.[1][2]Facile. Desulfurized by Raney Ni or HSiCl₃.[1][2]
Thermodynamic vs. Kinetic Stability[1]
  • DEPO: The formation of the P=O bond is the thermodynamic sink of phosphorus chemistry. While this grants DEPO indefinite shelf-life under ambient conditions, it complicates its use as a reversible protecting group.[2]

  • DEPS: The P=S bond is kinetically stable to air oxidation but thermodynamically weaker than P=O. This unique window allows DEPS to survive silica gel chromatography (unlike free phosphines) while remaining easily removable when the free phosphine is needed.

Mechanistic Insights: Tautomerism & Reactivity[1]

Understanding the tautomeric equilibrium is critical for predicting reactivity. Both species exist in equilibrium between a pentavalent chalcogenide form (major) and a trivalent acid form (minor).[2]

The Tautomeric Equilibrium

The reactivity of these species is often driven by the minute concentration of the trivalent form (P-OH or P-SH), which contains a lone pair capable of metal coordination.

  • DEPO Equilibrium:

    
    
    
    • The equilibrium lies heavily to the left (P=O). However, hard metals or strong bases shift this toward the P-OH form, facilitating metal coordination.

  • DEPS Equilibrium:

    
    
    
    • The P=S bond is less polarized than P=O. The thione form (P=S) dominates, and the P-SH tautomer is less accessible than P-OH, contributing to DEPS's slower reaction rates with electrophiles and bases.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent stability and reactivity pathways for DEPO and DEPS.

GDEPHFree Phosphine(Et₂PH)[Pyrophoric]DEPODiethylphosphineOxide (DEPO)[Thermodynamic Sink]DEPH->DEPOOxidation (O₂)IrreversibleDEPSDiethylphosphineSulfide (DEPS)[Synthetic Shield]DEPH->DEPSSulfurization (S₈)Reversible ProtectionMetalMetal Complex(Ligand)DEPO->MetalTautomerization(P-OH form)ProductFunctionalizedPhosphineDEPO->ProductLithiation (Fast)+ ElectrophileDEPS->DEPHDesulfurization(Raney Ni / HSiCl₃)DEPS->ProductLithiation (Slow)+ Electrophile

Figure 1: Comparative Reactivity & Protection Cycles. DEPO represents a terminal oxidation state, while DEPS serves as a reversible protection strategy.

Experimental Protocols

Synthesis of Diethylphosphine Sulfide (DEPS)

Rationale: DEPS is often prepared in situ to protect free diethylphosphine during purification.

Reagents:

  • Diethylphosphine (1.0 equiv) [Handle under Argon!][1][2]

  • Elemental Sulfur (

    
    ) (1.05 equiv)[1][2]
    
  • Solvent: Toluene or THF (Anhydrous)[1][2]

Protocol:

  • Setup: Flame-dry a Schlenk flask and purge with Argon. Add elemental sulfur and suspend in toluene.[2]

  • Addition: Cool the suspension to 0°C. Add diethylphosphine dropwise via syringe. Caution: Exothermic reaction.[1][2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The sulfur will dissolve as the reaction proceeds.

  • Verification: Check by

    
    P NMR. The signal should shift from ~ -55 ppm (free phosphine) to ~ +45-55 ppm (sulfide).[1][2]
    
  • Purification: The resulting DEPS is air-stable and can be purified via silica gel chromatography (unlike the starting material).[1]

Stability Benchmarking Assay ( P NMR)

Rationale:


Materials:

  • Analyte: DEPO or DEPS (20 mg)[2]

  • Solvent:

    
     (for air stability) or 
    
    
    mixture (for hydrolytic stability).[1][2]
  • Internal Standard: Triphenylphosphine oxide (TPPO) (

    
     +29 ppm).[1][2]
    

Workflow:

  • Baseline Scan (T=0): Dissolve analyte and standard in the solvent.[2] Acquire a proton-coupled

    
    P NMR spectrum.
    
    • DEPO Signature:

      
       ~ 40-55 ppm, doublet, 
      
      
      Hz.[2]
    • DEPS Signature:

      
       ~ 50-60 ppm (typically downfield of oxide), doublet, 
      
      
      Hz.[1][2]
  • Stress Testing:

    • Oxidative:[1][2] Bubble air through the solution for 15 mins. Incubate at 25°C.

    • Hydrolytic:[1][2] Add 10 equiv of water (if using organic solvent).[1][2] Heat to 60°C.

  • Time-Point Analysis: Acquire spectra at 24h and 48h.

  • Quantification: Integrate the analyte signal relative to the TPPO standard. Any decrease in the integral ratio indicates degradation.

References

  • Ackermann, L. (2006).[1][2] "Air- and Moisture-Stable Secondary Phosphine Oxides as Preligands in Catalysis." Synthesis, 10, 1557–1571.[2] Link

  • Zon, G., et al. (1971).[2] "Stereospecific desulfurization of acyclic phosphine sulfides with hexachlorodisilane." Journal of the American Chemical Society, 93(23), 6342–6343. Link[2]

  • Vincze, D., et al. (2019).[2] "A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides." Molecules, 24(20), 3859.[2] Link

  • Sychrovsky, V., et al. (2011).[2] "Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate." Physical Chemistry Chemical Physics, 13, 10338-10349.[2] Link

  • Carlson, E., et al. (2012).[2][3] "The lithiation and acyl transfer reactions of phosphine oxides, sulfides and boranes."[4] Organic & Biomolecular Chemistry, 10, 817-819.[2] Link

A Researcher's Guide to the Structural Characterization of Diethylphosphine Sulfide Metal Complexes by X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of coordination chemistry, phosphine sulfide ligands represent a robust class of compounds, prized for their nuanced electronic and steric properties. Among these, diethylphosphine sulfide serves as a versatile ligand, forming stable complexes with a wide array of transition metals, lanthanides, and actinides. The sulfur atom acts as a soft donor, leading to applications in catalysis and materials science.[1][2] The definitive method for elucidating the precise three-dimensional arrangement of these complexes is single-crystal X-ray diffraction (SC-XRD). This guide provides an in-depth comparison of the structural features of diethylphosphine sulfide metal complexes, a detailed experimental workflow for their characterization, and the scientific rationale behind the procedural choices.

Comparative Structural Analysis: Unveiling Coordination Motifs

The coordination of diethylphosphine sulfide to a metal center (M) induces characteristic changes in its geometry, which are quantifiable by X-ray diffraction. A key indicator of coordination is the elongation of the phosphorus-sulfur (P–S) bond and the establishment of a new metal-sulfur (M–S) bond. The free dimethyl(phenyl)phosphine sulfide ligand, a close analogue, exhibits a P–S bond length of 1.9623(5) Å.[3][4] Upon coordination, this bond lengthens as electron density is donated from the P=S π-orbital to the metal center.

The geometry and bond parameters of the resulting complex are highly dependent on the identity of the metal, its oxidation state, and the surrounding ligation sphere.[5] For instance, platinum(II) complexes with a related diphosphine sulfide ligand show Pt–S bond lengths of approximately 2.2712(19) Å and a P=S bond length that increases to 2.012(3) Å, within a square-planar geometry.[1]

The following table summarizes typical crystallographic data for phosphine sulfide metal complexes, illustrating the variations observed with different metal centers. Due to a scarcity of published data specifically for diethylphosphine sulfide, representative data from analogous phosphine sulfide complexes are included to demonstrate these comparative principles.

Metal CenterComplex ExampleCoordination GeometryM–S Bond Length (Å)P–S Bond Length (Å)Reference
Platinum(II)[PtCl₂((Z)-(C₂H₂)(PPh₂)₂S₂)]Square Planar2.2712(19)2.012(3)[1]
Rhenium(I)[(BDI)ReCp(PPh₂)]Distorted TetrahedralN/A (M-P bond)N/A (Phosphido)[6]
Gold(I)[AuCl(EPPh₂(9-phenanthryl))] (E=S)LinearData not providedData not provided[7]
Cadmium(II)[{(iPr₃P)Cd}₃Cd₄(SnPh₂)₆S₁₃]Tetrahedral (at Cd)Data not providedN/A[8]

Note: This table includes data from various phosphine sulfide ligands to illustrate the range of structural parameters. Researchers should consult specific crystallographic databases like the Inorganic Crystal Structure Database (ICSD) for precise values for their complex of interest.[9]

The Experimental Journey: From Synthesis to Structure

The successful characterization of a diethylphosphine sulfide metal complex by SC-XRD is a multi-step process that demands precision at each stage. The overall workflow ensures that the final structural model is a validated, accurate representation of the molecule.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-ray Diffraction Analysis cluster_analysis Structural Analysis & Validation A Reactants (Metal Salt + Et₂P(S)H) B Reaction in Solvent A->B C Crude Product Isolation B->C D Purification (e.g., Recrystallization, Chromatography) C->D E Select Crystallization Method (Slow Evaporation, Vapor Diffusion) D->E F Crystal Growth E->F G Harvest Single Crystal F->G H Mount Crystal on Diffractometer G->H I Data Collection H->I J Data Processing & Reduction I->J K Structure Solution & Refinement J->K L Analyze Geometric Parameters (Bond Lengths, Angles) K->L M Validate Structure (CheckCIF, R-factors) L->M N Publication & Deposition (e.g., CCDC) M->N

Fig. 1: Complete workflow for the characterization of a metal complex.

This phase is foundational; the quality of the single crystal dictates the quality of the diffraction data.

Objective: To synthesize a diethylphosphine sulfide metal complex and grow X-ray quality single crystals.

Materials:

  • Metal salt precursor (e.g., [PtCl₂(PhCN)₂])

  • Diethylphosphine sulfide (Et₂P(S)H) ligand

  • Anhydrous solvents (e.g., dichloromethane, toluene, hexane, diethyl ether)

  • Standard Schlenk line or glovebox equipment for air-sensitive compounds

  • Crystallization vials

Step-by-Step Methodology:

  • Ligand and Precursor Preparation: Ensure both the diethylphosphine sulfide ligand and the metal salt are pure and dry. Impurities can inhibit crystal growth. A common method for preparing phosphine sulfides is the reaction of the corresponding phosphine with elemental sulfur in a solvent like toluene, followed by purification.[3]

  • Reaction Setup: In an inert atmosphere (if required), dissolve the metal salt in a minimal amount of a suitable solvent (e.g., 10 mL of dichloromethane). The choice of solvent is critical; it must dissolve the reactants but should not coordinate to the metal so strongly as to prevent ligand binding.

  • Ligand Addition: Slowly add a stoichiometric amount of the diethylphosphine sulfide ligand (e.g., 2 equivalents for a 1:2 complex) to the stirring metal salt solution. The reaction is often monitored by a color change. For some reactions, gentle heating or extended stirring at room temperature may be necessary.[10]

  • Product Isolation: After the reaction is complete (as determined by a technique like ³¹P NMR spectroscopy), the crude product can be isolated. This may involve reducing the solvent volume in vacuo and precipitating the product by adding a non-polar co-solvent like hexane.

  • Crystallization: This is the most crucial and often trial-and-error step. The goal is to create a supersaturated solution from which the compound slowly precipitates as well-ordered crystals.

    • Technique A: Slow Evaporation: Dissolve the purified complex in a suitable solvent in a vial. Cover the vial with a cap containing a few small holes and leave it undisturbed. The slow evaporation of the solvent will gradually increase the concentration, promoting crystal growth.

    • Technique B: Vapor Diffusion: Create a saturated solution of the complex in a small, open vial using a relatively polar solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a more volatile, non-polar "anti-solvent" (e.g., hexane). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the complex and inducing crystallization.

    • Causality: The slow rate of precipitation is paramount. Rapid crashing out of the solid leads to an amorphous powder or microcrystalline material unsuitable for single-crystal analysis. The slow, controlled process allows molecules to arrange themselves into a low-energy, ordered crystal lattice.

This phase translates the physical crystal into a digital, three-dimensional model.

Objective: To collect diffraction data from a single crystal and solve its molecular structure.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: Under a microscope, select a suitable single crystal. An ideal crystal should be well-formed with clean faces and no visible cracks or satellite growths. The crystal is carefully mounted on a glass fiber or a loop, which is then affixed to a goniometer head on the diffractometer.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.[11] The diffractometer directs a focused beam of X-rays (often from a Mo or Cu source) onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections (spots) that are recorded by a detector.

  • Data Processing: The raw diffraction images are processed to determine the position and intensity of each reflection. This data is then corrected for experimental factors (e.g., Lorentz-polarization effects, absorption). This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

  • Structure Solution: Using specialized software (e.g., SHELXS), the processed data is used to solve the "phase problem" and generate an initial electron density map.[5] The heaviest atoms in the structure (like the metal and sulfur) can usually be located directly from this map.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method (e.g., with SHELXL).[5] In this iterative process, the positions and thermal parameters of the atoms are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern. Hydrogen atoms are typically placed in calculated positions.

  • Validation and Analysis: The final structural model is validated to ensure its quality. Key metrics include the R-factors (R1, wR2), which measure the agreement between the model and the data (lower is better), and the goodness-of-fit (Goof). A final "CheckCIF" report is generated to identify any potential issues. Once validated, the structure provides precise bond lengths, bond angles, torsion angles, and information about intermolecular interactions.[1]

By following this comprehensive workflow, researchers can reliably determine the solid-state structures of diethylphosphine sulfide metal complexes, providing fundamental insights into their bonding and reactivity that are essential for the rational design of new catalysts and materials.

References

  • Crystal structure and Hirshfeld surface analysis of dimethyl(phenyl)phosphine sulfide. Acta Crystallographica Section E Crystallographic Communications. Available at: [Link]

  • Crystal structures of (Z)-(ethene-1,2-diyl)bis(diphenylphosphine sulfide) and its complex with PtII dichloride. Acta Crystallographica Section E Crystallographic Communications. Available at: [Link]

  • X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. Preprints.org. Available at: [Link]

  • Template for Electronic Submission to ACS Journals. eScholarship.org. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of dimethyl(phenyl)phosphine sulfide. ResearchGate. Available at: [Link]

  • The Preparation and Coordination Chemistry of Phosphorus—Sulfur Donor Ligands. ResearchGate. Available at: [Link]

  • Phosphine-Mediated Cleavage of Sulfur–Sulfur Bonds. Organic Letters. Available at: [Link]

  • Synthesis, spectroscopy, electrochemistry, and coordination chemistry of substituted phosphine sulfides and selenides. ResearchGate. Available at: [Link]

  • Phosphine Complexes of Trivalent Early Transition Metals. X-ray Crystal Structure of the dl-dl Dimer [TiC13(dippe)lz and Synthes. Girolami Group Website - University of Illinois. Available at: [Link]

  • Rational Syntheses and Structural Characterization of Sulfur-Rich Phosphorus Polysulfides. Angewandte Chemie International Edition. Available at: [Link]

  • Inorganic Crystal Structure Database (ICSD). psds.ac.uk. Available at: [Link]

  • Crystallographic Databases. National Institute of Standards and Technology. Available at: [Link]

  • Characterizing metal binding sites in proteins with X-ray crystallography. National Institutes of Health. Available at: [Link]

  • Crystal structures of the organic metals (ET)2[Hg(SCN)Cl2] and (ET)2[Hg(SCN)2Br]. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Crystal Structures of Tris(2-pyridyl)phosphine Sulfide and Selenide. ResearchGate. Available at: [Link]

  • SYNTHESIS AND X-RAY POWDER DIFFRACTION STUDIES: METAL COMPLEXES (Co(II), Ni(II) AND. Sardar Patel University. Available at: [Link]

  • Synthesis, X-ray Diffraction, NMR and Thermolysis Studies of Cadmium Tin Sulfido Complexes. MDPI. Available at: [Link]

  • Azophosphines: Synthesis, Structure and Coordination Chemistry. ChemRxiv. Available at: [Link]

  • ICSD (Inorganic Crystal Structure Database). AGH University Main Library. Available at: [Link]

  • Synthesis and qualitative analysis of diethyl polysulfides as mixed sulfiding agent. ResearchGate. Available at: [Link]

  • Crystal Structures of Metal Complexes. MDPI. Available at: [Link]112)

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A Researcher's Guide to Distinguishing Thiono and Thiol Tautomers in Phosphine Sulfides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the precise structural elucidation of organophosphorus compounds is paramount. Among these, phosphine sulfides present a fascinating case of tautomerism, existing in a dynamic equilibrium between the thiono (P=S) and thiol (P-SH) forms. The prevalence of one tautomer over the other can dramatically influence a molecule's reactivity, polarity, and biological activity. This guide provides an in-depth comparison of the key analytical techniques used to distinguish these tautomers, supported by experimental data and field-proven insights to ensure scientific integrity.

The Thiono-Thiol Tautomeric Equilibrium: A Fundamental Overview

The thiono-thiol tautomerism in phosphine sulfides involves the migration of a proton between the sulfur atom and a neighboring atom, typically an oxygen or nitrogen, though in the context of secondary phosphine sulfides (R₂P(S)H), the equilibrium is directly between the thiono and thiol forms.

Tautomerism Thiono R₂P(=S)H Thiono form Thiol R₂P-SH Thiol form Thiono->Thiol Proton Transfer Thiol->Thiono

Caption: The dynamic equilibrium between the thiono and thiol tautomers of a secondary phosphine sulfide.

The position of this equilibrium is influenced by several factors, including the nature of the R groups, solvent polarity, temperature, and pH.[1][2] Electron-withdrawing groups tend to stabilize the thiol form, while bulky, electron-donating groups often favor the thiono form. Understanding and controlling this equilibrium is crucial for predictable chemical synthesis and biological application.

Comparative Analysis of Analytical Techniques

The differentiation of thiono and thiol tautomers hinges on spectroscopic and crystallographic methods that can probe the subtle yet significant differences in their molecular structure. Here, we compare the three most powerful techniques: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and X-ray Crystallography.

³¹P NMR Spectroscopy: A First Line of Inquiry

³¹P NMR spectroscopy is an indispensable tool for characterizing phosphorus-containing compounds, offering high sensitivity and a wide chemical shift range that is exquisitely sensitive to the electronic environment of the phosphorus nucleus.[3][4]

The Causality Behind the Chemical Shift:

  • Thiono (P=S) Tautomer: The phosphorus atom in the thiono form is double-bonded to a sulfur atom. This results in a more deshielded phosphorus nucleus, leading to a downfield chemical shift. Tertiary phosphine sulfides, for example, typically resonate in the range of +20 to +60 ppm.[5]

  • Thiol (P-SH) Tautomer: In the thiol form, the phosphorus is single-bonded to a sulfur atom. This arrangement results in a more shielded phosphorus nucleus, causing an upfield chemical shift compared to its thiono counterpart.

Experimental Data Summary:

Tautomer FormFunctional GroupTypical ³¹P Chemical Shift Range (ppm)Key Distinguishing Feature
Thiono P=S+20 to +90Downfield shift
Thiol P-SHGenerally upfield of the corresponding thiono formUpfield shift

Note: The exact chemical shift is highly dependent on the substituents on the phosphorus atom.

Experimental Protocol: ³¹P {¹H} NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve sample (5-10 mg) in deuterated solvent (0.5-0.7 mL) B Transfer to NMR tube A->B C Insert sample into NMR spectrometer D Tune and shim the probe C->D E Acquire ³¹P spectrum with ¹H decoupling D->E F Apply Fourier transform G Phase and baseline correction F->G H Reference the spectrum (e.g., 85% H₃PO₄ at 0 ppm) G->H I Integrate signals to determine tautomer ratio H->I

Caption: A streamlined workflow for ³¹P NMR analysis of phosphine sulfide tautomers.

Expertise in Practice: The choice of a deuterated solvent is critical. Aprotic solvents like CDCl₃ or C₆D₆ are often preferred to minimize proton exchange with the P-SH group, which could complicate the spectra. For quantitative analysis, ensuring a sufficient relaxation delay between pulses is crucial for accurate integration of the signals corresponding to each tautomer.

Infrared (IR) Spectroscopy: Probing Vibrational Signatures

IR spectroscopy provides direct evidence for the presence of specific functional groups by measuring their characteristic vibrational frequencies. For thiono-thiol tautomerism, the key is to identify the stretches of the P=S and S-H bonds.

The Vibrational Distinction:

  • Thiono (P=S) Tautomer: The P=S double bond gives rise to a characteristic absorption band in the region of 600-850 cm⁻¹. The exact position depends on the other substituents on the phosphorus atom.

  • Thiol (P-SH) Tautomer: The S-H single bond exhibits a weak to medium, sharp absorption band in the region of 2550-2600 cm⁻¹.[6] The presence of this band is a strong indicator of the thiol tautomer.

Experimental Data Summary:

Tautomer FormFunctional GroupCharacteristic IR Absorption (cm⁻¹)Key Distinguishing Feature
Thiono P=S600 - 850Presence of P=S stretch
Thiol S-H2550 - 2600Presence of S-H stretch

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Examine the spectrum for the presence of the characteristic P=S and S-H stretching vibrations. The relative intensities of these bands can provide a qualitative assessment of the tautomeric ratio.

Trustworthiness of the Protocol: This method is self-validating as the presence or absence of these two distinct bands provides a clear and direct answer. For a definitive assignment, comparison with the spectra of model compounds where the tautomerism is "locked" in one form (e.g., through S-alkylation) is highly recommended.

X-ray Crystallography: The Definitive Answer in the Solid State

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths and angles. This technique can definitively identify which tautomer is present in the crystal lattice.

The Crystallographic Evidence:

  • Thiono (P=S) Tautomer: The P=S bond length is typically in the range of 1.94-1.96 Å.[7]

  • Thiol (P-SH) Tautomer: The P-S single bond is significantly longer, generally in the range of 2.08-2.15 Å.

Experimental Data Summary:

Tautomer FormBondTypical Bond Length (Å)Key Distinguishing Feature
Thiono P=S1.94 - 1.96[7]Shorter P-S distance
Thiol P-S2.08 - 2.15Longer P-S distance

Experimental Workflow: Single-Crystal X-ray Diffraction

Xray_Workflow A Grow suitable single crystals B Mount crystal on diffractometer A->B C Collect diffraction data B->C D Solve the crystal structure C->D E Refine the structural model D->E F Analyze bond lengths and identify tautomer E->F

Caption: The workflow for definitive tautomer identification using X-ray crystallography.

Authoritative Grounding: The successful growth of high-quality single crystals is often the most challenging step.[8] It is crucial to screen various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The resulting crystallographic data provides absolute proof of the structure in the solid state. However, it is important to remember that the tautomeric equilibrium in solution may differ from that observed in the solid state due to crystal packing forces.

Conclusion: An Integrated Approach

For a comprehensive understanding of the thiono-thiol tautomerism in phosphine sulfides, a multi-technique approach is recommended. ³¹P NMR provides an excellent starting point for analyzing the tautomeric mixture in solution, while IR spectroscopy offers a quick and straightforward method for identifying the presence of each tautomer. For unambiguous structural determination in the solid state, X-ray crystallography is the gold standard. By judiciously applying these techniques, researchers can gain a complete picture of the tautomeric behavior of phosphine sulfides, enabling greater control over their synthesis and application.

References

  • Vertex AI Search. (2024). Chemical Shift Range in 31P NMR Spectroscopy.
  • Morse, D. C., et al. (2022). A mixed phosphine sulfide/selenide structure as an instructional example for how to evaluate the quality of a model. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 499-507. Retrieved from [Link]

  • Eckert, H., Liang, C. S., & Stucky, G. D. (1989). 31P MAS-NMR of Crystalline Phosphorous Sulfides. Correlation of 31p Chemical Shielding Tensors with Local Environments. DTIC. Retrieved from [Link]

  • Vincze, D., Ábrányi-Balogh, P., Bagi, P., & Keglevich, G. (2019). A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides. Molecules, 24(21), 3859. Retrieved from [Link]

  • Janesko, B. G., Fisher, H. C., Bridle, M. J., & Montchamp, J.-L. (2015). P(═O)H to P–OH Tautomerism: A Theoretical and Experimental Study. The Journal of Organic Chemistry, 80(20), 10025–10032. Retrieved from [Link]

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Benchmarking Diethylphosphine Sulfide: A Stable Surrogate for Secondary Phosphines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Focus: Stability, Reactivity, and Synthetic Utility of Diethylphosphine Sulfide (CAS 6591-06-6)

Executive Summary

Secondary phosphines like diethylphosphine (Et₂PH) are critical building blocks for constructing phosphorus-based ligands and organometallic catalysts. However, their extreme pyrophoricity and sensitivity to oxidation create significant handling challenges, often requiring glovebox conditions.

Diethylphosphine sulfide (Et₂P(S)H) emerges as a superior bench-stable surrogate. By masking the phosphorus lone pair with sulfur, this compound retains the P–H functionality needed for derivatization while eliminating the pyrophoric hazard. This guide benchmarks Et₂P(S)H against its free phosphine counterpart and other secondary phosphine derivatives, demonstrating its utility as a "protected" phosphine that can be easily functionalized and subsequently desulfurized to regenerate the active trivalent phosphine.

Comparative Analysis: The Stability Advantage

The primary driver for adopting diethylphosphine sulfide is safety and ease of handling without compromising synthetic potential.

Table 1: Physicochemical & Stability Benchmark
FeatureDiethylphosphine (Free)Diethylphosphine Sulfide Diphenylphosphine Oxide
Formula Et₂PHEt₂P(S)H Ph₂P(O)H
CAS Number 627-49-66591-06-6 4559-70-0
Physical State Colorless LiquidColorless Solid / Oil White Solid
Air Stability Pyrophoric (Ignites in air)High (Bench stable)High (Bench stable)
Oxidation Resistance Poor (Rapidly forms oxides)Excellent N/A (Already oxidized)
Reactivity Mode Nucleophilic substitutionElectrophilic P-H / Nucleophilic P-S⁻ Nucleophilic P-O⁻ (after deprotonation)
Deprotection N/ADesulfurization (e.g., Si₂Cl₆, Raney Ni)Reduction (e.g., HSiCl₃, difficult)
Key Insight: The "Protection" Mechanism

The sulfur atom in Et₂P(S)H serves as a robust protecting group. In free diethylphosphine, the phosphorus lone pair is high in energy (HOMO), making it susceptible to rapid oxidation by atmospheric oxygen. In the sulfide, the lone pair is donated to the sulfur atom, stabilizing the molecule against oxidation while preserving the P–H bond for future functionalization.

Synthetic Workflow: Protection, Functionalization, Deprotection

The utility of diethylphosphine sulfide lies in its ability to undergo P–H bond functionalization (typically alkylation) followed by desulfurization to yield complex tertiary phosphines.

Diagram 1: The Sulfide-Protection Strategy

This workflow illustrates the cycle of using sulfur to protect the phosphine during alkylation, followed by regeneration of the trivalent state.

G Et2PH Diethylphosphine (Et₂PH) [Pyrophoric] Et2PSH Diethylphosphine Sulfide (Et₂P(S)H) [Air-Stable] Et2PH->Et2PSH Oxidation w/ S₈ S8 S₈ / Toluene (Protection) S8->Et2PH Et2PSR Tertiary Phosphine Sulfide (Et₂P(S)R) [Stable Intermediate] Et2PSH->Et2PSR P-Alkylation Alkylation Base (NaH) + R-X (Functionalization) Alkylation->Et2PSH Et2PR Tertiary Phosphine (Et₂PR) [Target Ligand] Et2PSR->Et2PR Reduction Desulf Desulfurization (Si₂Cl₆ or Raney Ni) Desulf->Et2PSR

Caption: The strategic use of sulfur protection allows the conversion of pyrophoric secondary phosphines into stable intermediates (Et₂P(S)H) that can be safely handled and functionalized before final reduction.

Experimental Protocols

Protocol A: Synthesis of Diethylphosphine Sulfide (Et₂P(S)H)

Direct thionation of the secondary phosphine.

  • Setup: Under an inert atmosphere (N₂ or Ar), charge a flask with diethylphosphine (1.0 equiv) dissolved in dry toluene.

  • Addition: Add elemental sulfur (S₈, 1.0 equiv of S atoms) portion-wise at 0°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Workup: Filter off any unreacted sulfur. Remove solvent under reduced pressure.

  • Result: Diethylphosphine sulfide is obtained as a colorless oil or low-melting solid. It can be stored on the bench without degradation.

Protocol B: Alkylation of Et₂P(S)H

Functionalization of the P–H bond.

  • Deprotonation: Dissolve Et₂P(S)H (1.0 equiv) in dry THF. Add Sodium Hydride (NaH, 1.1 equiv) at 0°C. Evolution of H₂ gas indicates formation of the thiophosphinite anion [Et₂P–S]⁻.

  • Alkylation: Add the alkyl halide (R–X, 1.0–1.2 equiv) dropwise.

  • Completion: Stir at room temperature (or reflux for sterically hindered electrophiles) until Et₂P(S)H is consumed (monitor by TLC or ³¹P NMR).

  • Workup: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography. The sulfide product is generally stable to silica.

Protocol C: Desulfurization (Regeneration of Et₂PR)

Restoring the trivalent phosphorus center.

Method 1: Hexachlorodisilane (Si₂Cl₆) Best for stereospecific reduction with retention of configuration.

  • Dissolve the tertiary phosphine sulfide (Et₂P(S)R) in dry benzene or toluene.

  • Add Si₂Cl₆ (1.2–2.0 equiv). Heat to reflux for 1–3 hours.

  • Quench with aqueous NaOH (carefully) to hydrolyze silicon byproducts.

  • Extract the free phosphine under inert atmosphere (note: the product may now be air-sensitive).

Method 2: Raney Nickel Best for large-scale, non-stereospecific reduction.

  • Dissolve the sulfide in MeOH or EtOH.

  • Add excess Raney Nickel slurry.

  • Stir vigorously at room temperature or mild heat.

  • Filter through Celite under argon to recover the free phosphine solution.

Benchmarking Reactivity: Sulfide vs. Oxide

While both Phosphine Sulfides (R₂P(S)H) and Phosphine Oxides (R₂P(O)H) are stable, the Sulfide offers distinct advantages in deprotection chemistry.

Diagram 2: Decision Matrix for Precursor Selection

DecisionTree Start Select Secondary Phosphine Precursor Q1 Is the final target air-sensitive? Start->Q1 BranchA Yes (Trivalent Phosphine) Q1->BranchA BranchB No (P(V) species) Q1->BranchB SelectS Choose Diethylphosphine Sulfide (Easier Desulfurization) BranchA->SelectS Preferred SelectO Choose Diethylphosphine Oxide (Harder Reduction) BranchA->SelectO Difficult path Reason1 Desulfurization via Si₂Cl₆/Raney Ni is mild and chemoselective. SelectS->Reason1 Reason2 Deoxygenation requires harsh silanes (HSiCl₃) or LAH. SelectO->Reason2

Caption: Selection logic for phosphine precursors. The sulfide route is preferred when the final goal is a trivalent phosphine ligand due to milder reduction conditions compared to oxides.

References

  • Properties & Synthesis

    • Synthesis of Phosphine Sulfides
    • Source: Organometallics, 2011, 30, 5338–5343.
  • Desulfurization Protocols

    • Stereospecific desulfurization of acyclic phosphine sulfides with hexachlorodisilane.
    • Source: Journal of the American Chemical Society, 1971, 93, 2801.
  • Reactivity & Alkylation

    • Metal-free reductive desulfurization of C-sp3-substituted thiols using phosphite catalysis. (Context on P=S radical chemistry)
    • Source: Chemical Science, 2021.
  • General Properties of Diethylphosphine Sulfide

    • Spectroscopy of the electronic excited states of thioxophosphane (HPS)
    • Source: Journal of Chemical Physics, 2018.

Spectroscopic Differentiation of Phosphine Sulfides and Phosphine Selenides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Application Guide Audience: Synthetic Chemists, Spectroscopists, and Drug Discovery Scientists

Executive Summary

The precise differentiation between phosphine sulfides (


) and phosphine selenides (

) is a critical competency in organophosphorus chemistry, particularly when tuning ligand electronics for catalysis or characterizing metabolic products in drug development. While these chalcogenides share group 16 valency, their spectroscopic signatures diverge significantly due to differences in isotopic distribution, nuclear spin, and reduced mass.

This guide synthesizes a multimodal identification workflow, prioritizing


 NMR spectroscopy  as the primary diagnostic tool, supported by Vibrational Spectroscopy (IR/Raman)  and Mass Spectrometry  for unambiguous structural confirmation.
Mechanistic Basis of Differentiation

The differentiation relies on three fundamental physical properties:

  • Nuclear Spin: Selenium-77 (

    
    , ~7.6% abundance) couples with Phosphorus-31 (
    
    
    
    , 100% abundance), creating distinct satellite patterns absent in sulfur analogs.
  • Reduced Mass (

    
    ):  The larger mass of Selenium (
    
    
    
    amu) vs. Sulfur (
    
    
    amu) lowers the vibrational frequency of the P=X bond.
  • Isotopic Distribution: Selenium possesses a complex, characteristic isotope pattern (six natural isotopes) compared to sulfur’s dominant

    
    .
    
Primary Diagnostic: NMR Spectroscopy

 NMR is the gold standard for immediate differentiation. The presence of 

satellites is the definitive "smoking gun" for phosphine selenides.
A. Chemical Shift Trends (

)

Generally, phosphine sulfides resonate downfield (higher frequency) relative to their selenide counterparts, though this is substituent-dependent.

Compound ClassTypical

(ppm)
Multiplicity
Phosphine Sulfide (

)
+40 to +60Singlet (s)
Phosphine Selenide (

)
+30 to +50Singlet with Satellites (

)
Tertiary Phosphine (

)
-10 to -60Singlet (s)

Note: Values are referenced to 85%


. For triphenylphosphine derivatives: 

(

ppm) vs.

(

ppm).
B. The "Smoking Gun":

Coupling

The most reliable differentiator is the magnitude of the one-bond coupling constant,


.
  • Observation: In a proton-decoupled

    
     spectrum, a phosphine selenide appears as a dominant singlet flanked by symmetrical 
    
    
    
    satellites (approx. 3.8% intensity each side).
  • Magnitude: Values typically range from 700 Hz to 950 Hz .

  • Electronic Insight: The magnitude of

    
     correlates with the basicity of the parent phosphine.[1][2] Electron-withdrawing groups increase s-character at phosphorus, increasing the coupling constant.
    

Expert Insight: Phosphine sulfides do not show satellites.


 is quadrupolar and low abundance (<1%), resulting in line broadening rather than discrete splitting.
C. Experimental Protocol:

NMR Acquisition

To ensure detection of satellites:

  • Solvent:

    
     or 
    
    
    
    (avoid protic solvents that may induce exchange).
  • Spectral Width: Ensure at least 400 ppm range to catch all species.

  • Scans (NS): Minimum 64 scans. The

    
     satellites are small (~7.6% total intensity); insufficient signal-to-noise ratio can bury them in the baseline.
    
  • Processing: Apply 1-2 Hz line broadening (LB) to improve S/N for satellite detection.

NMR_Differentiation cluster_legend Mechanism Sample Unknown Sample (31P{1H} NMR) Pattern Observe Peak Multiplicity Sample->Pattern Singlet Sharp Singlet (No Satellites) Pattern->Singlet Single Peak Satellites Singlet with Symmetrical Satellites Pattern->Satellites Satellites Visible Result_S Phosphine Sulfide (P=S) Singlet->Result_S Calc Calculate J = ΔHz Satellites->Calc Result_Se Phosphine Selenide (P=Se) Calc->Result_Se J ≈ 700-950 Hz Expl 77Se (I=1/2) couples to 31P 32S (I=0) does not couple

Figure 1: Decision logic for differentiating chalcogenides via


 NMR.
Secondary Diagnostic: Vibrational Spectroscopy (IR/Raman)

When NMR is ambiguous (e.g., fluxional systems or paramagnetic impurities), vibrational spectroscopy serves as a structural confirmation.

Theory: The Mass Effect

Using Hooke's Law approximation, the vibrational frequency (


) is inversely proportional to the reduced mass (

):

Since Se (78.96 amu) is significantly heavier than S (32.06 amu), the P=Se stretch occurs at a lower wavenumber than P=S, assuming similar force constants (

).
Characteristic Bands
BondIR Frequency (

)
Raman Activity
P=S Stretch

Strong / Polarized
P=Se Stretch

Strong / Polarized

Note: These bands are often intense in Raman but variable in IR depending on the symmetry of the R groups.

Confirmatory Method: Mass Spectrometry

Mass spectrometry provides the most visually distinct evidence due to the unique isotopic signatures of the chalcogens.

  • Sulfur (

    
    ): 
    
    • Base peak: M+ (

      
      )
      
    • M+2 peak: ~4.5% intensity (due to

      
      ).
      
    • Appearance: A single dominant peak with a tiny satellite +2 Da away.

  • Selenium (

    
    ): 
    
    • Selenium has six stable isotopes:

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      ,
      
      
      ,
      
      
      .
    • Appearance: A broad, distinctive "envelope" of peaks spanning ~8 Da. The pattern is unmistakable and often described as a "comb" distribution.

Integrated Experimental Workflow

For a researcher handling a new ligand synthesis, the following workflow ensures 100% identification accuracy.

Workflow Start Start: Purified Product Step1 Step 1: 31P{1H} NMR (CDCl3, >64 scans) Start->Step1 Decision1 Are Satellites Visible? Step1->Decision1 YesSat Calculate Coupling Constant (J) Decision1->YesSat Yes NoSat Check Chemical Shift (δ) Decision1->NoSat No BranchSe J ≈ 700-900 Hz Likely P=Se YesSat->BranchSe BranchS δ ≈ 40-60 ppm Likely P=S NoSat->BranchS Step2 Step 2: HRMS (ESI/APCI) BranchSe->Step2 BranchS->Step2 Decision2 Isotope Pattern Analysis Step2->Decision2 PatternSe Multi-peak Envelope (Se Pattern) Decision2->PatternSe Wide Spread PatternS Single Dominant Peak (S Pattern) Decision2->PatternS M, M+2 only FinalSe CONFIRMED: Phosphine Selenide PatternSe->FinalSe FinalS CONFIRMED: Phosphine Sulfide PatternS->FinalS

Figure 2: Integrated decision tree for the characterization of phosphine chalcogenides.

References
  • Bhattacharyya, P. & Woollins, J. D. (1995). Phosphorus-selenium chemistry. Polyhedron , 14(22), 3367-3388. Link

  • Allen, D. W. & Taylor, B. F. (1982). The coupling of phosphorus-31 and selenium-77 nuclei in phosphine selenides. Journal of the Chemical Society, Dalton Transactions , (1), 51-54. Link

  • McFarlane, W. & Rycroft, D. S. (1973). Magnetic double resonance studies of the chemical shift anisotropy of phosphorus-31 and selenium-77. Journal of the Chemical Society, Chemical Communications , (23), 902-903. Link

  • Duddeck, H. (2004). 77Se NMR Spectroscopy and its Applications in Chemistry. Annual Reports on NMR Spectroscopy , 52, 105-166. Link

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Referenced for P=S/P=Se stretching ranges).

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: Phosphine sulfide, diethyl-

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 3069-24-7 Formula: C₄H₁₁PS Synonyms: Diethylphosphine sulfide, Diethyl(thioxo)phosphorane

Part 1: Executive Safety Summary

The Core Hazard: Olfactory & Irritation Control While Diethylphosphine sulfide does not exhibit the immediate pyrophoric lethality of its precursor (Diethylphosphine), it presents a severe operational hazard due to its stench and tissue irritation profile .

  • Olfactory Fatigue Risk: The odor threshold is extremely low (garlic/rotten cabbage). Continuous exposure can lead to olfactory fatigue, where the nose stops detecting the scent despite dangerous concentrations remaining.

  • Chemical Stability: Unlike free phosphines, the P=S bond renders this compound relatively air-stable, but it remains flammable and can hydrolyze in acidic moisture to release toxic Hydrogen Sulfide (H₂S) and phosphine gases.

  • Physiological Impact: Direct contact causes severe skin and eye irritation. Inhalation of vapors triggers respiratory tract inflammation.

Part 2: The Barrier Strategy (PPE)

Do not rely on generic "lab safety" protocols. This compound requires a barrier strategy specifically designed to resist organophosphorus permeation and sulfur-based degradation.

1. Dermal Defense (Gloves)

Standard thin-mil nitrile gloves provide only incidental splash protection . Organosulfur compounds can solvate through nitrile rubber, carrying the stench into the skin where it can linger for days.

Duration of ContactRecommended MaterialProtocol
Incidental / Splash Nitrile (Double Layer) Inner: 4 mil Nitrile (bright color).Outer: 5-8 mil Nitrile (dark color).Change outer glove immediately upon any splash.
Prolonged / Immersion Laminate Film (Silver Shield/4H) Mandatory for spill cleanup or synthesis involving >50mL volumes. These provide >480 min breakthrough time against organosulfur permeation.
2. Respiratory & Inhalation Control
  • Primary Engineering Control: All work must be performed in a certified chemical fume hood operating at a face velocity of 100 fpm.

  • Secondary Defense (Spill/Outside Hood): If a spill occurs outside the hood, use a Full-Face Respirator with a Multi-Gas Cartridge (Organic Vapor + Acid Gas) .

    • Why Acid Gas? To protect against potential hydrolysis byproducts (H₂S).

    • Why Full Face? To prevent ocular absorption of vapors.

3. Body Shielding
  • Lab Coat: 100% Cotton or Nomex (Flame Resistant). Avoid synthetic blends which can melt into skin during a fire.

  • Apron: Chemical-resistant rubber or neoprene apron required for transferring volumes >100mL.

Part 3: Operational Workflow & Decontamination
Pre-Operational "Stench Trap" Setup

Before opening the bottle, prepare an Oxidative Scrubber . The goal is to chemically quench any released vapors immediately.

  • The Trap Solution: 10% Sodium Hypochlorite (Bleach) or dilute Hydrogen Peroxide.

  • Mechanism: Oxidation converts the volatile P=S and C-S bonds into non-volatile phosphates and sulfonates (P=O, S=O).

  • Placement: Place an open beaker of this solution inside the fume hood near the working area to actively scrub the local atmosphere.

Handling Protocol (Step-by-Step)

Step 1: The "Clean-to-Dirty" Zone Establish a "Dirty Zone" inside the hood (on a disposable spill mat) and a "Clean Zone" outside. Nothing leaves the Dirty Zone without decontamination.

Step 2: Transfer Technique

  • Preferred: Cannula transfer or gas-tight syringe (Hamilton type) for liquids.

  • Avoid: Pouring. Pouring increases surface area, maximizing vapor release (stench).

Step 3: Immediate Quenching Any disposable item (pipette tips, syringes, septa) that touched the chemical must be immediately submerged in a Bleach Bath inside the hood.

  • Do not throw contaminated waste directly into a dry trash bin; this will cause the entire lab to smell.

Part 4: Visualization (Decision Logic & Workflows)
Diagram 1: PPE Decision Matrix

This logic flow ensures you select the correct barrier based on experimental scale.

PPE_Decision Start Start: Handling Diethylphosphine Sulfide VolumeCheck Check Volume / Duration Start->VolumeCheck SmallScale < 10 mL (Incidental Contact) VolumeCheck->SmallScale Routine Synthesis LargeScale > 10 mL or Spill Cleanup VolumeCheck->LargeScale Bulk Transfer / Cleanup ProtocolA PROTOCOL A: Double Nitrile Gloves Standard Fume Hood Lab Coat + Goggles SmallScale->ProtocolA ProtocolB PROTOCOL B: Laminate (Silver Shield) Liners + Nitrile Outer Layer Rubber Apron Face Shield LargeScale->ProtocolB

Caption: PPE Selection Logic based on handling volume and exposure risk.

Diagram 2: Decontamination & Waste Workflow

This workflow prevents "Stench Migration" out of the laboratory.

Decon_Workflow Source Contaminated Item (Syringe, Glassware) Bath Oxidation Bath (10% Bleach Solution) Source->Bath Immediate Submersion Soak Soak Duration (Min. 24 Hours) Bath->Soak Check Odor Check Soak->Check Disposal Rinse & Dispose as Chemical Waste Check->Disposal No Odor Retreat Add Fresh Bleach Check->Retreat Odor Persists Retreat->Bath

Caption: The "Kill Bath" cycle ensures all sulfur/phosphorus residues are oxidized before final disposal.

Part 5: Emergency & Disposal[3]

Spill Response:

  • Evacuate: If the smell is overwhelming, evacuate the immediate area to prevent olfactory fatigue/nausea.

  • Isolate: Close the lab door.

  • Neutralize: Wearing Protocol B PPE (Laminate gloves + Respirator), cover the spill with vermiculite soaked in 10% bleach .

  • Wait: Allow 30 minutes for oxidation before sweeping up.

Waste Disposal:

  • Never pour down the drain.

  • All waste (including the neutralized bleach solution) must be labeled as "Hazardous Waste: Organophosphorus/Sulfide Solution" and handled by EHS.

References
  • PubChem. (n.d.).[1] Diethyl sulfide (Related Thioether Data for Toxicity Benchmarking). National Library of Medicine. Retrieved from [Link]

Sources

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